molecular formula C8H18ClNO2 B612985 (S)-tert-Butyl 2-aminobutanoate hydrochloride CAS No. 53956-05-1

(S)-tert-Butyl 2-aminobutanoate hydrochloride

Número de catálogo: B612985
Número CAS: 53956-05-1
Peso molecular: 195.7
Clave InChI: OEPKETQBSXWOBJ-RGMNGODLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-tert-Butyl 2-aminobutanoate hydrochloride, also known as (S)-tert-Butyl 2-aminobutanoate hydrochloride, is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.7. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-Butyl 2-aminobutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-aminobutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl (2S)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKETQBSXWOBJ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705506
Record name tert-Butyl (2S)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53956-05-1
Record name tert-Butyl (2S)-2-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-tert-Butyl 2-aminobutanoate hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of (S)-tert-Butyl 2-aminobutanoate hydrochloride, a key building block in peptide synthesis and drug discovery. The information is presented to support research and development activities, with a focus on data accuracy and practical application.

Core Physical and Chemical Properties

(S)-tert-Butyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-2-aminobutanoic acid. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This compound is typically a white to off-white crystalline solid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

PropertyValueSource
CAS Number 53956-05-1[1]
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.7 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point Data not available; expected to be similar to related compounds. For example, the racemic mixture of methyl 2-aminobutanoate hydrochloride has a melting point of 150°C.[2]
Boiling Point Decomposes before boilingN/A
Solubility Good solubility in polar protic solvents (water, methanol, ethanol). Limited solubility in less polar solvents (ethers, hydrocarbons).[1]

Spectroscopic Data

While specific spectra for (S)-tert-Butyl 2-aminobutanoate hydrochloride are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the nine equivalent protons of the tert-butyl group, and a signal for the alpha-proton. The amino group protons may appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl side chain.

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands. These would include stretches for the N-H bonds of the ammonium group (typically in the 3000-3300 cm⁻¹ region), C-H bonds (around 2850-2960 cm⁻¹), the C=O of the ester (around 1730-1750 cm⁻¹), and C-O stretching vibrations.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reliable use of (S)-tert-Butyl 2-aminobutanoate hydrochloride in a research setting.

Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

A common synthetic route involves the esterification of (S)-2-aminobutanoic acid with isobutylene in the presence of an acid catalyst, followed by salt formation with hydrochloric acid.[3]

Experimental Workflow: Synthesis and Purification

G Synthesis and Purification of (S)-tert-Butyl 2-aminobutanoate hydrochloride cluster_synthesis Esterification cluster_workup Work-up cluster_salt_formation Salt Formation and Purification A (S)-2-Aminobutanoic Acid D Reaction Mixture A->D B Isobutylene B->D C Acid Catalyst (e.g., PTSA) in Dioxane C->D E Wash with 10% Bicarbonate Solution D->E F Wash with Water E->F G Wash with Brine F->G H (S)-tert-Butyl 2-aminobutanoate (Free Base) G->H I Dissolve in Dry Ether H->I J Cool to -20°C I->J K Add HCl in Ether J->K L Precipitation K->L M Filter and Dry L->M N (S)-tert-Butyl 2-aminobutanoate hydrochloride (Final Product) M->N G Role of (S)-tert-Butyl 2-aminobutanoate hydrochloride in Peptide Synthesis A (S)-tert-Butyl 2-aminobutanoate hydrochloride B Deprotection of Amino Group (e.g., with a base) A->B C Free Amino Group available for coupling B->C E Peptide Coupling Reaction (e.g., using DCC/HOBt) C->E D Peptide Chain with N-terminal protection D->E F Elongated Peptide Chain with C-terminal tert-butyl protection E->F G Final Deprotection (e.g., with TFA) F->G H Final Peptide G->H

References

An In-depth Technical Guide to (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-Butyl 2-aminobutanoate hydrochloride, a valuable chiral building block in modern organic synthesis and pharmaceutical research. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in solid-phase peptide synthesis.

Chemical Identity and Structure

(S)-tert-Butyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-2-aminobutanoic acid, a non-proteinogenic α-amino acid. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt form enhances its stability and handling characteristics. The "(S)" designation indicates the stereochemistry at the α-carbon.

The chemical structure is as follows:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name tert-butyl (2S)-2-aminobutanoate;hydrochloride[1]
CAS Number 53956-05-1[1]
Molecular Formula C8H18ClNO2[1]
Molecular Weight 195.7 g/mol [1]
Synonyms H-Abu-OtBu·HCl, L-2-Aminobutyric acid tert-butyl ester HCl, H-2-ABU-OTBU HCL, (S)-2-Aminobutanoic acid tert-butyl ester HCl[1]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValue
Physical State White to off-white crystalline solid[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents such as dimethylformamide.
1H NMR Spectroscopy Predicted chemical shifts (ppm): ~1.0 (t, 3H, CH3-CH2), ~1.5 (s, 9H, C(CH3)3), ~1.8-2.0 (m, 2H, CH3-CH2), ~3.9 (t, 1H, CH-NH2), ~8.5 (br s, 3H, NH3+)
Infrared Spectroscopy Characteristic peaks (cm-1): ~2900-3100 (C-H stretch), ~1735 (C=O ester stretch), ~1600 (N-H bend), ~1150 (C-O stretch)

Synthesis and Experimental Protocols

The synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride is most commonly achieved through the esterification of (S)-2-aminobutanoic acid with a tert-butyl source, followed by the formation of the hydrochloride salt.[1]

Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

Protocol 1: Esterification and Salt Formation

This protocol describes a general method for the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride from (S)-2-aminobutanoic acid.

Materials:

  • (S)-2-aminobutanoic acid

  • tert-Butanol or isobutylene

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or solution in diethyl ether)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vessel (autoclave if using isobutylene)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Esterification:

    • In a suitable reaction vessel, dissolve (S)-2-aminobutanoic acid in an excess of tert-butanol or introduce it into a reactor with isobutylene.

    • Add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-tert-Butyl 2-aminobutanoate free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-tert-Butyl 2-aminobutanoate hydrochloride as a white solid.

Synthesis of Fmoc-(S)-2-aminobutanoic acid (Fmoc-Abu-OH)

For application in solid-phase peptide synthesis, the N-α-amino group of (S)-2-aminobutanoic acid needs to be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 2: Fmoc Protection of (S)-2-aminobutanoic acid

Materials:

  • (S)-2-aminobutanoic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate or sodium carbonate

  • Dioxane or acetone

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-2-aminobutanoic acid in a 10% aqueous solution of sodium bicarbonate or sodium carbonate.

  • In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature while stirring vigorously.

  • Allow the reaction to proceed for several hours or overnight until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a large volume of water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid to precipitate the Fmoc-protected amino acid.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to obtain Fmoc-(S)-2-aminobutanoic acid as a white solid. The product can be further purified by recrystallization.

Applications in Peptide Synthesis

(S)-tert-Butyl 2-aminobutanoate hydrochloride serves as a precursor for the incorporation of the non-proteinogenic amino acid (S)-2-aminobutanoic acid (Abu) into peptide chains. This is primarily achieved through solid-phase peptide synthesis (SPPS) using the Fmoc-protected form, Fmoc-Abu-OH. The incorporation of Abu can enhance the metabolic stability of peptides and modify their conformational properties, which is advantageous in the development of peptide-based therapeutics.[1]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating Fmoc-Abu-OH into a peptide sequence using Fmoc-based SPPS is outlined below. This process involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support (resin).

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Abu-OH + Coupling Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Continue Synthesis final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle Complete cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol for SPPS using Fmoc-Abu-OH

Protocol 3: Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of Fmoc-Abu-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-(S)-2-aminobutanoic acid (Fmoc-Abu-OH)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: If starting with a dry resin, swell it in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Coupling of Fmoc-Abu-OH:

    • In a separate vial, dissolve Fmoc-Abu-OH (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Allow the activation to proceed for a few minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours, or until the coupling is complete (can be monitored by a Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Applications in Drug Development

The incorporation of non-standard amino acids like (S)-2-aminobutanoic acid is a key strategy in medicinal chemistry and drug development.[1] By modifying peptide structures, researchers can:

  • Enhance Proteolytic Stability: Peptides containing non-natural amino acids can exhibit increased resistance to degradation by proteases, leading to a longer in vivo half-life.

  • Modulate Bioactivity: The altered side chain and stereochemistry can influence the peptide's conformation and its binding affinity to biological targets.

  • Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural amino acids with analogs like Abu allows for a detailed investigation of the structural requirements for biological activity.[1]

  • Peptidomimetics: This compound is a valuable building block for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[1]

Conclusion

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a versatile and valuable reagent for researchers in organic synthesis and drug development. Its utility as a protected form of (S)-2-aminobutanoic acid makes it a key component in the synthesis of modified peptides and peptidomimetics with potentially enhanced therapeutic properties. The protocols and data provided in this guide are intended to support the effective use of this compound in a research setting.

References

An In-depth Technical Guide to (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53956-05-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-Butyl 2-aminobutanoate hydrochloride, a key building block in modern organic and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and significant applications, with a focus on its role in peptide synthesis and the development of pharmaceuticals.

Chemical Identity and Physicochemical Properties

(S)-tert-Butyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-2-aminobutanoic acid, a non-proteinogenic α-amino acid.[1] The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted reactions during chemical synthesis.[2] This protection is particularly valuable in peptide synthesis, where controlled, sequential amide bond formation is required.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 53956-05-1
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol [3]
IUPAC Name tert-butyl (2S)-2-aminobutanoate;hydrochloride[1]
Synonyms H-Abu-OtBu.HCl, L-2-Aminobutyric acid tert-butyl ester hydrochloride, H-2-Abu-OtBu HCl, (S)-2-Aminobutanoic acid tert-butyl ester HCl[1]
InChI InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1[1]
SMILES CCC(C(=O)OC(C)(C)C)N.Cl[1]

Table 2: Physicochemical Properties

PropertyValue
Physical State White to off-white crystalline solid.[1]
Solubility Good solubility in polar protic solvents such as water, methanol, and ethanol; Limited solubility in less polar solvents like ethers and hydrocarbons.[2]
Stability The hydrochloride salt is generally more stable and has a better shelf-life compared to the free amine form. The tert-butyl ester is resistant to basic hydrolysis but can be cleaved under acidic conditions.[2]

Note: Specific quantitative data for melting point, optical rotation, and solubility in various solvents are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis from their specific supplier for precise values.

Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

The most common synthetic route to (S)-tert-Butyl 2-aminobutanoate hydrochloride involves a two-step process: esterification of (S)-2-aminobutanoic acid followed by the formation of the hydrochloride salt.

G cluster_synthesis Synthesis Workflow start (S)-2-Aminobutanoic Acid esterification Esterification with tert-Butanol or Isobutylene in the presence of an acid catalyst (e.g., H₂SO₄, PTSA) start->esterification intermediate (S)-tert-Butyl 2-aminobutanoate (Free Base) esterification->intermediate salt_formation Treatment with Hydrogen Chloride (HCl) in a suitable solvent (e.g., ether, dioxane) intermediate->salt_formation product (S)-tert-Butyl 2-aminobutanoate hydrochloride salt_formation->product

Caption: General synthesis workflow for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Experimental Protocol: General Procedure for Synthesis

The following is a generalized experimental protocol based on common synthetic methods.[2][4]

Step 1: Esterification of (S)-2-Aminobutanoic Acid

  • Suspend (S)-2-aminobutanoic acid in a suitable solvent such as dioxane or dichloromethane.[4]

  • Add an acid catalyst, for example, p-toluenesulfonic acid (PTSA) or sulfuric acid.[2]

  • Introduce the tert-butylating agent. This can be done by either adding tert-butanol directly to the reaction mixture or by bubbling isobutylene gas through the solution.[2][4]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 2 to 5 days), monitoring the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction and wash the organic layer with an aqueous bicarbonate solution, followed by water and brine.[4]

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude (S)-tert-butyl 2-aminobutanoate as a free base.[4]

Step 2: Hydrochloride Salt Formation

  • Dissolve the crude free base in a dry, non-polar solvent like diethyl ether or dioxane.[4]

  • Cool the solution to a low temperature (e.g., -20°C to 0°C).[4]

  • Slowly add a solution of hydrogen chloride in the same solvent until precipitation of the hydrochloride salt is complete.

  • Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (S)-tert-Butyl 2-aminobutanoate hydrochloride.[4]

Applications in Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS)

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. In SPPS, it serves as a source for the non-proteinogenic amino acid (S)-2-aminobutanoic acid (Abu). The incorporation of unnatural amino acids like Abu can enhance the metabolic stability of peptides and modify their conformational properties, which is advantageous in the development of peptide-based therapeutics.[1]

The tert-butyl ester provides orthogonal protection of the C-terminus. This means the Nα-protecting group (commonly the fluorenylmethyloxycarbonyl, Fmoc, group) can be removed under basic conditions without affecting the acid-labile tert-butyl ester. This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.

G cluster_spps Fmoc-SPPS Workflow with H-Abu-OtBu.HCl start Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Coupling of Fmoc-AA-OH (with H-Abu-OtBu.HCl or other amino acids) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin and Deprotection (e.g., TFA cocktail) repeat->cleavage Final cycle product Purified Peptide cleavage->product

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating (S)-2-aminobutanoic acid.

Experimental Protocol: General Procedure for Fmoc-SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating an Abu residue.[2]

  • Resin Preparation: Swell the appropriate solid support (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (which could be Fmoc-Abu-OH, derived from the title compound) using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Subsequently, treat the peptide-resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, isolate by centrifugation, and purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Intermediate in Pharmaceutical Synthesis

(S)-tert-Butyl 2-aminobutanoate hydrochloride serves as a chiral building block in the synthesis of various pharmaceutical compounds. A notable example is its potential role as a precursor in the synthesis of the anti-epileptic drug Levetiracetam.[5][6] The synthesis of Levetiracetam often involves the use of (S)-2-aminobutyric acid or its derivatives.[5][6] By providing a protected form of this key chiral intermediate, (S)-tert-Butyl 2-aminobutanoate hydrochloride can be a valuable starting material in multi-step synthetic routes. The general strategy involves the conversion of the amino acid derivative into (S)-2-aminobutyramide, which is then further reacted to form the final pyrrolidinone structure of Levetiracetam.[5][6]

Safety and Handling

(S)-tert-Butyl 2-aminobutanoate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a versatile and valuable reagent for chemical synthesis. Its primary utility lies in its role as a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid, making it a key component in solid-phase peptide synthesis for the development of novel peptide therapeutics. Furthermore, its application as a chiral intermediate in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties and applications for researchers and scientists in the field.

References

(S)-tert-Butyl 2-aminobutanoate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of (S)-tert-Butyl 2-aminobutanoate hydrochloride

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of (S)-tert-Butyl 2-aminobutanoate hydrochloride, a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid.

Chemical Identity

(S)-tert-Butyl 2-aminobutanoate hydrochloride is identified by the CAS Number 53956-05-1.[1] Its structure includes a chiral center at the alpha-carbon, an ethyl side chain, and a tert-butyl ester group, with the molecule existing as a hydrochloride salt.[1]

Molecular Formula

The molecular formula for (S)-tert-Butyl 2-aminobutanoate hydrochloride is C8H18ClNO2.[1][2] This formula is crucial for the determination of its molecular weight.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for (S)-tert-Butyl 2-aminobutanoate hydrochloride is based on its molecular formula and the standard atomic weights of each element.

The process involves:

  • Identifying each element present in the molecule.

  • Determining the number of atoms for each element from the molecular formula.

  • Multiplying the number of atoms of each element by its standard atomic weight.

  • Summing the results to obtain the total molecular weight.

Data Presentation

The quantitative data for the molecular weight calculation are summarized in the following tables.

Table 1: Standard Atomic Weights of Constituent Elements

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011[3][4]
HydrogenH1.008[5][6][7]
ChlorineCl35.453[8]
NitrogenN14.007[9][10][11]
OxygenO15.999[12][13]

Table 2: Molecular Weight Calculation for (S)-tert-Butyl 2-aminobutanoate hydrochloride (C8H18ClNO2)

ElementSymbolNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH181.00818.144
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 195.69

The calculated molecular weight is consistent with published data, which reports the molecular weight as 195.69 g/mol [2][14] or approximately 195.7 g/mol .[1]

Visualization of Molecular Weight Components

The following diagram illustrates the contribution of each element to the final molecular weight of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

MolecularWeight cluster_elements Constituent Elements cluster_atomic_weights Atomic Weights (g/mol) cluster_total_weights Total Contribution (g/mol) C Carbon (C) 8 atoms C_aw 12.011 H Hydrogen (H) 18 atoms H_aw 1.008 Cl Chlorine (Cl) 1 atom Cl_aw 35.453 N Nitrogen (N) 1 atom N_aw 14.007 O Oxygen (O) 2 atoms O_aw 15.999 C_total 96.088 C_aw->C_total x 8 H_total 18.144 H_aw->H_total x 18 Cl_total 35.453 Cl_aw->Cl_total x 1 N_total 14.007 N_aw->N_total x 1 O_total 31.998 O_aw->O_total x 2 MW Molecular Weight 195.69 g/mol C_total->MW + H_total->MW + Cl_total->MW + N_total->MW + O_total->MW +

Caption: Calculation workflow for the molecular weight.

Conclusion

The molecular weight of (S)-tert-Butyl 2-aminobutanoate hydrochloride has been determined to be 195.69 g/mol . This value is derived from its molecular formula, C8H18ClNO2, and the standard atomic weights of its constituent elements. Accurate knowledge of the molecular weight is fundamental for stoichiometric calculations in synthetic chemistry and for the preparation of solutions with precise concentrations in various research and development applications.

References

(S)-tert-Butyl 2-aminobutanoate Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-tert-Butyl 2-aminobutanoate hydrochloride (CAS Number: 53956-05-1). The information herein is critical for maintaining the integrity and purity of this compound, which is frequently utilized as a building block in pharmaceutical research and peptidomimetic development.

Chemical and Physical Properties

(S)-tert-Butyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-2-aminobutanoic acid. It typically presents as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt enhances the compound's stability and shelf-life compared to its free amine form.[1] The tert-butyl ester group is a key feature, offering resistance to basic hydrolysis while being susceptible to cleavage under acidic conditions.[1]

Table 1: Chemical Identifiers and Properties

IdentifierValue
CAS Number 53956-05-1[1][2]
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.7 g/mol [1]
IUPAC Name tert-butyl (2S)-2-aminobutanoate;hydrochloride[1]
Appearance White to off-white crystalline solid[1]

Stability Profile

While specific, quantitative stability studies on (S)-tert-Butyl 2-aminobutanoate hydrochloride are not extensively available in public literature, its stability can be inferred from its chemical structure and general knowledge of amino acid esters. The primary factors influencing its stability are temperature, moisture, and pH.

Key Stability Considerations:

  • Hydrolytic Stability: The tert-butyl ester is sterically hindered, providing significant protection against hydrolysis under neutral and basic conditions. However, it is designed to be readily cleaved under acidic conditions. Prolonged exposure to strong acids will lead to the removal of the tert-butyl protecting group, yielding (S)-2-aminobutanoic acid.

  • Thermal Stability: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3] It is advisable to avoid exposure to high temperatures.

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Absorption of water can lead to hydrolysis and physical changes in the material. Therefore, storage in a dry environment is crucial.

  • Incompatibilities: The compound should not be stored with strong oxidizing agents, strong acids, or acid anhydrides.[4]

Table 2: Summary of Storage and Stability Recommendations

ParameterRecommendationRationale
Temperature Store in a cool, dry, well-ventilated area.[4][5] Some suppliers recommend refrigeration (2-8 °C).[6]Minimizes the rate of potential degradation reactions.
Humidity Keep container tightly closed in a dry place.[4][6]To prevent moisture absorption, which can lead to hydrolysis.
Atmosphere Handle and store under an inert gas for optimal stability.[6]Protects against degradation from atmospheric components like moisture and oxygen.
Container Store in a tightly-closed container.[5][7] Avoid packing in metal containers.[6]Prevents contamination and reaction with atmospheric components. Prevents potential reactions with metallic surfaces.

Experimental Protocols

Detailed experimental protocols for stability testing of this specific compound are not publicly available. However, a standard approach to assessing the stability of a pharmaceutical intermediate like (S)-tert-Butyl 2-aminobutanoate hydrochloride would follow ICH (International Council for Harmonisation) guidelines.

General Protocol for Stability Testing:

A typical stability study would involve subjecting a batch of the compound to various storage conditions and analyzing samples at predetermined time points.

  • Sample Preparation: The compound is packaged in containers that simulate the proposed storage and distribution packaging.[8]

  • Storage Conditions:

    • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[8]

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8]

    • Stress testing: Involves more extreme conditions to understand potential degradation pathways. This includes exposure to higher temperatures (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, photolysis, and a range of pH values in solution.[8]

  • Analysis: At specified intervals, samples are withdrawn and analyzed for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the active substance to determine if its concentration has changed.

    • Purity: Chromatographic methods (e.g., HPLC) are used to detect and quantify any degradation products.

    • Moisture content: Karl Fischer titration or other suitable methods to measure water content.

Visualized Workflows and Pathways

The following diagrams illustrate the logical relationships in handling and the potential degradation pathway for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

G cluster_storage Optimal Storage Conditions cluster_stability Compound Stability Cool_Temp Cool Temperature (e.g., 2-8 °C) Stable_Compound (S)-tert-Butyl 2-aminobutanoate HCl (High Purity) Cool_Temp->Stable_Compound Maintains Dry_Environment Dry Environment Dry_Environment->Stable_Compound Maintains Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen, Argon) Inert_Atmosphere->Stable_Compound Maintains Sealed_Container Tightly Sealed Container Sealed_Container->Stable_Compound Maintains

Caption: Logical relationship between storage conditions and compound stability.

G Start (S)-tert-Butyl 2-aminobutanoate HCl Product1 (S)-2-Aminobutanoic Acid Start->Product1 Hydrolysis Product2 tert-Butanol Start->Product2 Hydrolysis Acid Acidic Conditions (e.g., strong acid, moisture) Acid->Start Product3 Isobutylene Product2->Product3 Dehydration

Caption: Potential degradation pathway under acidic conditions.

Handling and Safety Precautions

For safe handling of (S)-tert-Butyl 2-aminobutanoate hydrochloride, it is essential to use personal protective equipment and work in a well-ventilated area.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles with side-shields).[4][5][9]

  • Ventilation: Use only under a chemical fume hood or in a well-ventilated area to avoid inhalation of dust, mist, vapors, or spray.[4][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not ingest or breathe in the substance.[4] Wash hands thoroughly after handling.[5][7]

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[4] Use non-sparking tools and take precautionary measures against static discharges.[4][7] In case of fire, use CO₂, dry chemical, or foam to extinguish.[4]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and integrity of (S)-tert-Butyl 2-aminobutanoate hydrochloride, leading to more reliable and reproducible experimental outcomes.

References

Spectroscopic Profile of (S)-tert-Butyl 2-aminobutanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectral data for (S)-tert-Butyl 2-aminobutanoate hydrochloride (CAS Number: 53956-05-1).[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such spectra are also provided.

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid. [1] It is commonly used in peptide synthesis and pharmaceutical research as a building block for creating complex molecules.[1] Understanding its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various applications.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for (S)-tert-Butyl 2-aminobutanoate hydrochloride, the following data tables present predicted values based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.4Broad Singlet3H-NH₃⁺
~4.0Triplet1Hα-CH
~2.0Multiplet2H-CH₂-CH₃
1.48Singlet9H-C(CH₃)₃
~1.0Triplet3H-CH₂-CH₃

¹³C NMR (Carbon-13) NMR Spectral Data (Predicted)

Chemical Shift (δ) (ppm)Assignment
~170C=O (Ester Carbonyl)
~83-C (CH₃)₃
~55α-C H
~28-C(C H₃)₃
~25-C H₂-CH₃
~9-CH₂-C H₃
Infrared (IR) Spectroscopy

IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Strong, BroadN-H stretch (from -NH₃⁺)
2980-2850Medium-StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1580MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1250, ~1150StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z) Peaks (Predicted)

m/zInterpretation
160.13[M+H]⁺ (protonated molecule, free base)
104.07[M - C₄H₈ + H]⁺ (loss of isobutylene)
58.06[CH₃CH₂CHNH₂]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Materials:

  • (S)-tert-Butyl 2-aminobutanoate hydrochloride

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of (S)-tert-Butyl 2-aminobutanoate hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the FID and reference the spectrum.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Materials:

  • (S)-tert-Butyl 2-aminobutanoate hydrochloride

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

  • Spatula

  • Potassium Bromide (KBr), IR grade (for pellet method)

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of (S)-tert-Butyl 2-aminobutanoate hydrochloride and its fragments.

Materials:

  • (S)-tert-Butyl 2-aminobutanoate hydrochloride

  • Mass spectrometer (e.g., Electrospray Ionization - ESI)

  • Solvent (e.g., methanol, water, acetonitrile mixture)

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent mixture.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and any characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

spectral_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Chemical Compound ((S)-tert-Butyl 2-aminobutanoate HCl) Dissolution Dissolution in Solvent (for NMR & MS) Sample->Dissolution SolidPrep Solid Sample Prep (for IR - ATR/KBr) Sample->SolidPrep NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq MS_Acq Mass Spectrometer Dissolution->MS_Acq IR_Acq FTIR Spectrometer SolidPrep->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values) MS_Acq->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Safety and Handling of (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-tert-Butyl 2-aminobutanoate hydrochloride, a key building block in peptide synthesis and pharmaceutical research. The following sections detail the compound's properties, associated hazards, safe handling procedures, and relevant experimental protocols.

Chemical Identification and Physical Properties

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt enhances its stability and handling characteristics.[1]

Table 1: Chemical Identifiers [1]

IdentifierValue
CAS Number 53956-05-1
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.7 g/mol
IUPAC Name tert-butyl (2S)-2-aminobutanoate;hydrochloride
Synonyms H-Abu-OtBu.HCl, L-2-Aminobutyric acid tert-butyl ester HCl, (S)-2-Aminobutanoic acid tert-butyl ester HCl

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical State White to off-white crystalline solid[1]
Melting Point 259-263 °C[2]
Solubility No specific data available
Stability Stable under normal conditions. Air sensitive.[3][4]

Hazard Identification and Toxicology

(S)-tert-Butyl 2-aminobutanoate hydrochloride is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[5]

Table 3: GHS Hazard Statements [5][6]

CodeHazard Statement
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
H302 Harmful if swallowed

Toxicological Data:

To date, specific LD50 or LC50 values for (S)-tert-Butyl 2-aminobutanoate hydrochloride are not available in the public domain. The toxicological properties have not been thoroughly investigated.[7] Therefore, it should be handled with the caution appropriate for a potentially hazardous substance.

First-Aid Measures

Table 4: First-Aid Procedures [5][7]

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Handle in accordance with good industrial hygiene and safety practices.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Recommended storage is in a freezer.[8]

  • Store locked up.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Handle with gloves. Wear impervious clothing.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Experimental Protocols

Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

The synthesis involves two main steps: esterification of (S)-2-aminobutanoic acid and subsequent formation of the hydrochloride salt.[1] A common method utilizes isobutylene and an acid catalyst.

Detailed Methodology:

  • Esterification:

    • Suspend (S)-2-aminobutanoic acid in a suitable solvent such as dioxane in a pressure vessel (autoclave).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.

    • Introduce isobutylene into the vessel.

    • Seal the vessel and stir the reaction mixture at room temperature for 2 to 3 days.

    • After the reaction is complete, vent the excess isobutylene.

    • Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine to neutralize the acid and remove impurities.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base, (S)-tert-Butyl 2-aminobutanoate.

  • Hydrochloride Salt Formation:

    • Dissolve the crude (S)-tert-Butyl 2-aminobutanoate free base in a dry, inert solvent like diethyl ether.

    • Cool the solution to 0°C.

    • Slowly add a solution of hydrogen chloride in diethyl ether (or bubble dry HCl gas through the solution) until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-tert-Butyl 2-aminobutanoate hydrochloride as a white solid.

G Synthesis Workflow cluster_esterification Esterification cluster_salt_formation Salt Formation Start (S)-2-Aminobutanoic Acid Reagents1 Isobutylene, p-Toluenesulfonic Acid (cat.), Dioxane Start->Reagents1 Add Reaction1 Stir in Autoclave (2-3 days, RT) Reagents1->Reaction1 Workup1 Wash with NaHCO3, Water, Brine Reaction1->Workup1 Drying1 Dry over Na2SO4 Workup1->Drying1 Evaporation1 Concentrate in vacuo Drying1->Evaporation1 Intermediate (S)-tert-Butyl 2-aminobutanoate (Free Base) Evaporation1->Intermediate Solvent Dissolve in Diethyl Ether Intermediate->Solvent Reagent2 Add HCl in Diethyl Ether (0°C) Solvent->Reagent2 Precipitation Precipitation of Salt Reagent2->Precipitation Filtration Filter and Wash with Cold Ether Precipitation->Filtration Drying2 Dry under Vacuum Filtration->Drying2 Product (S)-tert-Butyl 2-aminobutanoate hydrochloride Drying2->Product

Caption: Synthesis workflow for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Purification and Analysis

Purification is typically achieved by recrystallization. The purity and identity of the final product can be confirmed by various analytical techniques.

Purification Protocol (Recrystallization):

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and diethyl ether).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Detection: UV at 210 nm.

    • This method is used to assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

G Purification and Analysis Workflow cluster_analysis Analysis Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Product Purified Product Recrystallization->Purified_Product HPLC Purity Check (HPLC) Purified_Product->HPLC NMR Structure Confirmation (NMR) Purified_Product->NMR MS Molecular Weight Confirmation (MS) Purified_Product->MS

Caption: Workflow for the purification and analysis of the final product.

Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage conditions. It is, however, sensitive to air.[3][4]

  • Reactivity: The tert-butyl ester group is susceptible to cleavage under acidic conditions. The primary amine can undergo standard reactions of amines.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

This guide is intended to provide comprehensive safety and handling information for (S)-tert-Butyl 2-aminobutanoate hydrochloride. It is essential for all users to review this information thoroughly before handling the compound and to adhere to all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier for the most current information.

References

In-Depth Technical Guide to the Chirality of tert-Butyl 2-Aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-aminobutanoate hydrochloride is a chiral molecule of significant interest in the fields of synthetic organic chemistry and pharmaceutical development. As a protected form of the non-proteinogenic amino acid, 2-aminobutanoic acid, it serves as a valuable building block in the synthesis of complex chiral molecules, including peptide analogues and active pharmaceutical ingredients (APIs). The stereochemistry at the α-carbon is a critical determinant of the biological activity and pharmacological properties of its downstream products. This guide provides a comprehensive overview of the chirality of tert-butyl 2-aminobutanoate hydrochloride, including its synthesis, stereochemical properties, and methods for chiral analysis.

Stereochemistry and Physicochemical Properties

Tert-butyl 2-aminobutanoate possesses a single chiral center at the second carbon atom (C2) of the butanoate chain, giving rise to two enantiomers: (S)-tert-butyl 2-aminobutanoate and (R)-tert-butyl 2-aminobutanoate. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, but will rotate plane-polarized light in equal but opposite directions. The hydrochloride salt is the common commercially available form, which enhances stability and handling properties.

Table 1: Physicochemical and Stereochemical Data for tert-Butyl 2-Aminobutanoate Hydrochloride Enantiomers

Property(S)-Enantiomer(R)-Enantiomer
IUPAC Name tert-butyl (2S)-2-aminobutanoate;hydrochloridetert-butyl (2R)-2-aminobutanoate;hydrochloride
CAS Number 53956-05-1[1]959750-74-4
Molecular Formula C₈H₁₈ClNO₂[1]C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol 195.69 g/mol
Appearance White to off-white crystalline solid[1]Data not available
Specific Rotation ([α]D) Data not available in searched literatureData not available in searched literature
Melting Point Data not available in searched literatureData not available in searched literature

Synthesis of Enantiopure tert-Butyl 2-Aminobutanoate Hydrochloride

The synthesis of enantiomerically pure tert-butyl 2-aminobutanoate hydrochloride typically starts from the corresponding enantiopure 2-aminobutanoic acid. The general synthetic pathway involves two key steps: esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.

Logical Workflow for Synthesis

Synthesis_Workflow Start (S)- or (R)-2-Aminobutanoic Acid Esterification Esterification with tert-butanol and acid catalyst Start->Esterification Intermediate (S)- or (R)-tert-Butyl 2-Aminobutanoate (free base) Esterification->Intermediate Salt_Formation Addition of Hydrochloric Acid Intermediate->Salt_Formation Product (S)- or (R)-tert-Butyl 2-Aminobutanoate Hydrochloride Salt_Formation->Product

Caption: General synthetic workflow for enantiopure tert-butyl 2-aminobutanoate hydrochloride.

Experimental Protocol: Esterification and Salt Formation

The following is a generalized protocol based on common esterification procedures for amino acids.[1] Researchers should optimize conditions for their specific needs.

Materials:

  • (S)- or (R)-2-aminobutanoic acid

  • tert-Butanol

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., sulfuric acid)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous hydrogen chloride (gas or solution in a compatible solvent)

Procedure:

  • Esterification:

    • Suspend the enantiopure 2-aminobutanoic acid in an excess of tert-butanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or other suitable method).

    • Remove the excess tert-butanol and volatile byproducts under reduced pressure.

  • Work-up and Isolation of the Free Ester:

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 2-aminobutanoate free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of a dry, non-protic solvent such as anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., diethyl ether) dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, tert-butyl 2-aminobutanoate hydrochloride.

Chiral Analysis

Ensuring the enantiomeric purity of the final product is critical. The most common and reliable method for determining the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Analysis Workflow

HPLC_Workflow Sample tert-Butyl 2-Aminobutanoate HCl Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject onto Chiral HPLC Column Dissolution->Injection Separation Elution with Mobile Phase Injection->Separation Detection UV or other Detector Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Quantification Peak Integration and Enantiomeric Excess Calculation Chromatogram->Quantification

Caption: Workflow for the chiral analysis of tert-butyl 2-aminobutanoate hydrochloride by HPLC.

Experimental Protocol: Chiral HPLC Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (to be optimized):

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for amino acid derivatives. Examples include columns with amylose or cellulose derivatives (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: As the analyte lacks a strong chromophore, derivatization with a UV-active agent or the use of a detector other than UV-Vis (e.g., a charged aerosol detector or mass spectrometer) may be necessary for high sensitivity. If using UV detection, low wavelengths (e.g., ~210 nm) may provide some response.

  • Injection Volume: 5-20 µL.

Procedure:

  • Sample Preparation:

    • Prepare a standard solution of the racemic tert-butyl 2-aminobutanoate hydrochloride in the mobile phase.

    • Prepare a solution of the synthesized enantiopure sample in the mobile phase at the same concentration.

  • Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm that the column and mobile phase provide adequate separation.

    • Inject the synthesized sample.

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Quantification:

    • Integrate the peak areas of the two enantiomer peaks in the chromatogram of the synthesized sample.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The chirality of tert-butyl 2-aminobutanoate hydrochloride is a fundamental aspect that dictates its utility in asymmetric synthesis. The preparation of enantiomerically pure forms is achievable through standard organic synthesis techniques, starting from the corresponding chiral amino acids. Rigorous chiral analysis, primarily through HPLC, is essential to confirm the enantiomeric purity of the final product. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals working with this important chiral building block. It is recommended that all experimental procedures be optimized and validated for the specific laboratory conditions and desired product specifications.

References

The Strategic Integration of Non-Proteinogenic Amino Acids in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids (NPAAs) into peptides and other molecular frameworks represents a paradigm shift in medicinal chemistry and drug discovery. Moving beyond the canonical 20 amino acids encoded by the genetic code, these unique building blocks offer a vast and versatile toolkit to modulate the pharmacological properties of therapeutic agents. This technical guide provides a comprehensive overview of the core principles, synthetic methodologies, and impactful applications of non-proteinogenic amino acids in modern chemical synthesis.

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are amino acids that are not naturally encoded in an organism's genetic code.[1][2] While over 500 such amino acids have been identified in nature, serving roles as metabolic intermediates or components of secondary metabolites, thousands more have been synthesized in the laboratory.[2][3] The strategic incorporation of these "unnatural" amino acids into peptide-based therapeutics has been shown to significantly enhance their stability, potency, permeability, and bioavailability.[1][4] This has led to the development of novel drugs with improved pharmacokinetic profiles and therapeutic efficacy.

The primary advantages of utilizing NPAAs in peptide synthesis include:

  • Enhanced Proteolytic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of NPAAs, such as D-amino acids or N-methylated amino acids, can render the peptide bonds resistant to enzymatic cleavage, thereby prolonging their in vivo half-life.[5][6]

  • Conformational Constraint: The unique steric properties of certain NPAAs, like α-aminoisobutyric acid (Aib), can induce specific secondary structures, such as helices or turns, in a peptide chain. This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor.

  • Improved Pharmacokinetic Properties: Modifications such as N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[1][6]

  • Novel Functionalities: NPAAs can be designed to carry specific functional groups, such as fluorescent tags, cross-linkers, or bioorthogonal handles, enabling a wide range of applications in chemical biology and diagnostics.[7]

Classification of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids can be broadly classified based on their structural modifications. The following diagram illustrates a common classification scheme.

G cluster_main Classification of Non-Proteinogenic Amino Acids cluster_backbone Backbone Modifications cluster_sidechain Side-Chain Modifications cluster_stereochemistry Stereochemical Modifications NPAA Non-Proteinogenic Amino Acids Beta_Amino_Acids β-Amino Acids NPAA->Beta_Amino_Acids Homologation Gamma_Amino_Acids γ-Amino Acids NPAA->Gamma_Amino_Acids Homologation N_Alkylated N-Alkylated Amino Acids NPAA->N_Alkylated Alkylation of Amine Unnatural_Side_Chains Unnatural Side-Chains NPAA->Unnatural_Side_Chains Novel Functional Groups Isosteric_Replacements Isosteric Replacements NPAA->Isosteric_Replacements Bioisosterism D_Amino_Acids D-Amino Acids NPAA->D_Amino_Acids Chiral Inversion Alpha_Disubstituted α,α-Disubstituted Amino Acids (e.g., Aib) NPAA->Alpha_Disubstituted Substitution at α-carbon

A classification scheme for non-proteinogenic amino acids.

Quantitative Data on the Impact of NPAAs

The incorporation of NPAAs has a quantifiable impact on the physicochemical and biological properties of peptides. The following tables summarize key data from various studies.

Table 1: Enhanced Enzymatic Stability of Peptides Containing D-Amino Acids

Peptide Sequence (L-form)EnzymeHalf-life (L-form)Peptide Sequence (D-form)Half-life (D-form)Fold Increase in Stability
G-F -L-GChymotrypsin< 5 minG-dF -L-G> 24 h> 288
K-L-V -F-F-A-ETrypsin15 minK-L-dV -F-F-A-E> 12 h> 48
Native GLP-1DPP-4< 2 min[7]Exenatide (contains D-Ala)~2.4 h[7]~72

Table 2: Comparative Binding Affinities of Somatostatin Analogs

LigandReceptor SubtypeBinding Affinity (Ki, nM)
Somatostatin-14 (Native)SSTR11.8[8]
SSTR20.4[8]
SSTR31.0[8]
SSTR41.3[8]
SSTR50.6[8]
Octreotide (contains D-Phe, D-Trp)SSTR1>1000[9]
SSTR20.1 - 1.0[8][9]
SSTR312.1[8]
SSTR4>1000[8]
SSTR58.2[8]
Pasireotide (contains D-Trp)SSTR11.5 - 9.3[8][9]
SSTR20.9 - 1.0[8][9]
SSTR31.5[8]
SSTR4>1000[8]
SSTR50.16[8]

Table 3: Pharmacokinetic Profiles of Native Peptides vs. NPAA-Containing Analogs

PeptideHalf-lifeKey NPAA Modification
GLP-1< 2 minutes[7]-
Exenatide~2.4 hours[7]D-Ala at position 2
Somatostatin2-3 minutes[10]-
Octreotide90-120 minutes[10]D-Phe, D-Trp
Lanreotide23-30 days (depot formulation)[11]D-β-Nal

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

This protocol outlines the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic and non-proteinogenic amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic, 4 equivalents) and OxymaPure (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification of Synthetic Peptides

Materials:

  • Crude synthetic peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Preparation: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[7]

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient is 5% to 65% B over 30-60 minutes.[7]

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 214 nm and 280 nm).

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Mass Spectrometry Analysis of Peptides Containing NPAAs

Procedure:

  • Sample Preparation: Dissolve the purified peptide (1-10 pmol) in a solvent suitable for mass spectrometry, such as a water/acetonitrile mixture with 0.1% formic acid.[3]

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3]

    • Separate the peptide from any remaining impurities on a C18 reverse-phase column using a water/acetonitrile gradient.

    • The mass spectrometer will automatically select the peptide ion for fragmentation (MS2) using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3]

  • Data Analysis:

    • The resulting MS/MS spectrum will contain a series of fragment ions (b- and y-ions).

    • Determine the peptide sequence by calculating the mass differences between the peaks in the fragment ion series.

    • For known NPAAs, a custom sequence database can be used for automated identification. For novel NPAAs, de novo sequencing software can be employed, where the mass of the NPAA residue is calculated from the fragmentation pattern.[3]

Signaling Pathways Modulated by NPAA-Containing Drugs

The therapeutic effects of many NPAA-containing drugs are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate two such examples.

Somatostatin Analog Signaling Pathway

Somatostatin analogs like octreotide and lanreotide, which contain NPAAs, are used to treat neuroendocrine tumors and acromegaly. They act by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.[4][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Octreotide Octreotide/Lanreotide (NPAA-containing) SSTR SSTR2/SSTR5 Octreotide->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Ca2+ Channel PKA->Ca_channel Inhibits Cell_proliferation Cell Proliferation PKA->Cell_proliferation Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Hormone_secretion Hormone Secretion (e.g., GH, Insulin) Ca_influx->Hormone_secretion Stimulates

Signaling pathway of somatostatin analogs like octreotide.
GLP-1 Receptor Agonist Signaling Pathway

GLP-1 receptor agonists, such as exenatide and liraglutide, are used in the treatment of type 2 diabetes. These peptides, which incorporate NPAAs to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), mimic the action of the endogenous hormone GLP-1.[7][13] They bind to the GLP-1 receptor, leading to increased insulin secretion in a glucose-dependent manner.

G cluster_membrane Pancreatic β-cell Membrane cluster_cytoplasm Cytoplasm Exenatide Exenatide/Liraglutide (NPAA-containing) GLP1R GLP-1 Receptor Exenatide->GLP1R Binds to G_protein Gs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_granules Insulin Granule Exocytosis PKA->Insulin_granules Promotes Epac2->Insulin_granules Promotes Glucose_uptake Glucose Uptake Glucose_uptake->GLP1R Stimulates (Glucose-dependent)

Signaling pathway of GLP-1 receptor agonists like exenatide.

Conclusion

The integration of non-proteinogenic amino acids into synthetic chemistry has opened up new avenues for the design and development of novel therapeutics with superior pharmacological properties. By providing enhanced stability, conformational control, and improved pharmacokinetics, NPAAs have proven to be invaluable tools for overcoming the limitations of traditional peptide-based drugs. The continued exploration of new NPAA building blocks and synthetic methodologies will undoubtedly lead to the creation of the next generation of innovative and effective medicines.

References

Role of (S)-2-aminobutanoic acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (S)-2-Aminobutanoic Acid in Peptidomimetics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a pivotal class of therapeutic agents, designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor.[3] This technical guide focuses on (S)-2-aminobutanoic acid (L-α-Aminobutyric acid, Abu), a non-proteinogenic α-amino acid, and its role as a versatile building block in the design and development of advanced peptidomimetics. We will explore its impact on peptide conformation, biological activity, and metabolic stability. This document provides an in-depth overview of its synthesis, incorporation into peptide scaffolds, and applications in drug discovery, supported by quantitative data and detailed experimental protocols.

Introduction: The Need for Peptidomimetics

Natural peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development.[1] However, their therapeutic application is often hampered by significant drawbacks, including:

  • Proteolytic Instability : Rapid degradation by proteases in the gastrointestinal tract and serum leads to a short half-life.[1][2]

  • Poor Bioavailability : High molecular weight and poor membrane permeability limit oral absorption and transport to target sites.[1][4]

  • Lack of Selectivity : The inherent flexibility of the peptide backbone can lead to interactions with multiple receptors, causing off-target effects.[1]

Peptidomimetics are designed to mimic the three-dimensional structure and biological function of natural peptides while overcoming these limitations.[2][5] By introducing structural modifications, such as incorporating unnatural amino acids, cyclization, or altering the peptide backbone, researchers can create molecules with enhanced stability, improved pharmacokinetic profiles, and greater receptor affinity and selectivity.[1][6][7][8]

(S)-2-Aminobutanoic Acid: A Key Building Block

(S)-2-aminobutanoic acid, also known as L-2-aminobutyric acid (Abu), is an achiral non-proteinogenic amino acid with the chemical formula C₄H₉NO₂.[9] Its structure features a simple yet distinct ethyl side chain, positioning it as a unique alternative to natural amino acids like alanine (methyl side chain) and valine (isopropyl side chain).[3] This subtle difference allows for the fine-tuning of steric and hydrophobic properties within a peptide sequence.

The incorporation of (S)-2-aminobutanoic acid into peptide chains can significantly influence:

  • Conformational Preferences : The ethyl side chain can modulate the depth of hydrophobic faces on amphipathic helices and constrain the peptide backbone, influencing secondary structures like β-turns.[3][10]

  • Metabolic Stability : As a non-natural amino acid, it is less recognized by proteases, thereby preventing cleavage and increasing the peptide's half-life.[3][6]

  • Receptor Interactions : Altering the side chain volume and hydrophobicity can refine the binding affinity and selectivity for specific biological targets.[3]

Applications and Biological Activity

The versatility of (S)-2-aminobutanoic acid makes it a valuable component in developing peptidomimetics for various therapeutic areas, including oncology and infectious diseases.

Enzyme Inhibition in Oncology

A promising application is in the development of inhibitors for enzymes vital to cancer cell metabolism.[3] The Alanine-Serine-Cysteine Transporter 2 (ASCT2) is a target of interest, as it is overexpressed in many cancers and is crucial for the uptake of amino acids like glutamine.[3] Derivatives of 2-aminobutanoic acid have been explored as novel ASCT2 inhibitors.[3]

Table 1: Quantitative Data for ASCT2 Inhibition

Compound Target Assay Type Result (IC₅₀) Reference
H-DL-Abu-OH Derivative ASCT2 Enzyme Inhibition Varies (Dose-dependent) [3]

Note: Specific IC₅₀ values for a lead compound were not detailed in the provided search results, but the source confirms the development of potent inhibitors based on this scaffold.[3]

Antimicrobial Peptidomimetics

Antimicrobial peptides (AMPs) are a critical part of the innate immune system, but their therapeutic use is limited by proteolytic degradation.[11] Peptidomimetics containing unnatural amino acids like (S)-2-aminobutanoic acid are being developed to create robust, protease-resistant antibiotics.[11] In a study systematically modulating the hydrophobic face of an α-helical antimicrobial peptide, (S)-2-aminobutanoic acid (Abu) was used to replace norleucine (Nle), thereby reducing the size of the aliphatic side chain from four to two carbons (excluding the alpha-carbon).[10] This modification allowed for a detailed investigation into how the depth of the hydrophobic sector impacts antimicrobial activity and selectivity.[10]

Synthesis and Experimental Protocols

The successful use of (S)-2-aminobutanoic acid in peptidomimetics relies on efficient and stereospecific synthesis methods for both the amino acid itself and its subsequent incorporation into peptide chains.

Synthesis of (S)-2-Aminobutanoic Acid

Optically pure (S)-2-aminobutanoic acid is a crucial precursor for many pharmaceuticals.[12] It can be produced via several methods, including enzymatic resolution of a racemic mixture.

Protocol 1: L-Acylase Bio-resolution of N-Benzoyl-2-Aminobutyric Acid [12]

  • Suspension : A suspension of N-benzoyl-2-aminobutanoic acid (50 g) in water (260 mL) is placed into a vessel and heated to 65°C.

  • pH Adjustment : The pH is adjusted to 8 by the drop-wise addition of 5M sodium hydroxide solution.

  • Enzymatic Hydrolysis : L-acylase enzyme solution (1.9 mL) is added to the mixture.

  • Incubation : The reaction is stirred at 65°C for 19 hours, during which the acylase selectively hydrolyzes the (S)-enantiomer.

  • Separation : The mixture is cooled, and the unreacted (R)-N-benzoyl-2-aminobutyric acid is separated.

  • Isolation : The aqueous phase containing the desired (S)-2-aminobutanoic acid is acidified with concentrated hydrochloric acid to pH 3.

  • Purification : The final product is isolated by concentration of the aqueous phase, yielding (S)-2-aminobutanoic acid hydrochloride.

Diagram 1: Workflow for Enzymatic Resolution of (S)-2-Aminobutanoic Acid

G cluster_workflow Enzymatic Resolution Workflow start Racemic N-Benzoyl- 2-Aminobutanoic Acid step1 1. Suspend in Water 2. Heat to 65°C 3. Adjust pH to 8 start->step1 step2 Add L-Acylase Enzyme step1->step2 step3 Selective Hydrolysis (19 hours at 65°C) step2->step3 step4 Separation & Acidification step3->step4 end_S (S)-2-Aminobutanoic Acid (Product) step4->end_S Aqueous Phase end_R (R)-N-Benzoyl-2-Aminobutanoic Acid (Byproduct for Racemization) step4->end_R Organic/Precipitate

Caption: Workflow for the stereoselective synthesis of (S)-2-aminobutanoic acid.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The standard method for incorporating (S)-2-aminobutanoic acid into a peptide sequence is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6]

Protocol 2: General Fmoc-SPPS for Peptidomimetic Synthesis

  • Resin Preparation : Start with a suitable solid support resin (e.g., PAM resin for C-terminal carboxylic acids, MBHA resin for C-terminal amides).[13]

  • Deprotection : The Fmoc protecting group on the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing : The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Coupling : The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-(S)-Abu-OH) is activated (e.g., with HBTU/HOBt) and coupled to the free amine on the resin. The reaction progress is monitored (e.g., with a ninhydrin test).

  • Washing : The resin is washed again to remove unreacted reagents.

  • Repeat Cycle : Steps 2-5 are repeated for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).[13]

  • Purification : The crude peptide is precipitated, extracted, and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]

  • Analysis : The purity and identity of the final peptidomimetic are confirmed by analytical RP-HPLC and Mass Spectrometry (e.g., MALDI-TOF MS).[13]

Diagram 2: Peptidomimetic Development Workflow

G cluster_dev Peptidomimetic Design and Evaluation lead Lead Peptide (Natural Sequence) design Rational Design: Incorporate (S)-2-Abu for Stability/Conformation lead->design synthesis Chemical Synthesis (Fmoc-SPPS) design->synthesis purification Purification (RP-HPLC) & Analysis (MS) synthesis->purification bioassay In Vitro / In Vivo Biological Assays (e.g., Enzyme Inhibition) purification->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar sar->design Iterative Refinement optimized Optimized Peptidomimetic sar->optimized G cluster_pathway Inhibition of Cancer Cell Metabolism via ASCT2 Blockade abu_peptidomimetic (S)-Abu-Based Peptidomimetic Inhibitor asct2 ASCT2 Transporter (on Cancer Cell Membrane) abu_peptidomimetic->asct2 metabolism Glutamine Metabolism (Fuel for Proliferation) asct2->metabolism glutamine Extracellular Glutamine glutamine->asct2 Uptake proliferation Cancer Cell Proliferation & Survival metabolism->proliferation block X

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a chiral building block of significant interest in the fields of medicinal chemistry and drug development.[1] As a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid, it serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and peptidomimetics. The tert-butyl ester group provides protection for the carboxylic acid functionality, which can be readily removed under acidic conditions, while the hydrochloride salt form enhances the compound's stability and handling characteristics.[1] This document provides detailed protocols for the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride, along with relevant data and visualizations to guide researchers in its preparation and application.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white crystalline solid[1]
CAS Number 53956-05-1[1]
Melting Point Not explicitly available in search results, but expected to be a crystalline solid.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.
¹H NMR (CDCl₃, ppm) Predicted: ~1.0 (t, 3H), ~1.5 (s, 9H), ~1.8-2.0 (m, 2H), ~3.9 (t, 1H), ~8.5 (br s, 3H)
¹³C NMR (CDCl₃, ppm) Predicted: ~9.0, ~25.0, ~28.0, ~54.0, ~84.0, ~170.0

Note: Specific experimental analytical data was not available in the search results. The provided NMR data is predicted based on the chemical structure and data for similar compounds.

Experimental Protocols

The synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride is typically achieved through a two-step process: esterification of (S)-2-aminobutanoic acid followed by the formation of the hydrochloride salt. A common method for the esterification of amino acids with a tertiary alcohol functionality involves the use of isobutylene in the presence of a strong acid catalyst.

Method 1: Synthesis via Acid-Catalyzed Reaction with Isobutylene

This protocol is adapted from a general procedure for the synthesis of amino acid tert-butyl esters.[2]

Step 1: Synthesis of (S)-tert-Butyl 2-aminobutanoate

  • Materials:

    • (S)-2-aminobutanoic acid

    • Dichloromethane (CH₂Cl₂)

    • Isobutylene

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)[1][2]

    • 10% Sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Autoclave or a sealed pressure vessel

  • Procedure:

    • In a suitable autoclave or pressure-resistant vessel, suspend (S)-2-aminobutanoic acid (1 equivalent) in dichloromethane.

    • Cool the suspension and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents).

    • Add an excess of liquefied isobutylene (e.g., 3-5 equivalents) to the cooled mixture.

    • Seal the vessel and allow the reaction to stir at room temperature for 48-72 hours. The pressure inside the vessel will increase as the isobutylene warms.

    • After the reaction is complete (monitored by TLC or LC-MS), carefully vent the excess isobutylene in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% aqueous sodium bicarbonate solution, water, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-tert-Butyl 2-aminobutanoate as an oil.

Step 2: Formation of (S)-tert-Butyl 2-aminobutanoate hydrochloride

  • Materials:

    • Crude (S)-tert-Butyl 2-aminobutanoate

    • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

    • Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane)

  • Procedure:

    • Dissolve the crude (S)-tert-Butyl 2-aminobutanoate from Step 1 in anhydrous diethyl ether or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a suitable solvent dropwise with stirring.[2]

    • A white precipitate of (S)-tert-Butyl 2-aminobutanoate hydrochloride will form.

    • Continue the addition of HCl until no further precipitation is observed.

    • Collect the solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Salt Formation A (S)-2-Aminobutanoic Acid D Reaction in Dichloromethane (Autoclave) A->D B Isobutylene B->D C Acid Catalyst (H₂SO₄ or PTSA) C->D E (S)-tert-Butyl 2-aminobutanoate (Free Base) D->E Workup G Reaction in Anhydrous Ether E->G F Anhydrous HCl F->G H (S)-tert-Butyl 2-aminobutanoate hydrochloride G->H Precipitation

Caption: Workflow for the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Reaction Mechanism

Reaction_Mechanism cluster_esterification Esterification Mechanism cluster_salt_formation Salt Formation start (S)-2-Aminobutanoic Acid protonation Protonated Carboxyl Group start->protonation + H⁺ nucleophilic_attack Nucleophilic Attack protonation->nucleophilic_attack isobutylene Isobutylene carbocation tert-Butyl Carbocation isobutylene->carbocation + H⁺ carbocation->nucleophilic_attack ester_intermediate Protonated Ester nucleophilic_attack->ester_intermediate deprotonation (S)-tert-Butyl 2-aminobutanoate ester_intermediate->deprotonation - H⁺ free_base (S)-tert-Butyl 2-aminobutanoate product (S)-tert-Butyl 2-aminobutanoate hydrochloride free_base->product hcl HCl hcl->product

Caption: Simplified mechanism of the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

References

Application Notes and Protocols: Esterification of (S)-2-aminobutanoic acid with tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester of (S)-2-aminobutanoic acid is a valuable building block in organic synthesis, particularly in the construction of peptides and other pharmaceutically active molecules. The tert-butyl group serves as an effective protecting group for the carboxylic acid functionality, offering stability against a range of nucleophilic and basic conditions, while being readily cleavable under acidic conditions.[1] This application note provides detailed protocols for the synthesis of (S)-2-aminobutanoic acid tert-butyl ester, commencing with the protection of the amino group, followed by the esterification reaction.

The synthesis involves a two-step sequence:

  • N-protection: The amino group of (S)-2-aminobutanoic acid is first protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in the subsequent esterification step. This is a standard procedure in peptide chemistry and organic synthesis.[2]

  • Esterification: The carboxylic acid of the N-Boc protected amino acid is then esterified with tert-butanol. A common and effective method for this transformation, especially with a sterically hindered alcohol like tert-butanol, is the Steglich esterification.[3][4]

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-2-aminobutanoic acid

This protocol describes the protection of the amino group of (S)-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • (S)-2-aminobutanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • In a round-bottom flask, dissolve (S)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium hydroxide (1.1 eq) to the solution and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-(S)-2-aminobutanoic acid as a solid.

Protocol 2: Steglich Esterification of Boc-(S)-2-aminobutanoic acid with tert-butanol

This protocol details the esterification of the N-protected amino acid with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3][4]

Materials:

  • Boc-(S)-2-aminobutanoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (5% aqueous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Boc-(S)-2-aminobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-2-(tert-butoxycarbonylamino)butanoic acid tert-butyl ester.

Data Presentation

ParameterN-Boc ProtectionSteglich Esterification
Starting Material (S)-2-aminobutanoic acidBoc-(S)-2-aminobutanoic acid
Key Reagents (Boc)₂O, NaOHtert-Butanol, DCC, DMAP
Solvent THF/WaterDichloromethane
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-16 hours12-18 hours
Typical Yield >90%75-85%
Product Purity >95% (by NMR)>98% (by NMR after chromatography)
Product Boc-(S)-2-aminobutanoic acid(S)-2-(tert-butoxycarbonylamino)butanoic acid tert-butyl ester

Visualizations

Esterification_Workflow cluster_protection Step 1: N-Boc Protection cluster_esterification Step 2: Steglich Esterification start (S)-2-aminobutanoic acid reagents1 Reagents: (Boc)₂O, NaOH, THF/H₂O reaction1 N-Boc Protection (0°C to RT, 12-16h) reagents1->reaction1 workup1 Workup: Acidification, Extraction reaction1->workup1 product1 Boc-(S)-2-aminobutanoic acid workup1->product1 reagents2 Reagents: tert-Butanol, DCC, DMAP, DCM reaction2 Esterification (0°C to RT, 12-18h) product1->reaction2 reagents2->reaction2 workup2 Workup: Filtration, Washing reaction2->workup2 purification Purification: Column Chromatography workup2->purification final_product (S)-2-(tert-butoxycarbonylamino)butanoic acid tert-butyl ester purification->final_product

Caption: Experimental workflow for the synthesis of (S)-2-aminobutanoic acid tert-butyl ester.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent allergen and should be handled with care.[5]

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

References

Application Notes and Protocols for the Use of (S)-tert-Butyl 2-aminobutanoate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a protected form of the non-proteinogenic amino acid, (S)-2-aminobutanoic acid (Abu).[1] In peptide synthesis, it serves as a valuable building block for introducing the Abu residue into peptide sequences. The incorporation of non-standard amino acids like Abu can significantly modify the conformational and biological properties of peptides, offering advantages in drug design and development.[1] The tert-butyl ester provides orthogonal protection for the carboxyl group, which is stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and can be readily cleaved under acidic conditions.[1][2] This allows for its seamless integration into the widely used Fmoc/tBu orthogonal protection strategy.[2][3][4]

The ethyl side chain of the Abu residue can influence the peptide's secondary structure and its interactions with biological targets. Introducing D-isomers of aminobutyric acid can enhance peptide stability against proteolytic degradation.[5][6] These modifications are crucial in the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Properties and Applications

(S)-tert-Butyl 2-aminobutanoate hydrochloride , also known by its synonyms H-Abu-OtBu·HCl or L-2-Aminobutyric acid tert-butyl ester HCl, is typically a white to off-white crystalline solid.[1] It is soluble in polar protic solvents like water and methanol.[1]

Key Applications in Peptide Synthesis:

  • Modification of Peptide Properties: Incorporation of Abu can alter the conformational properties of a peptide, potentially enhancing its metabolic stability and receptor binding affinity.[1]

  • Structure-Activity Relationship (SAR) Studies: It is used in SAR studies to probe the spatial and electronic requirements of peptide-receptor interactions.[1]

  • Development of Peptidomimetics: This building block is instrumental in the synthesis of peptidomimetics with improved pharmacological profiles.[1]

Data Presentation: Quantitative Data Summary

The selection of an appropriate coupling reagent is critical for the efficient incorporation of amino acid derivatives and for minimizing side reactions. While specific head-to-head comparative data for (S)-tert-Butyl 2-aminobutanoate hydrochloride is not extensively published, the following tables provide a summary of the performance of common coupling reagents used in peptide synthesis with similar sterically hindered or protected amino acids, and typical purity levels achieved in custom peptide synthesis.

Table 1: Comparison of Common Coupling Reagent Performance in SPPS

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.Higher cost, potential for side reactions if used in excess.
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.Less reactive than HATU, can be less effective for difficult sequences.
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.More expensive than carbodiimides.
DIC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Cost-effective, well-established.Can be less efficient for sterically hindered couplings. Dicyclohexylurea (DCU) byproduct from DCC is insoluble.
EDC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Water-soluble byproducts, suitable for solution-phase and certain solid-phase applications.Can be less efficient for sterically hindered couplings.

This table summarizes general performance characteristics and is intended as a guide. Optimal reagent choice may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Typical Purity Levels for Custom Synthetic Peptides

Purity LevelTypical Application
Crude Non-quantitative applications, initial screening.
>70% Peptide arrays, polyclonal antibody production.
>85% Western blotting, enzyme substrate studies.
>95% In vitro bioassays, cell culture studies, receptor-ligand interaction studies.[7][8]
>98% Structural studies (NMR, X-ray crystallography), in vivo studies, clinical trials.[8]

Experimental Protocols

The following is a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing an (S)-2-aminobutanoic acid residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin)

  • (S)-tert-Butyl 2-aminobutanoate hydrochloride (H-Abu-OtBu·HCl)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[5]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.[9]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[9]

  • Amino Acid Coupling (Incorporation of H-Abu-OtBu·HCl):

    • In a separate vial, dissolve H-Abu-OtBu·HCl (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.[9] The DIEA will neutralize the hydrochloride salt and the carboxylic acid of the incoming amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature. A double coupling is recommended to ensure high efficiency.[9]

    • To confirm reaction completion, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Peptide Elongation:

    • Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (5 times) and dry under a stream of nitrogen.[9]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate into a cold tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.[9]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing cluster_analysis Purification & Analysis resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling (H-Abu-OtBu·HCl) deprotection->coupling elongation Peptide Elongation coupling->elongation Repeat Cycle final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage & Deprotection final_deprotection->cleavage precipitation Precipitation & Washing cleavage->precipitation drying Drying precipitation->drying hplc RP-HPLC Purification drying->hplc analysis LC-MS & Analytical HPLC hplc->analysis final_product Purified Peptide analysis->final_product

Caption: Experimental workflow for the synthesis and analysis of an Abu-containing peptide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Peptide Ligand (with Abu residue) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein Complex (α, β, γ subunits) receptor->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase A second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation Cascade

Caption: Generic GPCR signaling pathway activated by a peptide ligand.

References

Incorporation of Aminobutyric Acid (Abu) Residues into Peptide Sequences: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful approach to overcome the inherent limitations of native peptides, such as poor metabolic stability and suboptimal activity. Among these, aminobutyric acid (Abu) residues, including α-aminoisobutyric acid (Aib) and D-α-aminobutyric acid (D-Abu), have garnered significant attention. This document provides detailed application notes and experimental protocols for the incorporation of Abu residues into peptide sequences, highlighting the profound impact on peptide structure, stability, and biological function.

The introduction of Abu can confer unique properties to peptides, including increased proteolytic stability and altered receptor binding affinities. The gem-dimethyl group of Aib, for instance, introduces significant steric hindrance and conformational constraints, promoting helical structures and enhancing resistance to enzymatic degradation. Similarly, the incorporation of D-Abu can induce β-turn formations and stabilize helical conformations while increasing stability against proteolysis. These modifications are instrumental in the development of peptide therapeutics with improved pharmacokinetic profiles and enhanced efficacy.

Applications of Abu Incorporation in Peptide Drug Development

The incorporation of Abu residues into peptide sequences offers a versatile strategy to enhance their therapeutic potential. Key applications include:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the additional methyl or ethyl groups in Abu residues shields the peptide backbone from enzymatic cleavage by proteases, significantly extending the peptide's half-life in biological fluids.[1][2]

  • Modulation of Secondary Structure: Abu residues, particularly Aib, are potent helix inducers. Their incorporation can stabilize α-helical or 310-helical conformations, which are often crucial for receptor binding and biological activity. D-Abu can also be strategically employed to induce β-turn formations.

  • Improved Bioactivity: By stabilizing a bioactive conformation and increasing resistance to degradation, Abu incorporation can lead to enhanced biological activity. This is particularly relevant for peptide hormones and antimicrobial peptides (AMPs).

  • Development of Peptidomimetics: Abu residues are valuable tools in the design of peptidomimetics, synthetic compounds that mimic the biological activity of natural peptides but with improved drug-like properties.

Data Presentation: Quantitative Impact of Abu Incorporation

The following tables summarize quantitative data from various studies, illustrating the impact of Abu incorporation on peptide properties.

Peptide/AnalogModificationProperty MeasuredNative Peptide ValueAbu-Modified Peptide ValueFold Change/ImprovementReference(s)
S-peptideAlanine to Aib substitutionBinding Affinity (ΔG°)-0.7 kcal/mol (ΔΔG°)-[3]
S-peptideAlanine to Aib substitutionEnthalpy of Binding (ΔH°)-2.8 kcal/mol (ΔΔH°)-[3]
S-peptideAlanine to Aib substitutionEntropy of Binding (ΔS°)-6 cal/mol·K (ΔΔS°)-[3]
Oncocin Derivative (Onc18)NativeSerum Half-life (mouse)~20 min--[4]
Oncocin Derivative (Onc112)D-Arg substitutionSerum Half-life (mouse)~20 min>8 hours>24[4]
Apidaecin analog (Api88)NativeSerum Half-life (mouse)<5 min--[4]
Apidaecin analog (Api137)C-terminal modificationSerum Half-life (mouse)<5 min~6 hours>72[4]
Temporin-1DRaNativeHemolytic Activity (HC50)>200 µM--[5]
[Aib4]Temporin-1DRaGly4 to Aib substitutionHemolytic Activity (HC50)>200 µM100 µM>2[5]
[Aib13]Temporin-1DRaIle13 to Aib substitutionHemolytic Activity (HC50)>200 µM>200 µMNo significant change[5]
Temporin-1DRaNativeMIC vs S. aureus50 µM--[5]
[Aib4]Temporin-1DRaGly4 to Aib substitutionMIC vs S. aureus50 µM6.25 µM8-fold decrease[5]
[Aib13]Temporin-1DRaIle13 to Aib substitutionMIC vs S. aureus50 µM25 µM2-fold decrease[5]
Glucagon AnalogNative% Helicity (Aqueous)~10%--[6]
Acylated [Aib2,16]Glucagon AnalogAib and Acyl modifications% Helicity (Aqueous)~10%~40%~4-fold increase[6]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of an Abu-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing an Abu residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH or Fmoc-D-Abu-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF (Deprotection solution)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add the deprotection solution to the resin and shake for 20 minutes. Drain the solution and repeat for another 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HATU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours. For sterically hindered amino acids like Aib, a longer coupling time or a double coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Kaiser Test (Optional): To check for complete coupling, a small sample of the resin can be tested. A yellow/brown color indicates a successful coupling (no free primary amines), while a blue color indicates incomplete coupling, requiring a recoupling step.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).

Protocol 2: Proteolytic Stability Assay

This protocol describes a general method to assess the stability of an Abu-containing peptide against enzymatic degradation.

Materials:

  • Purified native peptide and Abu-modified peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Assay buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation:

    • Prepare solutions of the native and Abu-modified peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).

    • In separate tubes, mix the peptide solution with the protease solution (e.g., 1:100 enzyme-to-substrate ratio) or human serum (e.g., 50% v/v).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of each peptide under the assay conditions.

    • Identify degradation products by collecting fractions from the HPLC and analyzing them by mass spectrometry.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Helicity Estimation

This protocol outlines the use of CD spectroscopy to determine the secondary structure content, particularly the α-helicity, of peptides.

Materials:

  • Purified peptide

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4, or trifluoroethanol (TFE) for helix induction)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in the chosen solvent at a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Set the wavelength range from 190 to 260 nm.

    • Set the scanning speed, bandwidth, and response time according to the instrument's recommendations.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent alone.

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline spectrum from the peptide spectrum.

  • Data Conversion and Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θobs * 100) / (c * l * n) where θobs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.

    • Estimate the percentage of α-helix content from the mean residue ellipticity at 222 nm ([θ]222) using established formulas or deconvolution software. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm.

Mandatory Visualizations

experimental_workflow synthesis Peptide Synthesis (Fmoc-SPPS) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spectrometry) purification->characterization stability Stability Assay (Proteolysis) characterization->stability structure Structural Analysis (CD, NMR) characterization->structure activity Biological Activity Assay (e.g., MIC, Receptor Binding) stability->activity structure->activity

Caption: Experimental workflow for the synthesis and characterization of Abu-containing peptides.

signaling_pathway ligand Abu-Modified GLP-1 Analog (Enhanced Stability & Affinity) receptor GLP-1 Receptor (GPCR) ligand->receptor Binds g_protein Gαs Protein Activation receptor->g_protein Activates ac Adenylate Cyclase (AC) Activation g_protein->ac Stimulates cAMP ↑ cAMP Production ac->cAMP Catalyzes pka Protein Kinase A (PKA) Activation cAMP->pka Activates cellular_response Downstream Cellular Responses (e.g., Insulin Secretion) pka->cellular_response Phosphorylates Targets

Caption: Modulation of the GLP-1 receptor signaling pathway by an Abu-modified peptide analog.

Conclusion

The incorporation of aminobutyric acid residues represents a robust and effective strategy for enhancing the therapeutic properties of peptides. By providing steric hindrance and conformational constraints, Abu modifications can significantly improve proteolytic stability and modulate secondary structure, leading to enhanced biological activity. The detailed protocols and quantitative data presented in this document serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of Abu incorporation in their peptide-based research and development endeavors. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental process and the molecular mechanism of action, facilitating a deeper understanding of this powerful peptide engineering tool.

References

Orthogonal Protection Strategy with Tert-Butyl Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the use of tert-butyl (t-Bu) esters as a cornerstone in orthogonal protection strategies, particularly in the fields of organic synthesis, peptide synthesis, and drug development. These application notes include detailed experimental protocols, comparative data on deprotection methods, and visualizations to illustrate key concepts and workflows.

I. Core Principles of Tert-Butyl Ester Protection

The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its unique combination of stability and selective lability. Its effectiveness is rooted in two key principles:

  • Steric Hindrance: The bulky tert-butyl group provides substantial steric hindrance, shielding the carboxylic acid functionality from a wide range of nucleophilic and basic reagents, thus preventing unwanted side reactions.[1][2]

  • Acid-Labile Cleavage: The t-butyl ester is readily cleaved under specific acidic conditions, proceeding through the formation of a stable tertiary carbocation (tert-butyl cation), which typically eliminates as isobutylene gas.[2] This specific lability allows for its removal without affecting other protecting groups that are sensitive to different conditions, a concept known as orthogonality.[3]

This orthogonal nature is particularly valuable in multi-step syntheses where multiple functional groups need to be selectively manipulated.[3] A prime example is its use in Solid-Phase Peptide Synthesis (SPPS) in conjunction with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection.[4][5]

II. Data Presentation: Comparative Overview of Deprotection Methods

The choice of deprotection reagent for a tert-butyl ester is critical and is dictated by the presence of other acid-labile functionalities within the molecule. The following tables summarize quantitative data for common and selective deprotection methods.

Table 1: Common Acidic Reagents for Tert-Butyl Ester Deprotection

Reagent(s)SolventTemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.0.5 - 2 h>95%The most common and efficient method.[3]
Hydrogen Chloride (HCl)Dioxane / EtherRoom Temp.1 - 4 hHighA classic and effective method.[3]
Sulfuric Acid (H₂SO₄)Dioxane / H₂ORoom Temp.2 - 6 hHighA strong, non-volatile acid option.[3]
Formic Acid-50 - 60 °C1 - 3 h>90%A milder alternative to TFA, suitable for more sensitive substrates.[3]
Aqueous Phosphoric Acid---HighAn environmentally benign and mild reagent.[6][7]

Table 2: Selective and Milder Deprotection Methods

Reagent(s)SolventTemperatureTimeYield (%)Notes
ZnBr₂Dichloromethane (DCM)Room Temp.12 h75%Can selectively deprotect t-butyl esters in the presence of N-(PhF)amines.[8]
CeCl₃·7H₂O / NaIAcetonitrile40 - 70 °C-GoodEnables selective deprotection in the presence of N-Boc groups.[9][10]
Magic Blue (MB•+), TriethylsilaneAcetonitrileRoom Temp.1 hup to 95%A catalytic protocol for mild deprotection.[6][9]
Continuous Plug Flow ReactorProtic Solvents120 - 240 °C15 - 40 minGood to HighA reagent-free thermal deprotection method.[9][11]

III. Experimental Protocols

The following are detailed methodologies for the protection of carboxylic acids as tert-butyl esters and their subsequent deprotection.

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

This protocol describes the acid-catalyzed reaction of a carboxylic acid with isobutylene.

Materials:

  • Carboxylic acid (1.0 eq)

  • Dichloromethane (DCM) or Dioxane

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Liquefied isobutylene (excess, ~2.0 - 3.0 eq)

  • Pressurized reaction vessel or a thick-walled sealed tube

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.[1]

  • Add a catalytic amount of a strong acid, for instance, sulfuric acid or perchloric acid.[1]

  • To this mixture, bubble an excess of isobutylene through, or add tert-butanol (1.2-2.0 mmol).[1]

  • Seal the reaction vessel and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, carefully vent the reaction vessel to release excess isobutylene.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl ester.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for cleaving a tert-butyl ester.

Materials:

  • Tert-butyl protected compound (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (e.g., 25-50% in DCM)

  • Toluene (for azeotropic removal of TFA)

  • Cold diethyl ether

Procedure:

  • Dissolve the tert-butyl protected compound in DCM.[3]

  • Add the TFA solution to the reaction mixture.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[3]

  • Once the deprotection is complete, evaporate the TFA and DCM under reduced pressure.[3]

  • Add toluene to the residue and evaporate again to azeotropically remove residual TFA. Repeat this step 2-3 times.[3]

  • Triturate the residue with cold diethyl ether to precipitate the deprotected carboxylic acid.

  • Collect the solid by filtration and wash with cold diethyl ether to obtain the final product.[5]

IV. Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the orthogonal protection strategy using tert-butyl esters.

G cluster_0 Orthogonal Protection Principle Molecule Molecule with -COOH and -NH2 Protected_Molecule Fmoc-NH-R-COO-tBu Molecule->Protected_Molecule Protection Deprotected_Amine H2N-R-COO-tBu Protected_Molecule->Deprotected_Amine Base (Piperidine) Selective Fmoc Removal Final_Product Modified Peptide Protected_Molecule->Final_Product Acid (TFA) Global Deprotection Deprotected_Amine->Final_Product Peptide Coupling Final_Product->Final_Product Further Steps G cluster_1 Tert-Butyl Ester Protection and Deprotection Carboxylic_Acid R-COOH Tert_Butyl_Ester R-COO-tBu Carboxylic_Acid->Tert_Butyl_Ester H+ Isobutylene Isobutylene Isobutylene->Tert_Butyl_Ester Tert_Butyl_Cation t-Bu+ Cation Tert_Butyl_Ester->Tert_Butyl_Cation H+ (e.g., TFA) Deprotected_Acid R-COOH Tert_Butyl_Ester->Deprotected_Acid H+ (e.g., TFA) Tert_Butyl_Cation->Isobutylene -H+ G cluster_2 Experimental Workflow for Tert-Butyl Ester Usage Start Starting Material (Carboxylic Acid) Protection Protection as Tert-Butyl Ester Start->Protection Intermediate Protected Intermediate R-COO-tBu Protection->Intermediate Synthetic_Steps Further Synthetic Steps (Reactions on other functional groups) Intermediate->Synthetic_Steps Deprotection Deprotection (e.g., TFA in DCM) Synthetic_Steps->Deprotection Workup Work-up & Purification Deprotection->Workup Final_Product Final Product R-COOH Workup->Final_Product

References

Application Notes: (S)-tert-Butyl 2-aminobutanoate Hydrochloride as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a protected, non-proteinogenic amino acid derivative that serves as a crucial chiral building block in modern organic and medicinal chemistry.[1] Its structure incorporates a stereocenter with the (S)-configuration, an ethyl side chain, and two key protecting groups: a tert-butyl ester on the carboxyl terminus and a hydrochloride salt on the amino terminus.[1] The tert-butyl ester provides robust protection under basic conditions while allowing for selective cleavage under acidic conditions, a feature known as orthogonality, which is highly valuable in multi-step syntheses.[2] This combination of features makes it an ideal precursor for introducing the (S)-2-aminobutanoyl moiety into complex molecules, particularly in the development of pharmaceuticals and peptidomimetics.[2]

This document provides detailed application notes and experimental protocols for the use of (S)-tert-Butyl 2-aminobutanoate hydrochloride, focusing on its role in the synthesis of the antiepileptic drug Brivaracetam and in the construction of dipeptides.

Physicochemical Properties

The fundamental properties of (S)-tert-Butyl 2-aminobutanoate hydrochloride are summarized below, providing essential data for its handling, storage, and use in synthesis.[1]

PropertyValue
CAS Number 53956-05-1
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.7 g/mol
IUPAC Name tert-butyl (2S)-2-aminobutanoate;hydrochloride
Synonyms H-Abu-OtBu.HCl, L-2-Aminobutyric acid tert-butyl ester HCl
Appearance White to off-white crystalline solid
Solubility Soluble in polar protic solvents (water, methanol)

Application Note 1: Synthesis of Brivaracetam

Brivaracetam, marketed as Briviact®, is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[3] It is a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A).[3][4] The specific stereochemistry of Brivaracetam, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, is critical for its therapeutic activity, making chiral building blocks essential in its synthesis.[5] The (S)-2-aminobutanoyl fragment, derived from precursors like (S)-tert-Butyl 2-aminobutanoate, constitutes a key part of the final molecule.

General Synthetic Workflow

The synthesis of Brivaracetam often involves the coupling of a chiral pyrrolidone intermediate with a chiral aminobutanamide derivative. The overall process requires careful control of stereochemistry to yield the desired (4R, 2'S) diastereomer.

G cluster_0 Brivaracetam Synthesis Overview start (R)-4-propyldihydrofuran-2(3H)-one (Chiral Lactone) inter1 Ring Opening & Intermediate Formation start->inter1 e.g., TMSI, SOCl₂ couple Coupling Reaction (Alkylation / Amidation) inter1->couple inter2 (S)-2-aminobutanamide (Chiral Amine) inter2->couple inter3 Diastereomeric Mixture (R,S) and (S,S) Intermediates couple->inter3 Forms C-N bond cyclize Cyclization & Amidation inter3->cyclize Forms pyrrolidone ring final Brivaracetam (2S)-2-[(4R)-2-oxo-4-propyl- pyrrolidin-1-yl]butanamide cyclize->final Purification

Caption: A generalized workflow for the synthesis of Brivaracetam.[3][5]

Quantitative Data from Synthetic Routes

Multiple synthetic strategies for Brivaracetam have been developed, with varying yields and stereoselectivity. The use of (S)-2-aminobutanamide or its derivatives is a recurring theme.

Synthetic Step / MethodYield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)Reference
Alkylation with (S)-2-aminobutanamide, purification by silica gel chromatography58%98% ee[6][7]
Final amidation and recrystallization49% (for 2 steps)>99.5% (chiral HPLC)[6][7]
Asymmetric Photocatalysis and Flow Chemistry44% (overall)9:1 dr, >99:1 er[8][9]
Biocatalytic resolution of a key intermediate42%97% ee[1][10]
Column chromatography of diastereomeric mixture35%99.7% purity[11]
Experimental Protocol: Synthesis of Brivaracetam via Alkylation

This protocol describes a key step in a common synthetic route to Brivaracetam, involving the reaction of a brominated intermediate with (S)-2-aminobutanamide. This procedure is adapted from published patents.[6][7]

Materials:

  • Ethyl (R)-3-(bromomethyl)hexanoate

  • (S)-2-aminobutanamide hydrochloride

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Iodide (NaI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether (PE) / Ethyl Acetate (EA) / Triethylamine (TEA) mixture for elution

Procedure:

  • To a stirred solution of Ethyl (R)-3-(bromomethyl)hexanoate (1.0 eq) in anhydrous DMF (10 volumes), add (S)-2-aminobutanamide hydrochloride (1.5 eq), Sodium Carbonate (4.0 eq), and Sodium Iodide (0.5 eq).

  • Heat the reaction mixture to 90 °C and stir for 18 hours under an inert atmosphere (e.g., Nitrogen).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and add water (20 volumes).

  • Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a solvent system such as PE/EA/TEA (e.g., 50/50/1) to afford Brivaracetam as a white solid.

  • The final product can be further purified by recrystallization from a suitable solvent like isopropyl acetate (IPAc) to achieve high chiral purity (>99.5%).[6][7]

Mechanism of Action of Brivaracetam

Brivaracetam exerts its antiepileptic effects through a primary mechanism involving high-affinity, selective binding to synaptic vesicle glycoprotein 2A (SV2A).[3][12] SV2A is an integral membrane protein found on presynaptic vesicles and is crucial for the normal regulation of neurotransmitter release.[12] By binding to SV2A, Brivaracetam is thought to modulate the protein's function, possibly by affecting its interaction with other presynaptic components like synaptotagmin-1, thereby reducing excessive neurotransmitter release and dampening neuronal hyperexcitability that leads to seizures.[2][10] Brivaracetam exhibits a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam.[4][12]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft SV Synaptic Vesicle Release Neurotransmitter Release (Exocytosis) SV->Release SV2A SV2A Protein SV2A->Release Modulates SV2A->Release Reduces excessive release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Release Ca²⁺ influx triggers Neurotransmitter Neurotransmitters (e.g., Glutamate) Brivaracetam Brivaracetam Brivaracetam->SV2A Binds with high affinity Postsynaptic Postsynaptic Receptors Hyperexcitability Neuronal Hyperexcitability (Seizure Activity) Postsynaptic->Hyperexcitability leads to AP Action Potential AP->Ca_channel Depolarizes membrane Release->Postsynaptic binds to Stabilization Neuronal Stabilization Hyperexcitability->Stabilization Inhibited by Brivaracetam

Caption: Brivaracetam's mechanism of action via binding to SV2A.[2][8][12]

Application Note 2: Dipeptide Synthesis

The orthogonal protecting group strategy inherent to (S)-tert-Butyl 2-aminobutanoate hydrochloride makes it an excellent building block for peptide synthesis. The tert-butyl (tBu) ester protects the C-terminus from unwanted reactions during N-terminal coupling, and it remains stable under the basic conditions typically used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[13] It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), often concurrently with side-chain deprotection and cleavage from the resin.

General Workflow for Solution-Phase Dipeptide Synthesis

Solution-phase synthesis provides a scalable method for producing dipeptides and smaller peptide fragments. The general workflow involves activating the carboxylic acid of an N-protected amino acid and coupling it with the free amine of the ester-protected amino acid.

G cluster_0 Solution-Phase Dipeptide Synthesis Workflow start1 PG-AA-OH (N-Protected Amino Acid) step1 Carboxylic Acid Activation start1->step1 Add Coupling Reagent (e.g., HATU) start2 H-Abu-OtBu.HCl (C-Protected Amino Acid) step2 Amine Neutralization start2->step2 Add Base (e.g., DIPEA) couple Peptide Bond Formation (Coupling) step1->couple step2->couple inter PG-AA-Abu-OtBu (Protected Dipeptide) couple->inter workup Aqueous Work-up & Purification inter->workup Quench, Extract, Dry, Concentrate final Pure Protected Dipeptide workup->final Column Chromatography

Caption: General workflow for solution-phase dipeptide synthesis.[2][12]

Quantitative Data for Peptide Coupling

Yields for peptide coupling reactions are generally high but can be influenced by steric hindrance, the choice of coupling reagents, and reaction conditions.

Coupling ReagentBaseTypical Yield (%)Notes
HATUDIPEA85 - 95%Fast reaction times, low racemization.
HBTU / HOBtDIPEA80 - 95%A standard and reliable coupling cocktail.
DIC / HOBtN/A75 - 90%Cost-effective; byproduct (DCU) can complicate purification.
EDC.HCl / HOBtDIPEA75 - 90%Water-soluble carbodiimide, simplifying work-up.
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

This protocol outlines a general procedure for the coupling of an N-Fmoc protected amino acid with (S)-tert-Butyl 2-aminobutanoate hydrochloride using HATU as the coupling agent.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • (S)-tert-Butyl 2-aminobutanoate hydrochloride (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl aqueous solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Amine Neutralization: In a round-bottom flask, suspend (S)-tert-Butyl 2-aminobutanoate hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature until the solid dissolves completely (approx. 15-20 minutes). This frees the primary amine for reaction.[2][12]

  • Carboxylic Acid Activation: In a separate flask under an inert atmosphere, dissolve the Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 5-10 minutes at room temperature to form the activated ester.[2]

  • Coupling Reaction: Add the activated amino acid solution from Step 2 to the free amine solution from Step 1.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

Conclusion

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a high-value chiral building block with significant applications in pharmaceutical and peptide synthesis. Its pre-installed stereocenter and orthogonal protecting groups facilitate efficient and stereocontrolled synthetic routes to complex target molecules like Brivaracetam. The detailed protocols and quantitative data provided herein demonstrate its utility and offer a practical guide for researchers in drug discovery and development. The reliable incorporation of the (S)-2-aminobutanoyl moiety is a key advantage, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

Asymmetric synthesis using (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Asymmetric Synthesis using (S)-tert-Butyl 2-aminobutanoate hydrochloride and Analogs

For: Researchers, scientists, and drug development professionals.

Introduction

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a protected, non-proteinogenic α-amino acid that serves as a valuable chiral building block in synthetic organic chemistry.[1] Its primary applications are found in peptide synthesis, where the tert-butyl ester provides orthogonal protection for the carboxyl group, and the aminobutanoic acid moiety can be incorporated into peptide backbones to modulate their pharmacological properties.[1] While direct use of (S)-tert-Butyl 2-aminobutanoate as a chiral auxiliary to control subsequent stereoselective reactions on the α-carbon is not extensively documented in readily available literature, a closely related and well-established strategy involves the asymmetric alkylation of Schiff base derivatives of amino acid esters. This approach is a cornerstone of asymmetric synthesis for the preparation of non-proteinogenic α-amino acids.

This document will detail the principles and a general protocol for the asymmetric alkylation of the N-benzophenone imine of a tert-butyl amino acid ester, using the glycine analog as a representative and thoroughly documented example. This methodology is highly relevant and adaptable for researchers interested in the stereoselective synthesis of α-substituted amino acids.

Principle of Asymmetric Alkylation of Amino Acid Ester Schiff Bases

The core principle of this synthetic strategy is the conversion of a simple amino acid ester into a chiral, non-racemic α-substituted amino acid. This is achieved through a three-step process:

  • Formation of a Schiff Base: The amino acid ester is reacted with a ketone, typically benzophenone, to form an imine (Schiff base). This protects the nitrogen atom and, more importantly, increases the acidity of the α-protons.

  • Diastereoselective or Enantioselective Alkylation: The Schiff base is deprotonated with a strong base to form a nucleophilic enolate. This enolate then reacts with an alkyl halide (electrophile). The stereochemical outcome of this alkylation step is controlled by a chiral phase-transfer catalyst, which creates a chiral environment around the enolate, directing the approach of the electrophile.

  • Hydrolysis: The resulting alkylated Schiff base is hydrolyzed to remove the benzophenone protecting group, yielding the desired α-substituted amino acid.

This methodology allows for the synthesis of a wide variety of chiral α-amino acids with high enantiomeric excess.

Experimental Protocols

Protocol 1: Formation of tert-Butyl 2-((diphenylmethylene)amino)acetate

This protocol describes the formation of the N-benzophenone imine of glycine tert-butyl ester, a common substrate for asymmetric alkylation.

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Benzophenone

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Triethylamine

Procedure:

  • To a solution of glycine tert-butyl ester hydrochloride (1 equivalent) in dichloromethane, add benzophenone (1.05 equivalents).

  • Cool the mixture to 0 °C and add triethylamine (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Asymmetric Phase-Transfer Catalyzed Alkylation

This protocol provides a general procedure for the enantioselective alkylation of the N-benzophenone imine of glycine tert-butyl ester using a chiral phase-transfer catalyst.

Materials:

  • tert-Butyl 2-((diphenylmethylene)amino)acetate

  • Alkyl halide (e.g., benzyl bromide)

  • Toluene

  • Aqueous potassium hydroxide (50% w/w)

  • Chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl 2-((diphenylmethylene)amino)acetate (1 equivalent) and the chiral phase-transfer catalyst (0.01-0.1 equivalents) in toluene.

  • Add the alkyl halide (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C and add the aqueous potassium hydroxide solution.

  • Stir the biphasic mixture vigorously at 0 °C for the time specified in the relevant literature (typically several hours).

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, dilute the reaction with water and extract with toluene or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product is typically purified by silica gel chromatography.

Protocol 3: Hydrolysis to the α-Substituted Amino Acid

This protocol describes the deprotection of the alkylated Schiff base to yield the free amino acid.

Materials:

  • Alkylated tert-butyl 2-((diphenylmethylene)amino)acetate derivative

  • Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 1 M)

Procedure:

  • Dissolve the purified alkylated Schiff base in tetrahydrofuran.

  • Add an equal volume of 1 M aqueous hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Separate the aqueous and organic layers. The benzophenone by-product will be in the organic layer.

  • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining benzophenone.

  • The aqueous layer containing the hydrochloride salt of the desired amino acid ester can then be neutralized and the amino acid isolated, or used directly in subsequent steps.

Quantitative Data

The success of asymmetric alkylations is highly dependent on the choice of catalyst, substrate, electrophile, and reaction conditions. The following table summarizes representative data for the asymmetric benzylation of tert-butyl N-(diphenylmethylene)glycinate, a benchmark reaction in this field.

CatalystElectrophileSolventTemp (°C)Yield (%)ee (%)
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideBenzyl bromideToluene/50% KOH09599
(S)-2-(N,N-Dimethylamino)-2'-(diphenylphosphino)-1,1'-binaphthyl derived PTCBenzyl bromideToluene/CsOH·H₂O-409298
Maruoka Catalyst®Benzyl bromideToluene/50% KOHrt96>99

Data is representative and compiled from various sources in the chemical literature for illustrative purposes.

Diagrams

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis start Glycine tert-butyl ester HCl reagent1 Benzophenone, Et3N start->reagent1 product1 N-Benzophenone Imine reagent1->product1 reagent2 Alkyl Halide (R-X) Chiral Phase-Transfer Catalyst Strong Base (e.g., KOH) product1->reagent2 product2 Alkylated Imine reagent2->product2 reagent3 Aqueous Acid (e.g., HCl) product2->reagent3 final_product Chiral α-Substituted Amino Acid Ester reagent3->final_product

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Logical_Relationship AminoEster (S)-tert-Butyl 2-aminobutanoate HCl PeptideSynth Peptide Synthesis (Chiral Building Block) AminoEster->PeptideSynth Direct Use SchiffBase N-Benzophenone Imine of Glycine tert-butyl ester AsymmetricSynth Asymmetric Alkylation (Chiral Auxiliary Analog) SchiffBase->AsymmetricSynth Analogous Application ModifiedPeptide Modified Peptides PeptideSynth->ModifiedPeptide AlphaAminoAcid α-Substituted Amino Acids AsymmetricSynth->AlphaAminoAcid

Caption: Logical relationship of compound applications.

References

Application Notes and Protocols for Coupling Reactions Involving (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-aminobutanoate hydrochloride, also known as H-Abu-OtBu.HCl, is a protected form of the non-proteinogenic amino acid, (S)-2-aminobutanoic acid.[1] It serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The tert-butyl ester group provides robust protection for the carboxylic acid functionality, which is stable under basic conditions but can be readily cleaved under acidic conditions.[1] The hydrochloride salt form enhances the stability and handling of the free amine, making it a convenient reagent for various coupling reactions.[1]

This document provides detailed protocols for the application of (S)-tert-Butyl 2-aminobutanoate hydrochloride in peptide coupling reactions, a summary of common coupling agents, and workflows for typical synthetic procedures. These applications are vital for structure-activity relationship (SAR) studies and the development of novel peptidomimetics and drug candidates containing the 2-aminobutanoic acid motif.[1]

Key Applications

  • Peptide Synthesis: Incorporation of the unnatural amino acid 2-aminobutanoic acid into peptide chains to modulate biological activity, proteolytic stability, and conformation.

  • Peptidomimetics: Used in the synthesis of peptide mimics with improved pharmacological properties.[1]

  • Drug Development: Serves as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1]

Comparison of Common Coupling Reagents for Peptide Synthesis

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. The following table summarizes the characteristics of commonly used coupling agents suitable for reactions with (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Coupling ReagentAcronymKey AdvantagesPotential Disadvantages
Carbodiimides
N,N'-DicyclohexylcarbodiimideDCCInexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification in solution-phase.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble urea byproduct, easily removed by aqueous work-up.
Aminium/Uronium Salts
HATUHATUHigh coupling efficiency, fast reaction times, low racemization.[2]More expensive than carbodiimides. Can react with unprotected N-terminus if used in excess.
HBTUHBTUSimilar to HATU, very effective.Can cause guanidinylation of the N-terminal amino group if used in excess.
Phosphonium Salts
PyBOPPyBOPExcellent for sterically hindered couplings, does not form guanidinylated byproducts.Produces a carcinogenic byproduct (HMPA).

Experimental Protocols

The following protocols are detailed methodologies for common peptide coupling reactions involving (S)-tert-Butyl 2-aminobutanoate hydrochloride in solution-phase synthesis.

Protocol 1: Solution-Phase Peptide Coupling using HATU

This protocol describes a standard procedure for the coupling of an N-terminally protected amino acid (e.g., Boc-L-Phenylalanine) to (S)-tert-Butyl 2-aminobutanoate hydrochloride using HATU as the coupling agent.

Materials:

  • (S)-tert-Butyl 2-aminobutanoate hydrochloride (H-Abu-OtBu.HCl)

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve (S)-tert-Butyl 2-aminobutanoate hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution for 15-20 minutes at room temperature to generate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-Boc-L-Phenylalanine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Coupling Reaction: Add the activated carboxylic acid solution to the neutralized amine solution. Add an additional 2.0 equivalents of DIPEA to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude dipeptide (Boc-Phe-Abu-OtBu) by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2]

Protocol 2: Solution-Phase Peptide Coupling using EDC/HOBt

This protocol employs the carbodiimide EDC in conjunction with the additive HOBt, which helps to suppress racemization and improve reaction efficiency.

Materials:

  • (S)-tert-Butyl 2-aminobutanoate hydrochloride (H-Abu-OtBu.HCl)

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Neutralization of Amine: In a round-bottom flask, suspend (S)-tert-Butyl 2-aminobutanoate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15-20 minutes until the solution becomes clear.

  • Pre-activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-L-Phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled solution from step 2, add EDC.HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid. Add the neutralized amine solution from step 1 to this activated mixture.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.

Diagrams of Experimental Workflows

The following diagrams illustrate the general workflows for the described coupling reactions.

Solution_Phase_Peptide_Coupling_Workflow start_end start_end process process decision decision output output start Start neutralize Neutralize H-Abu-OtBu.HCl (Base, Solvent) start->neutralize couple Combine & React (Stir RT, 1-18h) neutralize->couple activate Activate N-Protected AA (Coupling Reagent) activate->couple monitor Monitor Reaction (TLC / LC-MS) couple->monitor complete Reaction Complete? monitor->complete complete:s->couple:n No workup Aqueous Work-up complete->workup Yes purify Purification (Chromatography) workup->purify product Pure Dipeptide purify->product end_node End product->end_node

Caption: General workflow for solution-phase peptide coupling.

SPPS_Workflow start_end start_end process process cycle cycle final final start Start: Resin Swelling deprotection N-Terminus Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Couple Next Amino Acid (Protected AA, Coupling Reagent, Base) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 repeat_cycle Repeat Cycle for Each Amino Acid wash2->repeat_cycle repeat_cycle->deprotection Next AA final_deprotect Final N-Terminus Deprotection repeat_cycle->final_deprotect Final AA cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotect->cleavage purification Purify Peptide (HPLC) cleavage->purification end_node End purification->end_node

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols: (S)-tert-Butyl 2-aminobutanoate hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-tert-Butyl 2-aminobutanoate hydrochloride as a pivotal chiral building block in the synthesis of pharmaceutical intermediates. Detailed protocols for its application in the synthesis of antiepileptic drugs and in peptide synthesis are provided, along with quantitative data and visual representations of workflows and biological pathways.

Introduction

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a protected form of the non-proteinogenic amino acid, (S)-2-aminobutanoic acid. Its structural features, namely the chiral center at the alpha-carbon and the tert-butyl ester protecting group, make it a valuable starting material in asymmetric synthesis. The tert-butyl ester provides robust protection of the carboxylic acid functionality under various reaction conditions and can be selectively removed under acidic conditions, allowing for orthogonal synthesis strategies.[1] This versatility has led to its application in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Application in the Synthesis of Antiepileptic Drugs

(S)-tert-Butyl 2-aminobutanoate hydrochloride serves as a key precursor for the synthesis of (S)-2-aminobutanamide hydrochloride, a crucial intermediate in the production of the antiepileptic drugs Levetiracetam and Brivaracetam. These drugs are known to act by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and thereby reducing seizure activity.

Synthesis of (S)-2-aminobutanamide hydrochloride

The initial step involves the deprotection of the tert-butyl ester followed by amidation to yield the key intermediate, (S)-2-aminobutanamide.

Experimental Protocol: Conversion of (S)-tert-Butyl 2-aminobutanoate hydrochloride to (S)-2-aminobutanamide

  • Deprotection of the tert-butyl ester:

    • Dissolve (S)-tert-Butyl 2-aminobutanoate hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess acid under reduced pressure to obtain crude (S)-2-aminobutanoic acid hydrochloride.

  • Amidation:

    • Dissolve the crude (S)-2-aminobutanoic acid hydrochloride in a suitable solvent (e.g., methanol).

    • Cool the solution to 0°C and bubble ammonia gas through the mixture or add a solution of ammonia in methanol.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction for the formation of (S)-2-aminobutanamide.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude (S)-2-aminobutanamide can be purified by recrystallization.

Quantitative Data for Synthesis of (S)-2-aminobutanamide

StepProductTypical Yield (%)Typical Purity (%)
Deprotection & Amidation(S)-2-aminobutanamide85-95>98
Synthesis of Levetiracetam

(S)-2-aminobutanamide hydrochloride is subsequently coupled with 4-chlorobutyryl chloride to synthesize Levetiracetam.

Experimental Protocol: Synthesis of Levetiracetam

  • Coupling Reaction:

    • Suspend (S)-2-aminobutanamide hydrochloride in an anhydrous solvent such as acetonitrile.

    • Add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride and facilitate the reaction.

    • Cool the mixture to 0-5°C and slowly add a solution of 4-chlorobutyryl chloride in the same solvent.

    • Stir the reaction at low temperature for several hours, then allow it to warm to room temperature and continue stirring overnight.

    • Monitor the reaction by TLC or LC-MS.

  • Cyclization and Work-up:

    • Upon completion of the coupling, the intermediate undergoes in-situ cyclization to form Levetiracetam.

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude Levetiracetam can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data for Levetiracetam Synthesis

Starting MaterialProductReagentsTypical Yield (%)Typical Purity (%)
(S)-2-aminobutanamide HClLevetiracetam4-chlorobutyryl chloride, K₂CO₃, Acetonitrile70-85>99

Logical Workflow for Levetiracetam Synthesis

G A (S)-tert-Butyl 2-aminobutanoate HCl B (S)-2-aminobutanoic acid HCl A->B  TFA, DCM   C (S)-2-aminobutanamide B->C  NH₃, MeOH   D Levetiracetam C->D  4-chlorobutyryl chloride,  K₂CO₃, MeCN   G A (S)-tert-Butyl 2-aminobutanoate HCl B (S)-2-aminobutanamide A->B Deprotection & Amidation D Brivaracetam B->D Coupling C Chiral Lactam Intermediate C->D Coupling G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft SV Synaptic Vesicle SV2A SV2A Neurotransmitter Neurotransmitter Neurotransmitter_released Neurotransmitter Release (Modulated) SV->Neurotransmitter_released Fusion & Release Drug Levetiracetam / Brivaracetam Drug->SV2A binds to Membrane Presynaptic Membrane G Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (H-Abu-OtBu, HBTU, HOBt, DIPEA) Wash1->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash (DMF, DCM) End Next Cycle or Cleavage & Deprotection Wash2->End KaiserTest->Coupling Positive (Recouple) KaiserTest->Wash2 Negative

References

Application Notes and Protocols for the Analytical Methods of (S)-tert-Butyl 2-aminobutanoate Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the chemical and chiral purity of this intermediate is critical for the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and experimental protocols for a comprehensive suite of analytical methods to assess the purity of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

The analytical strategy encompasses chromatographic, spectroscopic, and other physicochemical methods to identify and quantify potential impurities, including the undesired (R)-enantiomer, residual solvents, water content, and inorganic impurities.

Analytical Strategy Overview

A multi-faceted approach is recommended to ensure a thorough purity assessment of (S)-tert-Butyl 2-aminobutanoate hydrochloride. The relationship between the analytical methods and the types of impurities they target is illustrated in the diagram below.

cluster_methods Analytical Methods cluster_impurities Impurity Types HPLC HPLC Related_Substances Related_Substances HPLC->Related_Substances Chiral_HPLC Chiral_HPLC Enantiomeric_Impurity Enantiomeric_Impurity Chiral_HPLC->Enantiomeric_Impurity GC_MS GC_MS Residual_Solvents Residual_Solvents GC_MS->Residual_Solvents qNMR qNMR Assay_Purity Assay_Purity qNMR->Assay_Purity Structural_Confirmation Structural_Confirmation qNMR->Structural_Confirmation FTIR FTIR FTIR->Structural_Confirmation Karl_Fischer Karl_Fischer Water_Content Water_Content Karl_Fischer->Water_Content TGA TGA TGA->Water_Content Inorganic_Impurities Inorganic_Impurities TGA->Inorganic_Impurities Elemental_Analysis Elemental_Analysis Elemental_Analysis->Assay_Purity

Caption: Relationship between analytical methods and impurity types.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Related Substances

Application Note: HPLC is a primary method for the separation, identification, and quantification of non-volatile organic impurities, such as starting materials, by-products, and degradation products. A reversed-phase method is generally suitable for this polar compound.

Experimental Protocol:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A

Data Presentation:

ImpurityRetention Time (min)Relative Retention TimeSpecification
(S)-2-Aminobutanoic acid~2.5~0.3≤ 0.1%
Unknown Impurity 1~8.2~1.2≤ 0.1%
Unknown Impurity 2~10.5~1.5≤ 0.1%
Total Impurities--≤ 0.5%
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Application Note: The enantiomeric purity is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying the (R)-enantiomer from the desired (S)-enantiomer. Polysaccharide-based chiral stationary phases are often effective for the separation of amino acid derivatives.[1]

Experimental Protocol:

ParameterCondition
Column Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 215 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in the mobile phase

Data Presentation:

EnantiomerRetention Time (min)Area %Specification
(S)-tert-Butyl 2-aminobutanoate~12≥ 99.5%≥ 99.0%
(R)-tert-Butyl 2-aminobutanoate~15≤ 0.5%≤ 1.0%
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Application Note: GC-MS is the preferred method for the identification and quantification of volatile organic compounds that may be present as residual solvents from the synthesis process. Common solvents in the synthesis of amino acid esters include methanol, ethanol, isopropanol, tert-butanol, and ethyl acetate.[2][3] Headspace sampling is employed to introduce the volatile analytes into the GC system.

Experimental Protocol:

ParameterCondition
GC System Agilent 7890B with 5977A MSD (or equivalent)
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium at 1.2 mL/min
Oven Program 40 °C (5 min), then to 240 °C at 10 °C/min, hold for 5 min
Injector Split (10:1), 250 °C
Detector (MS) Scan mode (m/z 35-350)
Headspace Sampler Agilent 7697A (or equivalent)
Vial Equilibration 80 °C for 15 min
Sample Preparation Accurately weigh ~100 mg of sample into a headspace vial, add 1 mL of DMSO.

Data Presentation:

SolventRetention Time (min)Limit (ppm)
Methanol~3.1≤ 3000
Ethanol~4.2≤ 5000
Isopropanol~4.8≤ 5000
tert-Butanol~5.5≤ 5000
Ethyl Acetate~6.2≤ 5000

Spectroscopic Methods

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay and Purity

Application Note: qNMR is a powerful primary method for determining the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte.[4] It relies on the direct proportionality between the integrated signal area and the number of protons. A certified internal standard is used for quantification.

Experimental Protocol:

ParameterCondition
Spectrometer Bruker Avance 400 MHz (or equivalent)
Solvent Deuterium Oxide (D₂O)
Internal Standard Maleic acid (certified reference material)
Pulse Program zg30
Relaxation Delay (d1) 30 s (ensure full relaxation, >5 x T₁)
Number of Scans 16
Sample Preparation Accurately weigh ~20 mg of the sample and ~10 mg of maleic acid into a vial. Dissolve in a precise volume of D₂O and transfer to an NMR tube.

Data Presentation:

ParameterValue
Sample Weight (mg)20.15
Internal Standard Weight (mg)10.05
Integral of Analyte Signal (e.g., tert-butyl protons)100.00
Integral of Internal Standard Signal (e.g., vinyl protons)25.50
Calculated Purity (%) 99.2%
Fourier-Transform Infrared Spectroscopy (FTIR) for Structural Confirmation

Application Note: FTIR is used for the identification and structural confirmation of the compound by identifying its characteristic functional groups. The spectrum should be compared against a reference standard.

Experimental Protocol:

ParameterCondition
Spectrometer PerkinElmer Spectrum Two (or equivalent)
Technique Attenuated Total Reflectance (ATR)
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3000-2800N-H stretching (amine hydrochloride)
~2980C-H stretching (aliphatic)
~1740C=O stretching (ester)
~1590N-H bending (amine)
~1250C-O stretching (ester)

Other Analytical Methods

Karl Fischer Titration for Water Content

Application Note: Karl Fischer titration is a specific and accurate method for the determination of water content.[5][6][7] For a hydrochloride salt of an amine, a coulometric or volumetric method can be employed, with consideration for the sample's basicity.[8]

Experimental Protocol (Coulometric):

ParameterCondition
Titrator Mettler Toledo C30 (or equivalent)
Reagent Hydranal-Coulomat AG (or equivalent)
Sample Size Accurately weigh ~50 mg of sample
Procedure The sample is directly introduced into the titration cell.

Data Presentation:

ParameterSpecification
Water Content≤ 0.5% w/w
Thermogravimetric Analysis (TGA)

Application Note: TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents and water, as well as assessing thermal stability. For amino acid hydrochlorides, decomposition often occurs at elevated temperatures.

Experimental Protocol:

ParameterCondition
Instrument TA Instruments Q500 (or equivalent)
Sample Pan Platinum
Sample Size 5-10 mg
Temperature Program 25 °C to 400 °C at 10 °C/min
Atmosphere Nitrogen at 50 mL/min

Data Presentation:

Temperature Range (°C)Weight Loss (%)Interpretation
25 - 120~0.3%Loss of adsorbed water/volatile solvents
> 180SignificantOnset of decomposition
Elemental Analysis

Application Note: Elemental analysis determines the percentage composition of elements (C, H, N, Cl) in the compound. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula (C₈H₁₈ClNO₂).

Theoretical Composition:

ElementTheoretical %
Carbon (C)49.10
Hydrogen (H)9.27
Chlorine (Cl)18.12
Nitrogen (N)7.16
Oxygen (O)16.35

Data Presentation:

ElementTheoretical %Found %Difference %
C49.1049.05-0.05
H9.279.30+0.03
N7.167.12-0.04
Cl18.1218.05-0.07

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a new batch of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Start Start Sample_Received New Batch of (S)-tert-Butyl 2-aminobutanoate HCl Start->Sample_Received Initial_Checks Visual Inspection FTIR for Identity Sample_Received->Initial_Checks Parallel_Analysis Initial_Checks->Parallel_Analysis Chromatographic_Purity HPLC (Related Substances) Chiral HPLC (Enantiomeric Purity) Parallel_Analysis->Chromatographic_Purity Volatile_Impurities GC-MS (Residual Solvents) Karl Fischer (Water Content) Parallel_Analysis->Volatile_Impurities Assay_and_Composition qNMR (Assay) Elemental Analysis Parallel_Analysis->Assay_and_Composition Thermal_Properties TGA Parallel_Analysis->Thermal_Properties Data_Review Review and Compare All Data Against Specifications Chromatographic_Purity->Data_Review Volatile_Impurities->Data_Review Assay_and_Composition->Data_Review Thermal_Properties->Data_Review Decision Pass? Data_Review->Decision Release Release Batch Decision->Release Yes Investigate Investigate Out-of-Specification Decision->Investigate No

Caption: Workflow for purity analysis of (S)-tert-Butyl 2-aminobutanoate HCl.

Conclusion

The combination of these analytical methods provides a robust framework for the comprehensive purity assessment of (S)-tert-Butyl 2-aminobutanoate hydrochloride. Adherence to these protocols will ensure that the quality of this critical intermediate meets the stringent requirements for pharmaceutical development. It is recommended that all methods be validated according to ICH guidelines to ensure they are suitable for their intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: (S)-tert-Butyl 2-aminobutanoate hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (S)-tert-Butyl 2-aminobutanoate hydrochloride?

A1: The most prevalent method is the direct esterification of (S)-2-aminobutanoic acid with a tert-butylating agent in the presence of a strong acid catalyst, followed by precipitation as the hydrochloride salt.[1] Key variations include the choice of tert-butylating agent (isobutylene or tert-butanol) and the acid catalyst (sulfuric acid, p-toluenesulfonic acid). Alternative approaches involve a protection-esterification-deprotection sequence, which can offer higher yields but requires additional steps.[2] A more recent method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate for a potentially faster and higher-yielding reaction.[3][4][5]

Q2: Why is the yield of my direct esterification reaction low?

A2: Low yields in the direct esterification of (S)-2-aminobutanoic acid are a common issue. Several factors can contribute to this:

  • Poor Solubility: As a zwitterion, (S)-2-aminobutanoic acid has low solubility in many common organic solvents, which can hinder the reaction.[3]

  • Insufficient Acid Strength: The acid catalyst may not be strong enough or used in a sufficient amount to effectively promote the formation of the reactive tert-butyl cation and protonate the carboxylic acid.

  • Incomplete Reaction: The reaction can be slow, sometimes requiring several days to reach completion.[2] Insufficient reaction time will naturally lead to lower yields.

  • Side Reactions: The intermediate tert-butyl cation is reactive and can lead to side reactions, though oligomerization of isobutene is generally considered a minor byproduct.[6]

  • Work-up Losses: The product may be lost during the aqueous work-up and extraction phases if not performed carefully.

Q3: Can I use sulfuric acid as the catalyst? What are the drawbacks?

A3: Yes, sulfuric acid can be used as a catalyst. However, it is known to produce poor yields, with some reports as low as 35%, especially when used with a mixture of tert-butanol and isobutylene under autoclave conditions.[2] This is often not suitable for industrial-scale preparations due to the low efficiency.[2]

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material ((S)-2-aminobutanoic acid) from the product ((S)-tert-Butyl 2-aminobutanoate). The starting material is highly polar and will have a very low Rf value, while the ester product will be significantly less polar and have a higher Rf. Staining with ninhydrin can be used to visualize the amino-containing spots. For more quantitative analysis, HPLC or LC-MS can be employed.

Q5: What is the purpose of converting the final product to a hydrochloride salt?

A5: Converting the tert-butyl ester to its hydrochloride salt serves several purposes. The salt form is typically a stable, crystalline solid that is easier to handle, purify, and store compared to the free amine, which may be an oil or a less stable solid.[1] The protonated amine is also less nucleophilic, which can be beneficial for subsequent reactions where the ester is used as a protected amino acid.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield (<40%) Incomplete Reaction: Reaction time may be too short, especially with heterogeneous mixtures.Extend the reaction time to 4-5 days or longer, with regular monitoring by TLC. Ensure efficient stirring to maximize contact between reactants.[2]
Inefficient Catalyst: Sulfuric acid is known to give low yields (around 35%).[2]Switch to p-Toluenesulfonic acid (PTSA) or consider alternative, more modern catalysts like bis(trifluoromethanesulfonyl)imide.[2][3]
Poor Solubility of Starting Material: The zwitterionic amino acid is poorly soluble in non-polar solvents like dioxane or dichloromethane.[3]While challenging, ensure vigorous stirring. Some protocols use a slurry of the amino acid.[3]
Reaction Stalls / Does Not Go to Completion Catalyst Deactivation: Water produced during the reaction can dilute and deactivate the acid catalyst.Use anhydrous conditions and reagents. Consider using a Dean-Stark trap if using tert-butanol, although this is less common with isobutylene.
Equilibrium Limitations: Esterification is a reversible reaction.Use a large excess of the tert-butylating agent (isobutylene) to drive the equilibrium towards the product.
Difficulty Isolating the Product Emulsion during Work-up: The presence of unreacted starting material and salts can lead to emulsions during the aqueous wash steps.Break up emulsions by adding brine. Perform extractions carefully and allow sufficient time for layers to separate.
Product is not Precipitating as HCl salt: The free amine may be soluble in the chosen solvent.Ensure the solvent for precipitation (e.g., diethyl ether) is completely dry. Use anhydrous HCl (either as a gas or a solution in a dry solvent like ether or dioxane). Cooling to low temperatures (-20°C) can aid precipitation.[2]
Presence of Impurities in Final Product Dimerization/Oligomerization: The tert-butyl cation can react with the starting material or product.This is generally a minor issue, but running the reaction at room temperature or slightly below can minimize such side reactions.
Unreacted Starting Material: Incomplete reaction or inefficient purification.Optimize reaction time and conditions. Recrystallize the final hydrochloride salt for higher purity.

Data Presentation

Table 1: Comparison of Synthesis Methods for Amino Acid tert-Butyl Esters

Method tert-Butylating Agent Catalyst Solvent Typical Reaction Time Reported Yield Key Considerations
Direct Esterification 1 tert-Butanol / IsobutyleneSulfuric AcidDioxane4-5 days~35%[2]Low yield, not ideal for large scale.[2]
Direct Esterification 2 Isobutylenep-Toluenesulfonic Acid (PTSA)Dioxane / Dichloromethane2-8 days[2]Moderate to GoodRequires autoclave/pressure vessel for gaseous isobutylene. Long reaction times.[2]
Protection-Deprotection Isobutylenep-Toluenesulfonic Acid (PTSA)DioxaneMultiple StepsUp to 91%[2]Involves additional steps of protecting and deprotecting the amino group (e.g., with a tosyl group), increasing overall complexity.[2]
Modern Direct Method tert-Butyl AcetateBis(trifluoromethanesulfonyl)imide (Tf2NH)tert-Butyl Acetate2.5 hours (for a model substrate)High (e.g., 86% for a model substrate)[3]Much faster reaction times and works well for free amino acids due to better solubility in the reaction medium.[3][5]

Experimental Protocols

Protocol 1: Direct Esterification using Isobutylene and PTSA

This protocol is adapted from a general procedure for amino acid tert-butyl ester synthesis.[2]

  • Reaction Setup: In a pressure vessel (autoclave), suspend (S)-2-aminobutanoic acid in anhydrous dioxane.

  • Catalyst Addition: Add 1.5 to 2.0 equivalents of p-toluenesulfonic acid (PTSA) to the suspension.

  • Reactant Addition: Cool the vessel and add condensed isobutylene (a significant excess).

  • Reaction: Seal the autoclave and stir the mixture at room temperature for 4-5 days. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, carefully vent the excess isobutylene. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash sequentially with 10% sodium bicarbonate solution, water, and brine.[2]

  • Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-tert-Butyl 2-aminobutanoate as a free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in approximately 10 volumes of anhydrous diethyl ether and cool the solution to -20°C.[2] Slowly add one equivalent of a solution of HCl in dry ether.[2]

  • Final Product Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Protocol 2: High-Efficiency Direct Esterification using Tf2NH

This protocol is based on a modern, rapid method for the tert-butylation of free amino acids.[3][4]

  • Reaction Setup: To a suspension of (S)-2-aminobutanoic acid in tert-butyl acetate, add 1.1 equivalents of bis(trifluoromethanesulfonyl)imide (Tf2NH).

  • Reaction: Stir the mixture at room temperature. The reaction is typically much faster than the PTSA method; monitor progress by TLC. For similar substrates, reactions have been reported to complete in a few hours.[3]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to remove the acid catalyst. Follow with a water and brine wash.

  • Isolation and Salt Formation: Isolate the free base and convert it to the hydrochloride salt as described in steps 6-8 of Protocol 1.

Visualizations

G cluster_workflow Synthesis Workflow start Start: (S)-2-Aminobutanoic Acid reactants Add tert-Butylating Agent (e.g., Isobutylene) & Acid Catalyst (e.g., PTSA) in Dioxane start->reactants reaction Stir in Autoclave (Room Temp, 4-5 days) reactants->reaction workup Aqueous Work-up: 1. NaHCO3 wash 2. H2O wash 3. Brine wash reaction->workup free_base Isolate Free Base Ester (Evaporation) workup->free_base salt_formation Dissolve in Dry Ether Add Anhydrous HCl free_base->salt_formation product Final Product: (S)-tert-Butyl 2-aminobutanoate HCl (Precipitation & Filtration) salt_formation->product

Caption: Standard synthesis workflow for (S)-tert-Butyl 2-aminobutanoate HCl.

G cluster_troubleshooting Troubleshooting Low Yield start Problem: Low Yield check_tlc Check TLC of crude reaction mixture start->check_tlc incomplete_rxn Is there a lot of starting material? check_tlc->incomplete_rxn solution_time Action: Extend reaction time & ensure efficient stirring incomplete_rxn->solution_time Yes workup_issue Reaction appears complete. Consider work-up loss. incomplete_rxn->workup_issue No solution_catalyst Action: Switch to a more efficient catalyst system (e.g., Tf2NH/tert-Butyl Acetate) solution_time->solution_catalyst If still low yield solution_workup Action: Re-evaluate work-up. Avoid emulsions, ensure anhydrous conditions for salt precipitation. workup_issue->solution_workup

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Esterification of 2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-aminobutanoic acid.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Ester

Possible Causes:

  • Equilibrium Limitations (Fischer Esterification): The Fischer esterification reaction is reversible. The water produced during the reaction can hydrolyze the ester back to the starting materials.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or non-optimal temperature.

  • Reagent Degradation: The alcohol or acid catalyst may have degraded.

  • Poor Solubility: 2-aminobutanoic acid may not be fully dissolved in the reaction solvent.

Solutions:

  • Shift the Equilibrium:

    • Use a large excess of the alcohol to drive the reaction forward.[2]

    • Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[2]

  • Optimize Reaction Conditions:

    • Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

    • Adjust the temperature. While heating is often necessary, excessive heat can lead to side reactions.

  • Use Fresh Reagents: Ensure the alcohol is anhydrous and the acid catalyst is of appropriate concentration.

  • Alternative Esterification Methods: Consider using methods that are not reversible, such as using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) with the alcohol.[4][5]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Possible Causes:

  • N-Acylation: If the amino group is not protected, it can react with an activated carboxylic acid, leading to the formation of an N-acylurea byproduct, especially when using coupling agents like DCC.

  • Dipeptide Formation: The amino group of one molecule of 2-aminobutanoic acid can react with the activated carboxylic acid of another molecule.

  • Decomposition: The starting material or product may have decomposed, which can be promoted by the presence of strong bases or high temperatures.[6]

  • Racemization: The chiral center of the amino acid can be susceptible to racemization under certain conditions.[5]

Solutions:

  • Protect the Amino Group: The most effective way to prevent side reactions at the amino group is to use a protecting group, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).[7][8][9] This ensures that only the carboxylic acid group reacts.[7][8][9][10]

  • Control Reaction Conditions:

    • Maintain a low temperature to minimize decomposition and side reactions.

    • Carefully select the base if one is required, as strong, non-nucleophilic bases are often preferred.

  • Purification: Isolate the desired product from the byproducts using column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of the 2-aminobutanoic acid ester consistently low when using the Fischer esterification method?

A1: The Fischer esterification is a reversible equilibrium reaction.[1][2] The water formed during the reaction can hydrolyze the ester back to the carboxylic acid and alcohol. To improve the yield, you need to shift the equilibrium towards the products. This can be achieved by using a large excess of the alcohol or by removing the water as it is formed, for example, with a Dean-Stark apparatus.[2]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots suggests side reactions have occurred. Without protection of the amino group, you may be forming N-acyl byproducts or even dipeptides. If your reaction conditions are harsh (e.g., high temperature or strong base), you might also be observing decomposition products.[6] Racemization is another potential issue that might not be visible on a standard TLC but is a common problem.[5]

Q3: Is it necessary to protect the amino group of 2-aminobutanoic acid before esterification?

A3: While not strictly necessary for all methods, protecting the amino group is highly recommended to prevent side reactions and ensure a cleaner reaction with a higher yield of the desired ester.[8][9][11] The amino group is nucleophilic and can compete with the alcohol in reacting with the activated carboxylic acid. Protecting groups like Boc or Fmoc temporarily block the reactivity of the amino group.[7][9]

Q4: What are some alternative methods to Fischer esterification for 2-aminobutanoic acid?

A4: Several alternative methods can provide higher yields and fewer side reactions. A common and effective method is the use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in the desired alcohol.[4][5] These reagents convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the alcohol.

Q5: How can I minimize racemization during the esterification of 2-aminobutanoic acid?

A5: Racemization is a known risk in amino acid chemistry.[5] Using milder reaction conditions and avoiding prolonged exposure to harsh acidic or basic conditions can help minimize racemization. Some esterification methods, like those using TMSCl, have been reported to cause little racemization.[5]

Quantitative Data Summary

The choice of esterification method can significantly impact the reaction time and yield. The following table provides a summary of expected outcomes for different methods.

Esterification MethodTypical ReagentsReaction TimeExpected YieldKey Considerations
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄, HCl)4-24 hoursModerate to GoodReversible reaction; requires excess alcohol or water removal.[2]
Thionyl Chloride Method Alcohol, SOCl₂2-12 hoursGood to ExcellentGenerates HCl in situ; requires careful handling.[4]
TMSCl Method Alcohol, TMSCl12-24 hoursGood to ExcellentMilder conditions; reported to have low racemization.[5]

Experimental Protocols

Protocol 1: Esterification using Trimethylchlorosilane (TMSCl)

This protocol is adapted from methodologies reported to give good to excellent yields with minimal racemization.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-aminobutanoic acid (1 equivalent) in the desired alcohol (e.g., methanol, 10 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting amino acid is consumed (typically 12-24 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude amino acid ester hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Fischer Esterification (with an excess of alcohol)
  • Reaction Setup: Suspend 2-aminobutanoic acid (1 equivalent) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify further by distillation or column chromatography.

Visualizations

Esterification_Reaction 2-Aminobutanoic_Acid 2-Aminobutanoic Acid Ester 2-Aminobutanoic Acid Ester 2-Aminobutanoic_Acid->Ester + R'-OH, H+ Alcohol Alcohol (R'-OH) Alcohol->Ester Acid_Catalyst Acid Catalyst (H+) Water Water Ester->Water + H₂O N_Acylation_Side_Reaction Unprotected_Amino_Acid Unprotected 2-Aminobutanoic Acid N_Acyl_Byproduct N-Acyl Byproduct Unprotected_Amino_Acid->N_Acyl_Byproduct Reacts with Activated_Carboxylic_Acid Activated Carboxylic Acid (e.g., with DCC) Activated_Carboxylic_Acid->N_Acyl_Byproduct Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_solution Solutions Start Esterification Reaction TLC_Analysis TLC/HPLC Analysis Start->TLC_Analysis Low_Yield Low Yield? TLC_Analysis->Low_Yield Multiple_Spots Multiple Spots? TLC_Analysis->Multiple_Spots Optimize_Conditions Optimize Conditions (Time, Temp, Reagents) Low_Yield->Optimize_Conditions Yes Change_Method Change Esterification Method Low_Yield->Change_Method Yes Protect_Amino_Group Protect Amino Group Multiple_Spots->Protect_Amino_Group Yes

References

Preventing racemization during coupling of (S)-tert-Butyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of (S)-tert-Butyl 2-aminobutanoate and other sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction, leading to a mixture of both D and L enantiomers from a single pure enantiomer.[1] In peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1]

Q2: What are the primary mechanisms of racemization during the coupling of (S)-tert-Butyl 2-aminobutanoate?

A2: The two primary mechanisms for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. The subsequent attack by the amine can produce both the desired L-peptide and the undesired D-diastereomer.[1][2]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, leading to racemization. This pathway is more significant under strongly basic conditions.[1]

Q3: Why is (S)-tert-Butyl 2-aminobutanoate particularly susceptible to racemization?

A3: While not as notoriously prone to racemization as residues like Histidine or Cysteine, the steric bulk of the tert-butyl ester in (S)-tert-Butyl 2-aminobutanoate can slow down the desired coupling reaction.[3] This delay provides a larger window of opportunity for the competing racemization pathways, particularly oxazolone formation, to occur before the peptide bond is formed.

Q4: Which factors have the most significant impact on racemization?

A4: The main factors influencing racemization are the choice of coupling reagent, the type and concentration of the base used, the presence of additives, the reaction temperature, and the solvent.[4]

Troubleshooting Guide: Preventing Racemization

This guide provides a systematic approach to troubleshooting and preventing racemization when coupling (S)-tert-Butyl 2-aminobutanoate.

Problem: High levels of racemization detected in the final peptide.

Solution Workflow:

Troubleshooting_Racemization cluster_reagent Coupling Reagent & Additive cluster_base Base Selection cluster_temp Reaction Temperature cluster_protocol Protocol Optimization start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base Selection reagent->base reagent_q Using carbodiimide (DCC, DIC)? reagent->reagent_q temp Step 3: Check Reaction Temperature base->temp base_q Using a strong base like DIPEA? base->base_q protocol Step 4: Optimize Protocol temp->protocol temp_q Is the reaction run at elevated temperature? temp->temp_q end_node Racemization Minimized protocol->end_node protocol_a1 Minimize pre-activation time before adding the amine. protocol->protocol_a1 protocol_a2 Consider in-situ neutralization protocols. protocol->protocol_a2 reagent_a1 Ensure addition of HOAt or Oxyma. These are more effective than HOBt. reagent_q->reagent_a1 Yes reagent_q2 Using a phosphonium/uronium salt? reagent_q->reagent_q2 No reagent_a2 Switch to modern reagents like HATU, HCTU, or COMU. reagent_q2->reagent_a2 Yes base_a Switch to a weaker (NMM) or sterically hindered (2,4,6-collidine) base. base_q->base_a temp_a Perform coupling at 0°C or room temperature. temp_q->temp_a

Caption: A logical workflow for troubleshooting high racemization levels.

Detailed Recommendations

1. Choice of Coupling Reagent and Additives:

For sterically hindered amino acids, the choice of coupling reagent is critical. Onium-salt-based reagents are generally preferred.

  • Recommended: Use modern uronium/aminium reagents like HATU , HCTU , or COMU . These form highly reactive esters that promote rapid coupling, minimizing the time for racemization to occur.[5] COMU, an oxyma-based reagent, offers high efficiency comparable to HATU with improved safety and solubility.[6] Phosphonium salts like PyAOP are also highly effective.

  • Use with Caution: Carbodiimides like DCC and DIC can be effective but are more prone to causing racemization if used alone.[6]

  • Essential Additives: When using carbodiimides, the addition of 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[1] They are more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[1]

2. Selection of Base:

The base plays a direct role in the proton abstraction that leads to racemization.

  • Recommended: Use a weaker or sterically hindered base. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices.[4]

  • Use with Caution: Avoid strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) when possible, or use the minimum necessary concentration.[1][6]

3. Control of Reaction Temperature:

  • Recommendation: Perform coupling reactions at room temperature or below (e.g., 0 °C).[6] Elevated temperatures, while sometimes used to overcome steric hindrance, will accelerate the rate of racemization.

4. Optimization of the Coupling Protocol:

  • Minimize Pre-activation Time: Do not allow the activated amino acid to stand for extended periods before adding the amine component. Prolonged pre-activation increases the concentration of the racemization-prone activated intermediate.

  • In-situ Neutralization: For solid-phase synthesis, using in-situ neutralization protocols where the amine salt is neutralized in the presence of the activated amino acid can be beneficial.[3]

Quantitative Data Summary

The following table summarizes the relative performance of different coupling systems in terms of their potential to cause racemization.

Coupling ReagentAdditiveBaseRacemization Potential
DIC/DCCNoneDIPEAHigh
DIC/DCCHOBtDIPEA/NMMModerate
DIC/DCCHOAt/OxymaNMM/CollidineLow
HBTU/TBTUNoneDIPEAModerate to Low
HATU/HCTU/COMU (Internal)NMM/Collidine Very Low
PyAOP/PyBOP NoneNMM/Collidine Very Low

Experimental Protocols

Protocol 1: Low-Racemization Coupling in Solution Phase

This protocol is designed for the coupling of an N-protected amino acid to (S)-tert-Butyl 2-aminobutanoate hydrochloride.

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq.), (S)-tert-Butyl 2-aminobutanoate hydrochloride (1.0 eq.), and Oxyma (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Add N-methylmorpholine (NMM) (1.1 eq.) to the solution to neutralize the hydrochloride salt.

    • Slowly add a solution of Diisopropylcarbodiimide (DIC) (1.1 eq.) in DMF to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, filter off the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Quantifying Racemization using Chiral HPLC

This protocol outlines a general method to determine the extent of racemization.

  • Peptide Synthesis:

    • Synthesize a model dipeptide by coupling your N-protected amino acid to (S)-tert-Butyl 2-aminobutanoate using the protocol you wish to evaluate.

    • After the reaction, deprotect the N-terminal protecting group (e.g., Fmoc or Boc).

  • Sample Preparation:

    • Dissolve the crude, deprotected dipeptide ester in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water).

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for separating amino acid or peptide enantiomers.

    • Mobile Phase: An isocratic or gradient system of solvents like hexane/isopropanol or acetonitrile/water with appropriate additives (e.g., trifluoroacetic acid) is typically used. Method development will be required for the specific dipeptide.

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 214 nm).

    • Analysis: Inject the sample. The two diastereomers (e.g., L-L and D-L) should elute as separate peaks.

    • Quantification: Integrate the peak areas to determine the ratio of the desired diastereomer to the undesired one. Calculate the percentage of racemization as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Visualizations

Racemization_Mechanism cluster_amine_attack Amine Attack L_AA L-Amino Acid (N-Protected) Activated Activated Intermediate L_AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated->Oxazolone + Base (Slow, Undesired) L_Peptide Desired L-Peptide Activated->L_Peptide + Amine (Fast, Desired) Oxazolone->L_Peptide D_Peptide Undesired D-Peptide Oxazolone->D_Peptide Amine Amine (H₂N-R')

Caption: The primary mechanism of racemization via a planar oxazolone intermediate.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of tert-butyl (tBu) ester deprotection during peptide synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical step.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete tert-butyl ester deprotection?

Incomplete cleavage of tert-butyl esters is a frequent issue that can often be resolved by optimizing reaction conditions. The primary factors to consider are:

  • Insufficient Acid Strength or Concentration: The deprotection of tert-butyl esters is an acid-catalyzed reaction. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] For standard cleavages, a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is a good starting point. For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[2][3]

  • Inadequate Reaction Time or Temperature: Deprotection requires sufficient time to complete. These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[2] It is crucial to monitor the reaction's progress and extend the time as needed.[2]

  • Steric Hindrance: The accessibility of the t-butyl ester group to the acid can be hindered by the surrounding molecular structure, slowing down the cleavage reaction.[1] Peptides containing sterically hindered amino acids might require extended reaction times.[1]

  • Peptide Aggregation: On-resin aggregation of peptide chains can prevent efficient reagent diffusion and access to the protected side chain.[1]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[2] Using anhydrous solvents is recommended.[2]

  • Reagent Quality: The purity and concentration of TFA, as well as the dryness of the solvent, are critical for successful deprotection.[3]

Q2: What are scavengers and why are they essential in the cleavage cocktail?

During the acid-mediated cleavage of the tert-butyl group, a highly reactive tert-butyl cation (tBu+) is generated.[1][4] This carbocation can re-attach to the deprotected carboxylic acid or react with other nucleophilic amino acid side chains, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products.[1][5] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, preventing side reactions and improving the purity of the final product.[1][4][5]

Q3: How do I choose the right scavengers for my peptide?

The choice of scavenger is critical and depends on the amino acid composition of your peptide.[5] A common general-purpose scavenger cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[3][6]

ScavengerTarget Residue(s)Typical Concentration (v/v)
Triisopropylsilane (TIS) Trp, Tyr, general carbocations2.5 - 5%
Water General carbocations2.5 - 5%
1,2-Ethanedithiol (EDT) Cys, Met2.5%
Thioanisole Trp, Met, Cys5 - 10%
Dimethyl Sulfide (DMS) Met5 - 10%

For peptides containing sensitive residues, a combination of scavengers is often employed. For instance, for a peptide containing Cysteine, a cocktail including EDT is recommended to prevent S-tert-butylation.[5][7]

Q4: How can I monitor the progress of the deprotection reaction?

Regular monitoring is key to ensuring complete deprotection without unnecessary exposure to harsh acidic conditions. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): The product, a carboxylic acid, is significantly more polar than the starting t-butyl ester. This difference in polarity allows for easy visualization of the reaction progress on a normal-phase silica gel TLC plate.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the disappearance of the starting material and the appearance of the deprotected product.[4]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the product and detect any remaining starting material or the formation of side products.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for monitoring the reaction, as the t-butyl group has a very distinct signal (a sharp singlet) that will disappear upon successful deprotection.[8]

Troubleshooting Guide

Problem: Incomplete tert-butyl ester deprotection observed by analytical methods (TLC, HPLC, MS).

This guide provides a systematic approach to troubleshoot and resolve incomplete cleavage.

G start Incomplete Deprotection Detected check_conditions 1. Verify Reagent Quality & Reaction Setup start->check_conditions increase_tfa 2. Increase TFA Concentration (e.g., 50% to 95-100%) check_conditions->increase_tfa Reagents/Setup OK extend_time 3. Extend Reaction Time (Monitor every 30-60 min) increase_tfa->extend_time success Deprotection Complete increase_tfa->success Complete check_temp 4. Ensure Room Temperature (20-25°C) extend_time->check_temp extend_time->success Complete optimize_scavengers 5. Optimize Scavenger Cocktail (Add/change scavengers based on sequence) check_temp->optimize_scavengers check_temp->success Complete consider_alternatives 6. Consider Alternative Deprotection Methods optimize_scavengers->consider_alternatives Still Incomplete optimize_scavengers->success Complete consider_alternatives->success Complete

Caption: A logical flowchart for troubleshooting incomplete t-butyl ester cleavage.

Detailed Troubleshooting Steps:
  • Verify Reagent Quality and Reaction Setup:

    • Ensure the TFA is fresh and has not absorbed atmospheric moisture.

    • Use anhydrous DCM or another suitable solvent.

    • Confirm that the peptide-resin is well-swollen in the reaction solvent before adding the cleavage cocktail.

  • Increase TFA Concentration:

    • If using a diluted TFA solution (e.g., 20-50% in DCM), increase the concentration. For difficult-to-deprotect esters, using 95-100% TFA may be necessary.[2][3]

  • Extend Reaction Time:

    • Standard deprotection times are typically 1-4 hours.[4] For sterically hindered residues or aggregated peptides, longer reaction times may be required. Monitor the reaction periodically to determine the optimal time.

  • Ensure Proper Reaction Temperature:

    • Most deprotections are performed at room temperature (20-25°C).[2] Ensure the reaction temperature is not too low, as this will significantly slow down the reaction rate.

  • Optimize Scavenger Cocktail:

    • The presence of certain amino acids necessitates specific scavengers to prevent side reactions.[5] Review your peptide sequence and adjust the scavenger cocktail accordingly (see scavenger table above).

  • Consider Alternative Deprotection Methods:

    • For particularly sensitive peptides where strong acidolysis is problematic, milder deprotection strategies could be explored. These are less common for t-butyl esters but may include using Lewis acids like ZnBr2 under specific conditions.[9]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of a Resin-Bound Peptide
  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

  • Deprotection Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][4][6] Prepare a sufficient volume to fully immerse the resin.

  • Deprotection Reaction: Drain the DCM from the swollen resin. Add the cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours.[4]

  • Monitoring: After the initial 2 hours, take a small aliquot of the resin, wash it thoroughly with DCM, dry it, and perform a test cleavage and analysis by HPLC/MS to check for completion.

  • Work-up: Once the reaction is complete, filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Isolate the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.

  • Drying: Dry the final peptide product under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Monitoring Deprotection by Thin Layer Chromatography (TLC)
  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot from the reaction mixture.

  • Quenching/Dilution: Dilute the aliquot in a small vial with a suitable solvent like dichloromethane or ethyl acetate. If the reaction is strongly acidic, a mini-quench by adding a drop of saturated sodium bicarbonate may be necessary before spotting.[8]

  • Spotting: Using a capillary tube, spot the diluted sample onto the baseline of a silica gel TLC plate. Also, spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to elute up the plate until it is ~1 cm from the top.

  • Visualization: Visualize the spots under UV light if the compounds are UV-active, or by staining with a suitable reagent (e.g., potassium permanganate). The deprotected carboxylic acid product should have a lower Rf value (be more polar) than the starting tert-butyl ester.

Deprotection Mechanism and Scavenger Action

The following diagram illustrates the acid-catalyzed deprotection of a tert-butyl ester and the role of scavengers in preventing side reactions.

G cluster_deprotection Deprotection Mechanism cluster_scavenging Scavenger Action cluster_side_reaction Potential Side Reaction (without Scavenger) Peptide-COO-tBu Peptide-COO-tBu Protonated_Ester Peptide-COO(H+)-tBu Peptide-COO-tBu->Protonated_Ester + H+ (TFA) Deprotected_Peptide Peptide-COOH Protonated_Ester->Deprotected_Peptide tBu_cation tBu+ Protonated_Ester->tBu_cation Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation Trapped by tBu_cation_side tBu+ Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp) Alkylated_Side_Product Alkylated Side Product Nucleophilic_Residue->Alkylated_Side_Product tBu_cation_side->Alkylated_Side_Product Reacts with

References

Technical Support Center: Purification of (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-tert-Butyl 2-aminobutanoate hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude (S)-tert-Butyl 2-aminobutanoate hydrochloride?

A1: Common impurities can include unreacted starting materials such as (S)-2-aminobutanoic acid, byproducts from the esterification reaction, and residual solvents.[1] The synthesis typically involves the esterification of (S)-2-aminobutanoic acid with tert-butanol, followed by hydrochloride salt formation.[1]

Q2: What are the recommended purification techniques for this compound?

A2: The primary purification techniques for (S)-tert-Butyl 2-aminobutanoate hydrochloride are recrystallization and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I remove the unreacted (S)-2-aminobutanoic acid?

A3: Unreacted (S)-2-aminobutanoic acid can be removed by washing the crude product with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution.[2] The acidic starting material will form a water-soluble salt and be extracted into the aqueous phase, while the ester remains in the organic layer.[2]

Q4: Is it possible to purify this compound using column chromatography on silica gel?

A4: While possible, silica gel chromatography of the hydrochloride salt can be challenging due to its polarity. It may be more effective to perform chromatography on the free amine (after neutralization) and then reform the hydrochloride salt. However, for polar hydrochloride salts, a short plug of silica or alumina may sometimes be used to remove non-polar impurities.[3]

Troubleshooting Guides

Recrystallization

Problem 1: Low recovery of purified product.

CauseTroubleshooting Step
Too much solvent used.Concentrate the filtrate (mother liquor) and cool again to recover more product. For future attempts, use the minimum amount of hot solvent required for complete dissolution.[4]
Product is significantly soluble in the cold solvent.Cool the crystallization mixture in an ice bath to further decrease solubility. Consider using a different solvent or a solvent/anti-solvent system.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Add a small amount of hot solvent to redissolve any crystals that have formed.

Problem 2: The compound "oils out" instead of crystallizing.

CauseTroubleshooting Step
The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is supersaturated to a high degree.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]
Presence of impurities that depress the melting point.Attempt to remove impurities by a preliminary purification step, such as an extraction or a charcoal treatment.[3]

Problem 3: No crystals form upon cooling.

CauseTroubleshooting Step
The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the product and then cool again.[4]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation.[4] Add a seed crystal of the pure compound if available.
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor peak shape (tailing or fronting).

CauseTroubleshooting Step
Column overload.Reduce the injection volume or the concentration of the sample.
Strong interactions between the analyte and the stationary phase.Adjust the mobile phase composition. For reversed-phase HPLC, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve the peak shape of amines. For chiral separations, the choice of mobile phase additive is critical.[6]
Inappropriate solvent for sample dissolution.Dissolve the sample in the mobile phase if possible.[7]

Problem 2: Poor resolution between the desired product and impurities.

CauseTroubleshooting Step
Suboptimal mobile phase composition.Optimize the gradient or isocratic conditions. For chiral separations, screen different mobile phases and additives.
Incorrect column selection.For chiral separations, screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns.[8] For achiral separations, ensure the stationary phase has the appropriate polarity.
Flow rate is too high.Decrease the flow rate to improve separation efficiency.

Problem 3: Inconsistent retention times.

CauseTroubleshooting Step
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column regularly. If performance does not improve, replace the column.

Experimental Protocols

Protocol 1: Recrystallization of (S)-tert-Butyl 2-aminobutanoate hydrochloride
  • Solvent Selection: Based on literature for similar amino acid hydrochlorides, a mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent such as diethyl ether or ethyl acetate is a good starting point.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude (S)-tert-Butyl 2-aminobutanoate hydrochloride. Heat the flask gently on a hot plate. Add the primary solvent (e.g., isopropanol) dropwise while stirring until the solid just dissolves. Use the minimum amount of hot solvent.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a cold, less polar solvent (e.g., cold diethyl ether) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Preparative HPLC Purification

This is a general starting point and will likely require optimization.

  • Column Selection: For chiral purification, a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is a common choice for amino acid esters.[8] For achiral purification, a C18 column is typically used.[9]

  • Mobile Phase Selection:

    • Normal Phase (Chiral): A mixture of hexane or heptane with an alcohol modifier like ethanol or isopropanol.[10]

    • Reversed-Phase (Achiral or Chiral): A gradient of water with an organic modifier like acetonitrile or methanol. An additive such as 0.1% trifluoroacetic acid (TFA) or formic acid is often used to improve peak shape.[6]

  • Sample Preparation: Dissolve the crude product in the initial mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Method Development:

    • Begin with a broad scouting gradient to determine the approximate elution time of the product.

    • Optimize the gradient to achieve good separation between the product and impurities.

    • For preparative scale, increase the injection volume and/or concentration, ensuring that resolution is maintained.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Post-Purification:

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions.

    • Remove the solvent by rotary evaporation or lyophilization to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization hplc HPLC start->hplc purity_check Purity Check (e.g., analytical HPLC) recrystallization->purity_check hplc->purity_check end Pure Product purity_check->end troubleshooting_recrystallization cluster_problems Problem Identification cluster_solutions Potential Solutions start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals concentrate Concentrate Filtrate low_yield->concentrate Yes change_solvent Change Solvent/Cool Further low_yield->change_solvent Yes slow_cooling Add Solvent & Cool Slowly oiling_out->slow_cooling Yes induce_nucleation Scratch/Seed no_crystals->induce_nucleation Yes evaporate_solvent Evaporate Some Solvent no_crystals->evaporate_solvent Yes

References

Stability issues of (S)-tert-Butyl 2-aminobutanoate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-tert-Butyl 2-aminobutanoate hydrochloride

Welcome to the technical support center for (S)-tert-Butyl 2-aminobutanoate hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for (S)-tert-Butyl 2-aminobutanoate hydrochloride in solution?

A1: The primary stability issue is the hydrolysis of the tert-butyl ester group. This reaction is catalyzed by acid and leads to the formation of the parent amino acid, (S)-2-aminobutanoic acid, and either tert-butanol or its dehydration product, isobutylene.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The compound's stability is highly pH-dependent.

  • Acidic Conditions (pH < 5): The tert-butyl ester is labile and will undergo acid-catalyzed hydrolysis. The rate of degradation increases as the pH decreases.

  • Neutral Conditions (pH ≈ 6-8): The compound is relatively stable, but slow hydrolysis can still occur over extended periods, especially at elevated temperatures.

  • Basic Conditions (pH > 8): The tert-butyl ester is remarkably stable and resistant to base-catalyzed hydrolysis due to the steric hindrance of the bulky tert-butyl group.[1][2]

Q3: What are the expected degradation products?

A3: The main degradation products from hydrolysis are (S)-2-aminobutanoic acid and tert-butanol (which can dehydrate to isobutylene). Under oxidative stress, other minor degradation products related to the amino group may be observed.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: As a solid, the hydrochloride salt is generally stable and has a good shelf-life.[1] For solutions, it is highly recommended to prepare them fresh before use. If short-term storage is necessary, solutions should be prepared in a neutral, buffered solvent (pH 7-7.5), stored at low temperatures (2-8°C), and protected from light. Avoid preparing stock solutions in acidic buffers for long-term storage.

Q5: Can I use this compound in a reaction that requires basic conditions?

A5: Yes, the tert-butyl ester group is generally used as a protecting group precisely because of its high stability under basic conditions, which allows for reactions at other sites of the molecule, such as the free amino group (after neutralization).[1]

Troubleshooting Guide

Problem: I observe a new, more polar peak appearing in my HPLC analysis over time.

  • Likely Cause: This is almost certainly the primary degradant, (S)-2-aminobutanoic acid, formed via hydrolysis of the tert-butyl ester.

  • Troubleshooting Steps:

    • Confirm Identity: If a standard is available, perform a co-injection with (S)-2-aminobutanoic acid to see if the retention times match.

    • Analyze by LC-MS: Use mass spectrometry to confirm the mass of the new peak corresponds to the free acid.

    • Check Solution pH: Measure the pH of your sample solution. If it is acidic, this is the expected result.

    • Mitigation: If degradation is undesirable, ensure your solution is buffered to a neutral pH (7.0-7.5) and stored at a low temperature. Prepare solutions fresh whenever possible.

Problem: The compound is degrading rapidly in my HPLC mobile phase.

  • Likely Cause: Your mobile phase is likely acidic (e.g., contains 0.1% trifluoroacetic acid or formic acid), which is accelerating the on-column or in-vial hydrolysis of the ester.

  • Troubleshooting Steps:

    • Increase pH: If your separation method allows, switch to a mobile phase with a higher pH, such as one buffered with phosphate or bicarbonate closer to neutral.

    • Reduce Temperature: Keep your samples in a cooled autosampler (e.g., 4°C) to slow the rate of degradation before injection.

    • Limit Sample Residence Time: Do not let samples sit in the autosampler for extended periods before analysis. Analyze them as quickly as possible after preparation.

Problem: My assay results for the compound's concentration are inconsistent and lower than expected.

  • Likely Cause: The compound is likely degrading in your sample preparation or assay buffer due to inappropriate pH or temperature conditions.

  • Troubleshooting Steps:

    • Perform a Time-Course Study: Analyze your prepared sample at several time points (e.g., 0, 1, 2, 4 hours) to quantify the rate of degradation under your current conditions.

    • Review Diluents and Buffers: Ensure all solvents and buffers used for dilution and sample preparation are free of acidic contaminants and are ideally buffered to a neutral pH.

    • Workflow Visualization: Use the workflow diagram below to ensure all steps in your stability assessment are logically sound.

Visualizations

Degradation Pathway

compound (S)-tert-Butyl 2-aminobutanoate HCl products (S)-2-Aminobutanoic Acid + Isobutylene / t-Butanol compound->products  Acid-Catalyzed  Hydrolysis (H₂O, H⁺)

Caption: Acid-catalyzed hydrolysis of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Experimental Workflow for Stability Assessment

prep Prepare Solution in Desired Buffer/Solvent stress Apply Stress Condition (e.g., Temp, pH) prep->stress sample Withdraw Aliquots at Time Points stress->sample quench Quench Degradation (e.g., Neutralize, Cool) sample->quench analyze Analyze via Stability- Indicating Method (HPLC) quench->analyze data Quantify Parent Compound and Degradants analyze->data

Caption: General workflow for conducting a solution stability study.

Data Presentation

For a comprehensive stability assessment, forced degradation studies are often performed according to ICH guidelines.[3][4] These studies expose the compound to stress conditions more severe than accelerated stability testing to understand its intrinsic stability.

Table 1: Example Conditions for a Forced Degradation (Hydrolysis) Study

Stress ConditionReagentTemperatureTime PointsPurpose
Acid Hydrolysis0.1 M HCl40°C - 60°C0, 2, 4, 8, 24 hoursTo simulate acidic environments and test lability.[3][5]
Base Hydrolysis0.1 M NaOH40°C - 60°C0, 2, 4, 8, 24 hoursTo confirm stability under basic conditions.[3][5]
Neutral HydrolysisDeionized Water40°C - 60°C0, 2, 4, 8, 24 hoursTo assess the baseline rate of hydrolysis.
Oxidation3% H₂O₂Room Temp0, 2, 4, 8, 24 hoursTo identify potential oxidative degradants.[3]

Table 2: Illustrative Stability Data (% Assay of Parent Compound Remaining)

The following data is for illustrative purposes to demonstrate expected trends.

Condition4 hours8 hours24 hoursPrimary Degradant Observed
0.1 M HCl @ 40°C85.2%71.5%40.1%(S)-2-Aminobutanoic Acid
Water @ 40°C99.5%98.9%97.0%(S)-2-Aminobutanoic Acid
0.1 M NaOH @ 40°C>99.9%>99.9%99.8%None Significant

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for investigating the hydrolytic stability of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

1. Materials:

  • (S)-tert-Butyl 2-aminobutanoate hydrochloride

  • 0.1 M Hydrochloric Acid solution

  • 0.1 M Sodium Hydroxide solution

  • Deionized Water

  • 0.1 M Sodium Hydroxide (for neutralization)

  • 0.1 M Hydrochloric Acid (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Temperature-controlled water bath or oven

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in deionized water to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • Acid: Pipette 1 mL of stock solution into a 10 mL flask and dilute to volume with 0.1 M HCl.

    • Base: Pipette 1 mL of stock solution into a 10 mL flask and dilute to volume with 0.1 M NaOH.

    • Neutral: Pipette 1 mL of stock solution into a 10 mL flask and dilute to volume with deionized water.

  • Incubation: Place the prepared flasks into a water bath set to 40°C. Prepare a "time zero" (T=0) sample for each condition immediately.

  • Time Points: At each specified time point (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quenching:

    • For the acid sample, neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

    • For the base sample, neutralize the aliquot with an equivalent volume of 0.1 M HCl.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all T=0 and stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its primary hydrolytic degradant.

  • Instrumentation: HPLC system with UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (where the carboxyl group absorbs).[7]

  • Expected Elution Order: The more polar degradant, (S)-2-aminobutanoic acid, will elute earlier than the parent ester compound.

References

Technical Support Center: Optimizing Peptide Coupling with H-Abu-OtBu.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide coupling reactions involving L-α-Aminobutyric acid tert-butyl ester hydrochloride (H-Abu-OtBu.HCl). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with H-Abu-OtBu.HCl challenging?

Coupling reactions involving H-Abu-OtBu.HCl can be difficult due to steric hindrance. The bulky tert-butyl ester group, combined with the ethyl side chain of the aminobutyric acid residue, can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing efficient peptide bond formation.[1] This reduced reactivity often leads to lower yields and incomplete reactions when using standard coupling protocols.[2]

Q2: What are the most effective coupling reagents for H-Abu-OtBu.HCl?

For sterically hindered amino acids like H-Abu-OtBu.HCl, potent coupling reagents are necessary. Onium salt-based reagents are highly recommended over standard carbodiimides (e.g., DCC, EDC), which are often not powerful enough.[2]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective. They form highly reactive OAt or OBt active esters that can overcome the steric barrier.[1] HATU is frequently considered the superior choice for particularly difficult couplings.[1][3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very efficient and are known to minimize racemization.[1][4]

  • COMU: This is a newer generation uronium salt that offers efficiency comparable to HATU, with the added benefits of generating non-explosive byproducts and having better solubility.[5]

Q3: How does the choice of base impact the coupling reaction?

The base plays a crucial role in neutralizing the hydrochloride salt of H-Abu-OtBu.HCl and facilitating the activation of the carboxylic acid.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) is widely used due to its non-nucleophilic nature. N-methylmorpholine (NMM) is a slightly weaker, less sterically hindered base that can also be effective.[6]

  • Racemization Risk: For amino acids prone to racemization, the choice of base is critical. Strong bases can increase the risk. In such cases, using a weaker base like NMM or sym-collidine is recommended.[1][4][6]

Q4: Can reaction conditions be modified to improve low yields?

Yes. Beyond selecting a potent coupling reagent, optimizing other reaction parameters is key.

  • Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help prevent peptide aggregation on a solid support.[2]

  • Temperature: Gently heating the reaction can help overcome the activation energy barrier for sterically hindered couplings. However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[1][2] Microwave-assisted peptide synthesis is a highly effective technique for driving difficult couplings to completion quickly.[2]

  • Time: Increasing the reaction time, for example, from 1-2 hours to overnight, can allow slow-reacting couplings to proceed to completion.[2]

  • Double Coupling: If monitoring (e.g., via a ninhydrin test in SPPS) indicates an incomplete reaction, performing a second coupling with fresh reagents is a common and effective strategy.[1]

Troubleshooting Guide

Problem: Low or No Coupling Yield

Potential Cause Recommended Solution Citation
Ineffective Coupling Reagent Standard carbodiimides (DCC, EDC) are often insufficient. Switch to a more potent onium salt reagent like HATU, HCTU, or PyBOP.[1][2]
Steric Hindrance Use a highly reactive coupling reagent. Increase reaction time and/or apply gentle heat (e.g., 40-50°C), or utilize microwave synthesis.[2]
Incomplete Neutralization Ensure at least one equivalent of base (e.g., DIPEA, NMM) is used to neutralize the HCl salt of the amine before coupling. For in-situ activation, a total of 2-3 equivalents of base is common.[7]
Peptide Aggregation (SPPS) Switch from DMF to a solvent with better solvating properties, such as NMP or a mixture like DCM/DMF/NMP.[2]

Problem: Presence of Impurities or Side Reactions

Potential Cause Recommended Solution Citation
Racemization Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization. Use phosphonium-based reagents (PyBOP) or newer uronium reagents (COMU). Avoid excessive heat and prolonged reaction times. Consider using a weaker base like NMM or collidine instead of DIPEA.[1][4][5]
Guanidinylation of N-terminus (SPPS) This can occur when using an excess of uronium/aminium reagents (HBTU, HATU). Avoid using a large excess of the coupling reagent or use a phosphonium-based reagent like PyBOP.[4][8]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the general performance of common coupling reagents for sterically hindered couplings.

Coupling ReagentClassRelative EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, very effective for hindered couplings.[3][5]Higher cost, potential for guanidinylation side reaction if used in large excess.[4]
HBTU Uronium SaltHighLowWell-established, good performance for routine synthesis.[5]Less reactive than HATU for the most difficult sequences.[5]
COMU Uronium SaltVery HighVery LowHigh efficiency, safer (non-explosive) byproducts, good solubility.[5]Relatively newer compared to HBTU/HATU.
PyBOP Phosphonium SaltHighLowEfficient with low racemization; byproducts are generally less hazardous than older phosphonium reagents like BOP.[1][4]More expensive than carbodiimides.
EDC/HOBt CarbodiimideModerateLow (with HOBt)Water-soluble byproducts (EDC), economical.[5]Often inefficient for sterically hindered couplings.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-AA-OH with H-Abu-OtBu.HCl using HATU

This protocol describes a general procedure for solution-phase coupling. Equivalents are based on the limiting reagent, typically H-Abu-OtBu.HCl.

Materials:

  • N-Fmoc protected amino acid (Fmoc-AA-OH) (1.0 eq)

  • H-Abu-OtBu.HCl (1.0 eq)

  • HATU (1.0 eq)[7]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Amine Neutralization: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve H-Abu-OtBu.HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature.

  • Carboxylic Acid Pre-activation: In a separate flask, dissolve the N-Fmoc amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.[7]

  • Cool the pre-activation mixture to 0°C in an ice bath. Add DIPEA (2.0 eq) and stir for 5-10 minutes.[7] The solution may change color, indicating the formation of the active ester.

  • Coupling Reaction: Add the neutralized H-Abu-OtBu.HCl solution from step 1 to the pre-activated carboxylic acid mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. For very hindered couplings, the reaction may be stirred overnight.[2]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (or 10% citric acid), saturated NaHCO₃ solution, and brine.[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of an amino acid onto a resin-bound peptide chain where the N-terminal residue is H-Abu-OtBu. (Note: In standard Fmoc SPPS, you would couple an Fmoc-protected amino acid to the deprotected amine of the resin-bound Abu residue). The following describes coupling to the Abu amine.

Procedure:

  • Resin Preparation: Swell the peptide-resin (ending with a deprotected Abu residue) in DMF for 30-60 minutes.

  • Amino Acid Pre-activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq relative to resin loading), HATU (3-5 eq), and DIPEA (6-10 eq) in DMF. Allow to pre-activate for 2-5 minutes.[5]

  • Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, extend the time or perform a second coupling.[5]

  • Monitoring: Perform a Kaiser test or other qualitative test to check for the presence of free primary amines.[5] A negative test indicates the reaction is complete. If the test is positive, wash the resin and repeat the coupling (double coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Outputs Fmoc-AA-OH Fmoc-AA-OH Pre-activation Pre-activate Carboxylic Acid Fmoc-AA-OH->Pre-activation H-Abu-OtBu.HCl H-Abu-OtBu.HCl Neutralization Neutralize Amine HCl H-Abu-OtBu.HCl->Neutralization Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Pre-activation Base Base (e.g., DIPEA) Base->Neutralization Base->Pre-activation Coupling Coupling Reaction (Peptide Bond Formation) Neutralization->Coupling Pre-activation->Coupling Product Protected Dipeptide Coupling->Product Byproducts Byproducts Coupling->Byproducts

Caption: General workflow for a HATU-mediated peptide coupling reaction.

G start Low Coupling Yield with H-Abu-OtBu.HCl? reagent_check What coupling reagent are you using? start->reagent_check Yes reagent_sol Switch to potent onium salt (HATU, HCTU, COMU) reagent_check->reagent_sol Carbodiimide (DCC, EDC) conditions_path Are reaction conditions optimized? reagent_check->conditions_path Onium Salt (HATU, etc.) conditions_check Optimize Conditions time_temp Increase time and/or apply gentle heat. Consider microwave. conditions_check->time_temp solvent Switch to NMP from DMF to reduce aggregation (SPPS). conditions_check->solvent double Perform a second (double) coupling. conditions_check->double conditions_path->conditions_check No

Caption: Troubleshooting decision tree for low coupling yields.

References

Troubleshooting low yield in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My chiral amine synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in chiral amine synthesis can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that can significantly impact yield.

  • Catalyst Issues: The choice of catalyst, catalyst loading, and the presence of impurities can lead to poor performance. Catalyst deactivation during the reaction is also a common problem.[1][2]

  • Reagent Quality: The purity of substrates, reagents, and solvents is crucial. Impurities can interfere with the catalyst and side reactions.

  • Equilibrium Limitations: Some reactions, like those involving transaminases, are reversible and may not proceed to completion, thus limiting the yield.[3]

  • Product Inhibition: The synthesized chiral amine can sometimes inhibit the catalyst, slowing down or stopping the reaction.[4]

  • Substrate Suitability: The steric and electronic properties of the ketone or imine substrate can affect its reactivity and, consequently, the final yield.[1][5]

  • Purification Losses: Significant loss of product can occur during workup and purification steps.

Q2: How does the choice of solvent affect the yield and enantioselectivity of my reaction?

A2: The solvent plays a critical role and can dramatically influence both the yield and enantioselectivity of the reaction.[5][6] For instance, in the asymmetric hydrogenation of certain ketimines, trifluoroethanol (TFE) has been shown to be the optimal solvent for achieving high conversion.[5][7] The solvent can affect:

  • Solubility: Ensuring all reactants and catalysts are sufficiently soluble is essential for a homogeneous reaction mixture and optimal reactivity.

  • Catalyst Activity and Stability: The solvent can coordinate with the metal center of a catalyst, influencing its electronic properties and stability.

  • Intermediate Stabilization: Solvents can stabilize or destabilize key intermediates in the catalytic cycle, thereby affecting the reaction rate and selectivity.

  • Equilibrium Position: In reversible reactions, the solvent can influence the position of the equilibrium.

SolventImpact on a Specific Asymmetric HydrogenationReference
Trifluoroethanol (TFE)Led to high conversion[5]
t-Amyl alcoholFound to be optimal for reactivity and selectivity in certain reactions[6]

Q3: Can the amine product itself be the cause of low yield?

A3: Yes, product inhibition is a known issue in some chiral amine syntheses. The amine product can coordinate to the metal center of the catalyst, leading to deactivation.[1] This is particularly prevalent in the asymmetric hydrogenation of N-alkyl ketimines due to the high basicity and nucleophilicity of the resulting N-alkyl amines.[1] To mitigate this, strategies such as using additives like Boc₂O to protect the amine as it is formed can be employed.[5] In biocatalytic systems, in-situ product removal (ISPR) using techniques like membrane extraction can be beneficial.[4]

Troubleshooting Guides

Guide 1: Low Yield in Asymmetric Reductive Amination

This guide provides a step-by-step approach to troubleshooting low yields in asymmetric reductive amination, a common method for synthesizing chiral amines.

G cluster_solutions Potential Solutions start Low Yield Observed check_reagents 1. Verify Reagent and Solvent Purity start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Purity Confirmed sol_reagents Use freshly purified reagents and anhydrous solvents. check_reagents->sol_reagents check_catalyst 3. Evaluate Catalyst Performance check_conditions->check_catalyst Conditions Optimized sol_conditions Screen temperature, pressure, and concentration. check_conditions->sol_conditions check_imine 4. Assess Imine Formation check_catalyst->check_imine Catalyst Active sol_catalyst Increase catalyst loading or screen different ligands. check_catalyst->sol_catalyst check_reduction 5. Investigate Reduction Step check_imine->check_reduction Imine Forms sol_imine Add a dehydrating agent (e.g., molecular sieves). check_imine->sol_imine check_workup 6. Review Purification Protocol check_reduction->check_workup Reduction Occurs sol_reduction Choose a more selective reducing agent. check_reduction->sol_reduction end Improved Yield check_workup->end Protocol Optimized sol_workup Minimize transfers and use appropriate extraction/chromatography conditions. check_workup->sol_workup

Caption: Troubleshooting workflow for low yield in asymmetric reductive amination.

  • Verify Reagent and Solvent Purity:

    • Problem: Impurities in the ketone, amine source (e.g., ammonium salt), or solvent can poison the catalyst. Water can prevent the formation of the imine intermediate.

    • Solution: Use high-purity, anhydrous reagents and solvents. Consider purifying starting materials before use.

  • Optimize Reaction Conditions:

    • Problem: The reaction may be sensitive to temperature, hydrogen pressure (for hydrogenation), and substrate concentration.

    • Solution: Systematically screen these parameters. For example, in a ruthenium-catalyzed direct reductive amination, optimal conditions were found to be 80°C and 55 bar of H₂.[7]

    ParameterRange to InvestigateRationale
    TemperatureRoom Temp to 100°CAffects reaction rate and catalyst stability.
    H₂ Pressure10 to 80 barInfluences the rate of reduction.
    Concentration0.1 M to 1 MCan impact reaction kinetics and side reactions.
  • Evaluate Catalyst Performance:

    • Problem: The chosen catalyst (metal precursor and chiral ligand) may not be optimal for the specific substrate. Catalyst deactivation can also occur.

    • Solution: Screen different chiral ligands or metal precursors.[1][5] Increasing the catalyst loading might improve conversion, but can be costly. Ensure the catalyst is handled under inert conditions if it is air-sensitive.

  • Assess Imine Formation:

    • Problem: The reaction relies on the in-situ formation of an imine intermediate, which is an equilibrium process.[8]

    • Solution: The addition of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards imine formation.[7] Monitoring the reaction by techniques like ¹H NMR can confirm imine formation.

  • Investigate Reduction Step:

    • Problem: The reducing agent might not be effective enough, or it could be unselective, leading to side products like the reduction of the ketone to an alcohol.

    • Solution: For reactions using chemical reductants, sodium triacetoxyborohydride is often a good choice due to its selectivity for imines over ketones.[8] In catalytic hydrogenations, ensure efficient hydrogen delivery to the reaction mixture.

  • Review Purification Protocol:

    • Problem: The chiral amine product may be volatile or water-soluble, leading to losses during extraction and solvent removal. It may also be difficult to separate from the remaining starting materials or byproducts.

    • Solution: Optimize the workup procedure. This could involve adjusting the pH during extraction to ensure the amine is in its freebase or salt form for better separation. Use appropriate chromatography techniques for purification.

Guide 2: Enhancing Yield in Biocatalytic Transamination

Biocatalytic methods using transaminases offer high enantioselectivity but can suffer from unfavorable equilibria.

G cluster_solutions Strategies for Yield Enhancement low_yield Low Yield in Transamination equilibrium Unfavorable Equilibrium low_yield->equilibrium inhibition Substrate/Product Inhibition low_yield->inhibition enzyme_activity Low Enzyme Activity low_yield->enzyme_activity sol_equilibrium1 Use excess amine donor (e.g., isopropylamine). equilibrium->sol_equilibrium1 sol_equilibrium2 Remove co-product (e.g., acetone sparging). equilibrium->sol_equilibrium2 sol_equilibrium3 Use 'smart' diamine donors. equilibrium->sol_equilibrium3 sol_inhibition In-situ product removal (ISPR). inhibition->sol_inhibition sol_activity Enzyme immobilization or protein engineering. enzyme_activity->sol_activity

Caption: Strategies to overcome common issues leading to low yield in biocatalytic transamination.

  • Shifting the Equilibrium:

    • Protocol: Using Excess Amine Donor: A common strategy is to use a large excess of an inexpensive amine donor like isopropylamine to drive the reaction towards product formation.[9]

      • Prepare the reaction mixture with the ketone substrate, buffer, and transaminase enzyme.

      • Add 5-10 equivalents of isopropylamine relative to the ketone.

      • Incubate at the optimal temperature and pH for the enzyme, monitoring conversion over time.

  • In-Situ Product Removal (ISPR):

    • Concept: Continuously removing the chiral amine product from the reaction mixture can overcome both equilibrium limitations and product inhibition.[4]

    • Experimental Setup: Membrane-Assisted Extraction:

      • The enzymatic reaction is performed in an organic solvent where the substrate has high solubility.

      • This organic phase is circulated through the lumen of a hollow fiber membrane module.

      • An aqueous phase is circulated on the shell side to extract the amine product as it is formed.[4] This setup can lead to nearly complete substrate conversion.[4]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine

This protocol is a representative example for the synthesis of a chiral secondary amine using a transition metal catalyst.

  • Catalyst Preparation (in a glovebox):

    • To a vial, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphine ligand (e.g., f-binaphane) in a 1:2.2 molar ratio.

    • Add degassed solvent (e.g., toluene) and stir at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, add the N-aryl imine substrate.

    • Under an inert atmosphere, add the freshly prepared catalyst solution.

    • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing by GC or HPLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure chiral amine.

Protocol 2: Determination of Yield and Enantiomeric Excess (ee)

Accurate determination of yield and ee is crucial for troubleshooting and optimization.

  • Yield Determination:

    • Method: A common method is to use an internal standard with ¹H NMR or GC analysis.

    • Procedure:

      • After the reaction, a known amount of an internal standard (a compound that does not react and has a distinct signal) is added to the crude reaction mixture.

      • A ¹H NMR or GC spectrum is recorded.

      • The yield is calculated by comparing the integration of a characteristic product peak to the integration of a peak from the internal standard.

  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[10]

    • Procedure:

      • Dissolve a small sample of the purified product in the mobile phase.

      • Inject the sample onto a chiral HPLC column (e.g., Chiralpak®, Chiralcel®).

      • The two enantiomers will separate and elute at different retention times.

      • The ee is calculated from the areas of the two peaks using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

    • Alternative Methods: Chiral Gas Chromatography (GC) and NMR spectroscopy with chiral solvating agents can also be used.[10] A novel screening protocol has been developed using a combination of a fluorescent indicator displacement assay for concentration and a circular dichroism (CD) active Fe(II) complex for ee determination, allowing for high-throughput analysis.[11][12]

References

Technical Support Center: HPLC Method Development for (S)-tert-Butyl 2-aminobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in creating and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-tert-Butyl 2-aminobutanoate. The following sections provide frequently asked questions, detailed troubleshooting guides, a model experimental protocol, and visual workflows to streamline your analytical process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of HPLC column for the chiral separation of (S)-tert-Butyl 2-aminobutanoate?

A1: For the chiral separation of underivatized (S)-tert-Butyl 2-aminobutanoate, polysaccharide-based chiral stationary phases (CSPs) are highly recommended as a starting point.[1] Columns with amylose or cellulose derivatives coated or immobilized on a silica support often provide the necessary selectivity to resolve enantiomers of amino acid derivatives. Normal-phase chromatography is typically the preferred mode for these types of separations.

Q2: How can I detect (S)-tert-Butyl 2-aminobutanoate if it lacks a strong UV chromophore?

A2: Direct UV detection of (S)-tert-Butyl 2-aminobutanoate can be challenging due to its weak UV absorbance. There are two primary strategies to overcome this:

  • Derivatization: A common approach is to react the primary amine of the analyte with a derivatizing agent that contains a strong chromophore. This pre-column derivatization makes the resulting diastereomers easily detectable by a standard UV detector.

  • Alternative Detectors: If derivatization is not desired, detectors that do not rely on UV absorbance can be used. These include Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS), which offer near-universal detection for non-volatile analytes.

Q3: What are the critical mobile phase parameters to adjust for improving enantiomeric resolution?

A3: The composition of the mobile phase is crucial for achieving good chiral separation. The key parameters to optimize are:

  • Modifier Percentage: In normal-phase chromatography, the concentration of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane) directly influences retention and selectivity. Systematically varying the modifier percentage is a primary optimization step.

  • Modifier Type: Sometimes, changing the alcohol modifier (e.g., from isopropanol to ethanol) can alter the chiral recognition mechanism and improve resolution.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and sometimes enhance resolution by minimizing undesirable interactions with the stationary phase.[2]

Q4: How does column temperature affect the chiral separation?

A4: Temperature plays a significant role in chiral separations. Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution (a larger separation factor). However, this often comes at the cost of longer retention times and higher backpressure. Conversely, increasing the temperature can improve peak efficiency (narrower peaks) and reduce backpressure, but may decrease resolution. The optimal temperature is a balance between these factors and should be determined empirically for each specific method.

Experimental Protocol: A Model HPLC Method

This section provides a detailed methodology for a hypothetical, yet scientifically plausible, normal-phase HPLC method for the chiral analysis of (S)-tert-Butyl 2-aminobutanoate.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary or Binary Pump with UV/Vis Detector
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (IPA) (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection UV at 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Sample Preparation:

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of racemic tert-Butyl 2-aminobutanoate in the mobile phase. This will be used for system suitability checks to confirm the identity and resolution of the two enantiomers.

  • Sample Solution: Prepare a 1.0 mg/mL solution of the (S)-tert-Butyl 2-aminobutanoate sample in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Analysis Procedure:

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the racemic standard solution. The resolution between the two enantiomer peaks should be greater than 1.5.

  • Sample Analysis: Inject the sample solution and record the chromatogram.

  • Quantification: The enantiomeric purity is calculated based on the peak areas of the (S)-enantiomer and the undesired (R)-enantiomer.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of (S)-tert-Butyl 2-aminobutanoate in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

  • Question: My chromatogram shows a single peak or two peaks that are not baseline-separated. What should I do?

  • Answer:

    • Optimize the Mobile Phase: Decrease the percentage of isopropanol in the mobile phase in small increments (e.g., from 5% to 4%). This will increase retention times and often improves resolution.

    • Lower the Temperature: Reduce the column temperature to 15°C or 10°C. Lower temperatures often enhance the chiral recognition capabilities of the stationary phase.

    • Change the Modifier: Substitute isopropanol with ethanol at the same or slightly adjusted concentration. Different alcohol modifiers can lead to different interactions and improved selectivity.

    • Consider a Different CSP: If the above steps do not yield sufficient resolution, the chosen chiral stationary phase may not be suitable. Screen other polysaccharide-based columns, such as one with a cellulose backbone.

Issue 2: Peak Tailing or Asymmetrical Peaks

  • Question: My peaks are broad and asymmetrical. How can I improve the peak shape?

  • Answer:

    • Add a Mobile Phase Additive: For a basic analyte like an amino acid ester, strong interactions with residual silanol groups on the silica support can cause tailing. Adding a small amount of a basic competitor, such as 0.1% diethylamine (DEA), to the mobile phase can significantly improve peak symmetry.

    • Check for Column Overload: High sample concentrations can lead to peak distortion. Prepare a more dilute sample and re-inject.

    • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause poor peak shape.

Issue 3: Drifting Retention Times

  • Question: The retention times for my peaks are not consistent between injections. What is the cause?

  • Answer:

    • Ensure Proper Equilibration: Normal-phase chromatography, especially with alcohol modifiers, can require longer equilibration times than reversed-phase. Ensure the column is fully equilibrated before starting your analysis sequence.

    • Check Mobile Phase Stability: The mobile phase composition can change over time due to the evaporation of the more volatile component (n-hexane). Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered.

    • Verify Temperature Stability: Use a column oven to maintain a constant and consistent temperature, as fluctuations can affect retention times.

    • Inspect for System Leaks: A leak in the HPLC system can cause pressure fluctuations and, consequently, unstable retention times.

Visualizations

troubleshooting_workflow start Initial Analysis resolution_check Is Resolution > 1.5? start->resolution_check peak_shape_check Is Peak Shape Symmetrical? resolution_check->peak_shape_check Yes optimize_mobile_phase Decrease % IPA or Change Modifier resolution_check->optimize_mobile_phase No retention_check Are Retention Times Stable? peak_shape_check->retention_check Yes add_additive Add 0.1% DEA to Mobile Phase peak_shape_check->add_additive No increase_equilibration Increase Equilibration Time retention_check->increase_equilibration No method_ok Method Acceptable retention_check->method_ok Yes lower_temperature Lower Column Temperature optimize_mobile_phase->lower_temperature Still Poor lower_temperature->start Re-analyze check_sample_load Reduce Sample Concentration add_additive->check_sample_load Still Tailing check_sample_load->start Re-analyze check_system Check for Leaks & Prepare Fresh Mobile Phase increase_equilibration->check_system Still Drifting check_system->start Re-analyze

Caption: A logical workflow for troubleshooting common HPLC issues.

method_development_pathway step1 Step 1: Column Selection Select Polysaccharide-based CSP (e.g., Chiralpak IA) step2 Step 2: Mobile Phase Scouting Test Hexane/IPA and Hexane/Ethanol Start at 90:10 ratio step1->step2 step3 Step 3: Optimization Fine-tune modifier % Adjust column temperature step2->step3 step4 Step 4: Peak Shape Improvement Introduce additive (e.g., DEA) if tailing occurs step3->step4 step5 Step 5: Finalization Confirm system suitability and validate method step4->step5

Caption: A pathway for systematic HPLC method development.

References

Technical Support Center: Scaling Up the Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for (S)-tert-Butyl 2-aminobutanoate hydrochloride?

A1: The most common synthetic pathway involves the direct esterification of (S)-2-aminobutanoic acid with tert-butanol or a tert-butylating agent, followed by the formation of the hydrochloride salt.[1] An alternative, highly scalable approach is the Boc-protection of (S)-2-aminobutanoic acid, followed by esterification and subsequent deprotection/salt formation.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to monitor include temperature control during all reaction steps, the rate of reagent addition (especially during Boc-protection and HCl gas introduction), efficient stirring to handle slurries, and careful monitoring of reaction completion by techniques like TLC or HPLC to avoid side-product formation.

Q3: What are the primary impurities encountered in this synthesis?

A3: Common impurities can include unreacted (S)-2-aminobutanoic acid, the di-tert-butyl ester by-product, and potential alkylation of the amino group by the tert-butyl cation formed during deprotection.[2] Residual solvents and excess acid are also common impurities that need to be removed during work-up and purification.

Q4: How can the stereochemical purity of the final product be ensured?

A4: The (S) stereocenter is generally stable under the reaction conditions.[1] However, it is crucial to start with enantiomerically pure (S)-2-aminobutanoic acid. Chiral HPLC can be used to confirm the enantiomeric excess of the final product.

Experimental Protocols

Method 1: Direct Esterification

This protocol is adapted for a larger scale synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-Aminobutanoic acid103.121.0 kg9.70
tert-Butyl acetate116.1610.0 L-
Perchloric acid (70%)100.461.1 L12.6
Isopropyl ether102.17As needed-
HCl in isopropanol (5-6 M)36.46As needed-

Procedure:

  • To a 20 L reactor, add (S)-2-aminobutanoic acid and tert-butyl acetate.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add 70% perchloric acid, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

  • Cool the mixture to 0-5 °C and slowly add 10 L of isopropyl ether.

  • Adjust the pH to approximately 9 with a suitable base (e.g., aqueous potassium hydroxide), keeping the temperature below 10 °C.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.

  • Dissolve the crude ester in isopropyl ether and cool to 0-5 °C.

  • Add 5-6 M HCl in isopropanol dropwise until the pH is acidic (around 1-2) to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold isopropyl ether, and dry under vacuum to yield (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Method 2: Boc-Protection Route

This method offers good control and is also amenable to scale-up.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-Aminobutanoic acid103.121.0 kg9.70
Di-tert-butyl dicarbonate (Boc₂O)218.252.2 kg10.1
Sodium bicarbonate84.011.6 kg19.0
Dioxane88.1110 L-
Water18.0210 L-
tert-Butanol74.125.0 L-
DCC (Dicyclohexylcarbodiimide)206.332.0 kg9.69
DMAP (4-Dimethylaminopyridine)122.17120 g0.98
Dichloromethane (DCM)84.9320 L-
Anhydrous HCl in ether36.46As needed-

Procedure:

  • Boc-Protection:

    • Dissolve (S)-2-aminobutanoic acid in a mixture of dioxane and water.

    • Add sodium bicarbonate, followed by the slow addition of di-tert-butyl dicarbonate.

    • Stir at room temperature for 12-16 hours.

    • Acidify the mixture with a citric acid solution and extract the product with ethyl acetate.

    • Wash the organic layer, dry, and concentrate to get Boc-(S)-2-aminobutanoic acid.

  • Esterification:

    • Dissolve the Boc-protected amino acid in dichloromethane.

    • Add tert-butanol, DCC, and a catalytic amount of DMAP.

    • Stir at room temperature for 18-24 hours.

    • Filter off the dicyclohexylurea (DCU) by-product.

    • Wash the filtrate, dry, and concentrate to obtain Boc-(S)-tert-Butyl 2-aminobutanoate.

  • Deprotection and Salt Formation:

    • Dissolve the Boc-protected ester in anhydrous ether.

    • Cool to 0 °C and bubble anhydrous HCl gas through the solution (or add a solution of HCl in ether) until the reaction is complete (monitored by TLC).

    • The hydrochloride salt will precipitate.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Scales (Illustrative)

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Starting Material (S)-2-Aminobutanoic acid(S)-2-Aminobutanoic acid(S)-2-Aminobutanoic acid
Method Boc-ProtectionBoc-ProtectionDirect Esterification
Reaction Time 24-36 hours36-48 hours48-72 hours
Typical Yield 85-95%80-90%75-85%
Purity (by HPLC) >99%>98.5%>98%
Key Challenge Handling of DCU by-productEfficient filtration of DCUHeat management during acid addition

Visualizations

Synthesis_Pathway cluster_0 Method 1: Direct Esterification cluster_1 Method 2: Boc-Protection Route S-2-Aminobutanoic_Acid_1 (S)-2-Aminobutanoic acid tert_Butyl_Ester_1 (S)-tert-Butyl 2-aminobutanoate S-2-Aminobutanoic_Acid_1->tert_Butyl_Ester_1 tert-Butyl acetate, Perchloric acid Final_Product_1 (S)-tert-Butyl 2-aminobutanoate HCl tert_Butyl_Ester_1->Final_Product_1 HCl in Isopropanol S-2-Aminobutanoic_Acid_2 (S)-2-Aminobutanoic acid Boc_Protected_Acid Boc-(S)-2-aminobutanoic acid S-2-Aminobutanoic_Acid_2->Boc_Protected_Acid Boc₂O, NaHCO₃ Boc_Protected_Ester Boc-(S)-tert-Butyl 2-aminobutanoate Boc_Protected_Acid->Boc_Protected_Ester tert-Butanol, DCC, DMAP Final_Product_2 (S)-tert-Butyl 2-aminobutanoate HCl Boc_Protected_Ester->Final_Product_2 Anhydrous HCl

Caption: Synthetic pathways for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Troubleshooting_Workflow Start Start Synthesis Check_Purity Low Purity/Yield? Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Yes End Successful Synthesis Check_Purity->End No Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Time Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time Yes Check_Reagents Check Reagent Purity/Activity Side_Products->Check_Reagents No Modify_Conditions Modify Reaction Conditions (e.g., lower temp) Side_Products->Modify_Conditions Yes Increase_Time->Check_Purity Optimize_Workup Optimize Work-up/Purification Check_Reagents->Optimize_Workup Optimize_Workup->Check_Purity Modify_Conditions->Check_Purity

Caption: Troubleshooting workflow for synthesis optimization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Loss of product during work-up. - Inefficient precipitation of the hydrochloride salt.- Monitor the reaction more closely using TLC or HPLC and consider extending the reaction time. - Ensure pH adjustments are done carefully to prevent the product from remaining in the aqueous layer. - Use a completely anhydrous solvent for the HCl addition and ensure the solution is sufficiently cooled.
Presence of Unreacted Starting Material - Insufficient reaction time or temperature. - Deactivation of the catalyst or coupling agent.- Increase the reaction time or temperature moderately. - Use fresh reagents, especially DCC and DMAP which can degrade over time.
Formation of a Sticky or Oily Product Instead of a Crystalline Solid - Presence of impurities. - Residual solvent. - Insufficient protonation to form the salt.- Recrystallize the product from a suitable solvent system (e.g., isopropanol/ether). - Ensure the product is thoroughly dried under vacuum. - Add a slight excess of HCl solution during the salt formation step.
Difficulty in Filtering the DCU By-product (Method 2) - Fine particle size of the DCU precipitate.- Allow the reaction mixture to stand for a period to allow the precipitate to agglomerate. - Consider using a filter aid like Celite.
Product is Off-white or Yellowish - Impurities from starting materials. - Side reactions at elevated temperatures.- Use high-purity starting materials. - Ensure strict temperature control throughout the synthesis. - The product can be purified by recrystallization.

References

Managing impurities in (S)-tert-Butyl 2-aminobutanoate hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (S)-tert-Butyl 2-aminobutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage impurities during its production.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride?

A1: The primary impurities of concern during the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride include:

  • Enantiomeric Impurity: (R)-tert-Butyl 2-aminobutanoate hydrochloride. The presence of the (R)-isomer is a critical quality attribute, as enantiomeric purity is often crucial for pharmaceutical applications.

  • Starting Material: Unreacted (S)-2-aminobutanoic acid. Incomplete esterification can lead to the presence of the starting material in the final product.

  • Byproducts: Di-tert-butylated products can form as byproducts under certain reaction conditions.

  • Residual Solvents: Residual tert-butanol from the esterification step is a common process-related impurity.

  • Hydrolysis Product: The tert-butyl ester can be susceptible to hydrolysis back to (S)-2-aminobutanoic acid, particularly during workup or purification steps if conditions are not carefully controlled.

Q2: How can I minimize the formation of the (R)-enantiomer during synthesis?

A2: Minimizing racemization is critical for maintaining the stereochemical integrity of the product. Key strategies include:

  • Starting Material Purity: Ensure the use of high-purity (S)-2-aminobutanoic acid as the starting material.

  • Reaction Conditions: Avoid harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, which can promote racemization.

  • Chiral Analysis: Employ a validated chiral HPLC method to monitor the enantiomeric purity throughout the process and in the final product.

Q3: What analytical techniques are recommended for impurity profiling of (S)-tert-Butyl 2-aminobutanoate hydrochloride?

A3: A combination of chromatographic techniques is recommended for comprehensive impurity profiling:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the primary method for determining the enantiomeric purity and separating the (S)- and (R)-isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the quantification of residual solvents, such as tert-butanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and quantification of non-volatile impurities, including unreacted starting material and potential byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Issue 1: High Levels of Unreacted (S)-2-Aminobutanoic Acid
Potential Cause Recommended Solution
Incomplete esterification reaction.- Increase the molar excess of the tert-butylating agent (e.g., isobutylene or tert-butanol).- Optimize the reaction time and temperature. Monitor the reaction progress by TLC or HPLC.- Ensure the acid catalyst is active and used in the appropriate concentration.
Inefficient workup procedure.- During the aqueous workup, carefully adjust the pH to ensure the ester remains in the organic phase while the unreacted amino acid is extracted into the aqueous phase.
Co-precipitation during crystallization.- Optimize the recrystallization solvent system and cooling profile to improve the selective crystallization of the desired product.
Issue 2: Unacceptable Levels of the (R)-Enantiomer
Potential Cause Recommended Solution
Racemization during the esterification reaction.- Lower the reaction temperature. While this may require a longer reaction time, it can significantly reduce the rate of racemization.- Choose a milder acid catalyst.
Contamination from starting material.- Verify the enantiomeric purity of the starting (S)-2-aminobutanoic acid using a suitable chiral analytical method.
Inaccurate analytical method.- Validate the chiral HPLC method to ensure it is capable of accurately separating and quantifying the enantiomers at the required levels.
Issue 3: Presence of Residual tert-Butanol
Potential Cause Recommended Solution
Inefficient solvent removal.- After the reaction, ensure complete removal of tert-butanol under reduced pressure. The use of a rotary evaporator followed by drying under high vacuum is recommended.
Inadequate purification.- During recrystallization, choose a solvent system in which tert-butanol is highly soluble to ensure it remains in the mother liquor.
Analytical method limitations.- Utilize a validated GC-MS method for accurate and sensitive quantification of residual tert-butanol.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

This protocol describes a common method for the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride using isobutylene.

Materials:

  • (S)-2-aminobutanoic acid

  • Dioxane

  • p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

  • Isobutylene

  • 10% Sodium bicarbonate solution

  • Brine

  • Dry ether

  • Anhydrous Hydrogen Chloride (HCl) in ether

Procedure:

  • Suspend (S)-2-aminobutanoic acid in dioxane in a pressure vessel.

  • Add a catalytic amount of a strong acid such as p-toluenesulfonic acid or sulfuric acid.

  • Cool the mixture and add condensed isobutylene.

  • Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the excess isobutylene.

  • Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of (S)-tert-Butyl 2-aminobutanoate as an oil.

  • Dissolve the free base in dry ether and cool the solution to 0°C.

  • Slowly add a solution of anhydrous HCl in ether with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold dry ether, and dry under vacuum.

Protocol 2: Chiral HPLC Analysis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

This protocol provides a general framework for the chiral separation of (S)- and (R)-tert-Butyl 2-aminobutanoate. The specific column and mobile phase conditions may require optimization.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or a crown ether-based column like CROWNPAK®).

Mobile Phase Preparation:

  • A typical mobile phase for chiral separations of amino acid derivatives consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be added to the mobile phase to improve peak shape and resolution.

Procedure:

  • Prepare a standard solution of a racemic mixture of (R)- and (S)-tert-Butyl 2-aminobutanoate hydrochloride to establish the retention times of both enantiomers.

  • Prepare a sample solution of the synthesized (S)-tert-Butyl 2-aminobutanoate hydrochloride at a known concentration.

  • Set the HPLC column temperature (e.g., 25°C) and the mobile phase flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength (e.g., 210 nm).

  • Inject the racemic standard and then the sample solution.

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard.

  • Calculate the percentage of the (R)-enantiomer in the sample using the peak areas.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Salt Formation cluster_analysis Quality Control start (S)-2-Aminobutanoic Acid esterification Esterification (Isobutylene, Acid Catalyst) start->esterification free_base (S)-tert-Butyl 2-aminobutanoate (Free Base) esterification->free_base workup Aqueous Workup & Solvent Removal free_base->workup salt_formation Salt Formation (HCl in Ether) workup->salt_formation final_product (S)-tert-Butyl 2-aminobutanoate hydrochloride salt_formation->final_product analysis Impurity Profiling (Chiral HPLC, GC-MS, LC-MS) final_product->analysis

Caption: Workflow for the synthesis and quality control of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Troubleshooting_Logic cluster_enantiomeric Enantiomeric Purity Issue cluster_chemical Chemical Purity Issue cluster_solvent Residual Solvent Issue start Product Fails Purity Specification enantiomer_check High (R)-Isomer Content? start->enantiomer_check chemical_check High Unreacted SM or Byproducts? start->chemical_check solvent_check High Residual tert-Butanol? start->solvent_check racemization Potential Racemization enantiomer_check->racemization Yes sm_purity Check Starting Material Purity racemization->sm_purity reaction_cond Optimize Reaction Conditions (Temp, Catalyst) racemization->reaction_cond reaction_incomplete Incomplete Reaction chemical_check->reaction_incomplete Yes workup_inefficient Inefficient Workup/Purification chemical_check->workup_inefficient Yes optimize_reaction Optimize Reaction (Stoichiometry, Time) reaction_incomplete->optimize_reaction optimize_purification Optimize Purification (Workup, Recrystallization) workup_inefficient->optimize_purification drying_issue Inefficient Drying solvent_check->drying_issue Yes purification_issue Ineffective Purification solvent_check->purification_issue Yes improve_drying Improve Drying Procedure (High Vacuum) drying_issue->improve_drying change_solvent Optimize Recrystallization Solvent purification_issue->change_solvent

Caption: Troubleshooting decision tree for managing impurities in (S)-tert-Butyl 2-aminobutanoate hydrochloride production.

Validation & Comparative

A Comparative Guide to Carboxyl Protecting Groups: The Enduring Utility of the Tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step organic synthesis, particularly within pharmaceutical and natural product research, the strategic use of protecting groups is fundamental to success. For the carboxylic acid moiety, a functional group prone to a variety of transformations, the choice of a suitable protecting group can dictate the efficiency, selectivity, and ultimate viability of a synthetic route. Among the diverse arsenal of available options, the tert-butyl (tBu) ester distinguishes itself through a unique combination of steric hindrance and specific chemical lability. This guide provides an objective comparison of the tert-butyl ester with other prevalent carboxyl protecting groups, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Common Carboxyl Protecting Groups

The ideal carboxyl protecting group should be readily installed and removed in high yield under conditions that do not affect other functional groups within the molecule. The following table summarizes the performance of the tert-butyl ester against other commonly used protecting groups: methyl, benzyl, and silyl esters.

Protecting GroupProtection Method(s)Typical Protection Yield (%)Deprotection Method(s)Typical Deprotection Yield (%)Key AdvantagesKey Disadvantages
Tert-Butyl (tBu) Ester Isobutylene, cat. H₂SO₄[1]; Di-tert-butyl dicarbonate (Boc₂O), DMAP[1]>90[1]Strong acids (TFA, HCl)[1][2]>95[1]Stable to bases, nucleophiles, and hydrogenolysis; Cleavage products are volatile.[2]Labile to strong acids.
Methyl (Me) Ester MeOH, H₂SO₄ (Fischer Esterification)[1]; Diazomethane (CH₂N₂)80-95[1]Saponification (NaOH, LiOH)[1]; Strong acid (HBr, HI)>90[1]Stable to acidic conditions and hydrogenolysis.Labile to bases and nucleophiles.
Benzyl (Bn) Ester Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base; Benzyl alcohol, TsOH[3]>90Catalytic Hydrogenolysis (H₂, Pd/C)[4][5]>95[3]Stable to acidic and basic conditions; Orthogonal to many other protecting groups.[6]Labile to hydrogenolysis; Can be cleaved by strong acids.
Silyl Esters (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole)>90Fluoride ion (TBAF); Mild acid>90Very mild cleavage conditions.Labile to both acidic and basic conditions.

Orthogonal Protection Strategies: A Logic-Based Approach

The concept of orthogonal protection is central to the synthesis of complex molecules, enabling the selective removal of one protecting group in the presence of others.[6] The distinct cleavage conditions required for the tert-butyl ester make it a cornerstone of many orthogonal protection strategies, most notably in solid-phase peptide synthesis (SPPS).

The following diagram illustrates the decision-making process for selecting a carboxyl protecting group based on the stability of other protecting groups present in the molecule and the planned subsequent reaction conditions.

orthogonal_protection Decision Tree for Carboxyl Protecting Group Selection start Molecule with a Carboxylic Acid to Protect acid_labile_groups Are other acid-labile groups present (e.g., Boc, Trityl)? start->acid_labile_groups base_labile_groups Are basic/nucleophilic conditions planned? acid_labile_groups->base_labile_groups No hydrogenolysis_sensitive Are hydrogenolysis-sensitive groups present (e.g., Cbz, alkenes)? acid_labile_groups->hydrogenolysis_sensitive Yes base_labile_groups->hydrogenolysis_sensitive No use_tBu Use tert-Butyl Ester base_labile_groups->use_tBu Yes use_Bn Use Benzyl Ester hydrogenolysis_sensitive->use_Bn No use_Me_Et Use Methyl or Ethyl Ester hydrogenolysis_sensitive->use_Me_Et Yes consider_silyl Consider Silyl Ester for mild cleavage use_Me_Et->consider_silyl

Caption: Logic for selecting a carboxyl protecting group.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a carboxylic acid as a tert-butyl ester and a benzyl ester, along with their respective deprotection procedures.

Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester

Method A: Using Isobutylene

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tert-butyl acetate.

  • Acid Catalyst: Cool the solution in an ice bath and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Addition of Isobutylene: Bubble isobutylene gas through the solution or add liquid isobutylene.

  • Reaction: Seal the reaction vessel and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude tert-butyl ester by flash chromatography on silica gel if necessary.[1]

Method B: Using Di-tert-butyl Dicarbonate (Boc₂O)

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in an aprotic solvent such as tetrahydrofuran (THF) or DCM.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

  • Reaction: Stir the reaction at room temperature. The reaction is typically accompanied by the evolution of CO₂ gas. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove DMAP, followed by washes with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash chromatography if necessary.[1]

Protocol 2: Deprotection of a Tert-Butyl Ester
  • Dissolution: Dissolve the tert-butyl ester in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA), depending on the substrate's sensitivity.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.

  • Final Product: The resulting carboxylic acid can often be used directly or purified further if required.[1]

Protocol 3: Protection of a Carboxylic Acid as a Benzyl Ester
  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent like toluene.

  • Reagent Addition: Add benzyl alcohol (1.1-1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash chromatography.[3]

Protocol 4: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10 mol%).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or conduct the reaction in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen (repeat three times).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the carboxylic acid.[5]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for comparing the cleavage of different carboxyl protecting groups under acidic conditions.

experimental_workflow Workflow for Comparing Protecting Group Lability cluster_synthesis Substrate Synthesis cluster_deprotection Parallel Deprotection cluster_analysis Analysis start Starting Material (Carboxylic Acid) protect_tBu Protect as tert-Butyl Ester start->protect_tBu protect_Bn Protect as Benzyl Ester start->protect_Bn protect_Me Protect as Methyl Ester start->protect_Me cleavage_tBu Treat with TFA/DCM protect_tBu->cleavage_tBu cleavage_Bn Treat with TFA/DCM protect_Bn->cleavage_Bn cleavage_Me Treat with TFA/DCM protect_Me->cleavage_Me monitor_tBu Monitor by TLC/LC-MS cleavage_tBu->monitor_tBu monitor_Bn Monitor by TLC/LC-MS cleavage_Bn->monitor_Bn monitor_Me Monitor by TLC/LC-MS cleavage_Me->monitor_Me compare Compare Reaction Rates and Yields monitor_tBu->compare monitor_Bn->compare monitor_Me->compare

Caption: Workflow for comparing protecting group lability.

Conclusion

The tert-butyl ester remains a vital tool in the synthetic chemist's toolbox, offering a unique profile of stability and selective lability. Its resistance to basic and nucleophilic conditions, coupled with its clean, acid-mediated cleavage, provides a powerful advantage in the design of complex synthetic routes. While other protecting groups such as methyl, benzyl, and silyl esters have their specific applications, the tert-butyl ester often provides a more robust and versatile solution, particularly in the context of orthogonal protection strategies. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers to effectively leverage the tert-butyl ester and other carboxyl protecting groups to achieve their synthetic goals.

References

Navigating Aspartic Acid Incorporation in SPPS: A Comparative Guide to H-Asp(OtBu)-OtBu.HCl and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query for "H-Abu-OtBu.HCl" did not yield specific results in the context of solid-phase peptide synthesis (SPPS). Based on the common challenges and building blocks discussed in peptide synthesis literature, it is highly probable that the intended compound of interest is H-Asp(OtBu)-OtBu.HCl , a protected form of L-aspartic acid. This guide will proceed under that assumption, focusing on the critical aspects of incorporating aspartic acid into synthetic peptides.

For researchers and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The incorporation of aspartic acid residues, however, presents a significant challenge due to the propensity of the commonly used building block, H-Asp(OtBu)-OtBu.HCl, to form aspartimide impurities.[1] This guide provides an objective comparison of H-Asp(OtBu)-OtBu.HCl with alternative strategies, supported by experimental data, to inform the selection of the most appropriate building block for successful solid-phase peptide synthesis.

The Double-Edged Sword: H-Asp(OtBu)-OtBu.HCl in SPPS

H-Asp(OtBu)-OtBu.HCl serves as a fundamental building block in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu strategy.[2][3] The tert-butyl (OtBu) protecting group on the side-chain carboxyl group is stable to the basic conditions required for Fmoc removal (typically piperidine) and is readily cleaved under strong acidic conditions during the final cleavage from the resin.[2][3] This orthogonality is a key advantage, allowing for the straightforward synthesis of a wide range of peptides.

However, the principal drawback of using H-Asp(OtBu)-OtBu.HCl is its susceptibility to base-catalyzed aspartimide formation.[1][4] This intramolecular cyclization is particularly problematic during the repeated piperidine treatments for Fmoc deprotection and can lead to the formation of difficult-to-separate impurities, including α- and β-peptide linkages and racemized products.[1][5] The tendency for aspartimide formation is highly dependent on the peptide sequence, with Asp-Gly and Asp-Asn motifs being especially vulnerable.[1]

Performance Comparison of Aspartic Acid Protecting Groups

To address the challenge of aspartimide formation, a variety of alternative protecting groups for the β-carboxyl group of aspartic acid have been developed. These alternatives are designed to sterically hinder the intramolecular cyclization reaction. The following table summarizes the performance of these alternatives compared to the standard OtBu group.

Protecting GroupAspartimide FormationRacemization RiskKey AdvantagesKey Disadvantages
-OtBu High (Sequence Dependent)High (Following Aspartimide Formation)Cost-effective, well-established.Prone to aspartimide formation.[1]
-OMpe LowLowSignificant reduction in aspartimide formation.Higher cost.
-OEpe LowLowSignificant reduction in aspartimide formation.[1]Higher cost.[1]
-OPhp Very LowVery LowExcellent suppression of aspartimide formation.[1]Higher cost.[1]
-OBno NegligibleVery LowVirtually eliminates aspartimide formation.[1]Highest cost among bulky esters.[1]
-OAll Sequence DependentSequence DependentAllows for selective on-resin side-chain deprotection.[1]Requires palladium catalyst for removal.[1]

Data summarized from comparative studies on sequences prone to aspartimide formation.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following is a representative protocol for a single coupling cycle in manual Fmoc-based solid-phase peptide synthesis.

Materials:
  • Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH or an alternative)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HBTU)[4]

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • DCM (reagent grade)

  • 20% Piperidine in DMF

Protocol for a Single Coupling Cycle:
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[3][6]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.[3]

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).[3]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent such as HATU (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines.[3] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection:

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as 95% TFA, 2.5% TIS, and 2.5% H₂O.[2]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams depict the general workflow of SPPS and the mechanism of aspartimide formation.

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Synthesis Cycle (Repeated) cluster_Final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF/DCM) Deprotection->Wash1 Remove Piperidine Coupling Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).

Aspartimide_Formation Peptide_Chain Peptide Chain with Asp(OtBu) Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Chain->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Base) Piperidine->Peptide_Chain Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis Racemized Racemized Products Aspartimide->Racemized Epimerization

Caption: Pathway of aspartimide formation from an Asp(OtBu) residue.

Conclusion

The choice of protecting group for aspartic acid is a critical decision in solid-phase peptide synthesis. While the standard H-Asp(OtBu)-OtBu.HCl is a widely used and cost-effective option, its propensity for aspartimide formation necessitates careful consideration, especially for challenging sequences.[1] For syntheses where high purity is paramount and for sequences known to be susceptible to this side reaction, the use of alternative, sterically hindered protecting groups such as -OMpe, -OEpe, or -OBno is strongly recommended. Although these alternatives come at a higher cost, the investment can lead to significantly improved crude peptide purity, simplifying downstream purification efforts and ultimately increasing the overall success of the synthesis.

References

A Comparative Guide to the Characterization of Peptides Containing (S)-2-Aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like (S)-2-aminobutanoic acid (Abu) into peptide scaffolds is a key strategy for modulating their therapeutic properties. The substitution of a proteinogenic amino acid with Abu, an isomer of valine with a linear ethyl side chain, can significantly influence a peptide's conformation, stability, and biological activity.[1] This guide provides an objective comparison of analytical techniques, supported by experimental data, to effectively characterize peptides containing (S)-2-aminobutanoic acid.

Impact of (S)-2-Aminobutanoic Acid Incorporation

The introduction of (S)-2-aminobutanoic acid can lead to several beneficial modifications in peptide therapeutics:

  • Enhanced Metabolic Stability: Like other non-natural amino acids, Abu can increase resistance to enzymatic degradation by proteases, which are often specific to L-amino acids found in nature.[2] This can lead to a longer in-vivo half-life.

  • Conformational Constraint: The ethyl side chain of Abu, while isomeric to valine's isopropyl group, imposes different steric constraints on the peptide backbone. This can favor specific secondary structures, such as helices, and influence the overall three-dimensional fold of the peptide.[3][4]

  • Modulated Binding Affinity: By altering the peptide's conformation and side-chain interactions, Abu substitution can enhance binding affinity and specificity for its biological target.[1]

Structural and Functional Characterization

A multi-faceted approach is necessary to fully characterize peptides containing (S)-2-aminobutanoic acid. Key analytical techniques include mass spectrometry, NMR spectroscopy, and circular dichroism, complemented by biological activity assays.

Table 1: Comparison of Key Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight confirmation, primary sequence verification.[5]High sensitivity, speed, and accuracy for mass determination.[6]Standard methods like CID are often blind to stereochemistry (distinguishing L-Abu from D-Abu).[2]
Ion Mobility-MS (IM-MS) Separation of isomers, information on 3D shape and size.[7]Can distinguish between peptides containing stereoisomers (e.g., L-Abu vs. D-Abu) based on differing collision cross-sections.[7]Requires specialized instrumentation; separation may not be baseline for all isomers.
NMR Spectroscopy 3D structure in solution, conformational dynamics, residue-specific interactions.[8]Provides detailed atomic-level structural information.Requires larger sample quantities and is a lower-throughput technique.[9]
Circular Dichroism (CD) Secondary structure estimation (α-helix, β-sheet content).[10]Fast, requires small sample amounts, excellent for detecting conformational changes.[11]Provides global, rather than residue-specific, structural information.
Antimicrobial Assays (e.g., MIC) Biological activity against microbial strains.[12]Directly measures the functional effect of the peptide modification.Results can be influenced by experimental conditions (e.g., media, bacterial strain).

Experimental Workflows and Data

The comprehensive characterization of a novel peptide containing (S)-2-aminobutanoic acid typically follows a structured workflow.

G cluster_synthesis Peptide Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Functional Analysis synthesis Solid-Phase Peptide Synthesis (Incorporate Abu) hplc RP-HPLC Purification synthesis->hplc ms Mass Spectrometry (Confirm Mass) hplc->ms lcmsms LC-MS/MS (Sequence Verification) ms->lcmsms cd Circular Dichroism (Secondary Structure) lcmsms->cd nmr NMR Spectroscopy (3D Conformation) cd->nmr mic Biological Assays (e.g., MIC, Binding) nmr->mic stability Proteolytic Stability Assay mic->stability

Caption: Experimental workflow for peptide characterization.

Table 2: Representative Data for a Model Antimicrobial Peptide (AMP)

This table presents hypothetical data for a 12-residue model AMP, Ac-KKL(X)KKL(X)KKL-NH2, where X is substituted with either Leucine (Leu) or (S)-2-aminobutanoic acid (Abu).

PropertyModel Peptide (X = Leu)Model Peptide (X = Abu)Technique
α-Helicity (in 30% TFE) 65%75%Circular Dichroism
MIC vs. E. coli (µg/mL) 168Broth Microdilution
MIC vs. S. aureus (µg/mL) 3216Broth Microdilution
Proteolytic Half-life (Trypsin) 30 min> 240 minHPLC-based Assay
Hemolytic Activity (HC₅₀, µg/mL) 150180Hemolysis Assay

The data illustrates that incorporating Abu can increase helicity, which often correlates with enhanced antimicrobial potency (lower MIC values) and improved stability against proteases, without significantly increasing toxicity to human red blood cells.[3][13]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis for Sequence Validation

This protocol is adapted for verifying the sequence of peptides containing non-standard amino acids.[7]

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan from m/z 300–1800 to identify the precursor ion's mass-to-charge ratio.

    • MS2 Fragmentation: Select the precursor ion for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Data Analysis: Use sequencing software to match the observed fragment ions (b- and y-ions) to the theoretical fragmentation pattern of the peptide containing Abu.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure

This protocol allows for the assessment of the peptide's secondary structure in different environments.[12]

  • Sample Preparation: Prepare a 0.1 mg/mL stock solution of the peptide in water. Dilute to a final concentration of 10-20 µM in the desired solvent (e.g., 10 mM phosphate buffer for aqueous structure, or a water/trifluoroethanol (TFE) mixture to induce helicity).

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.

    • Set the spectrophotometer to scan from 190 nm to 260 nm.

    • Key parameters: 1 nm bandwidth, 0.5 nm step resolution, 1-second averaging time.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹. Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.

Protocol 3: Nuclear Magnetic Resonance (NMR) for 3D Structure

This is a general workflow for determining the solution structure of a small peptide.[8][9]

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 500 µL of a 90% H₂O / 10% D₂O solvent system, buffered to a suitable pH (e.g., pH 5.0).

  • Data Acquisition: Collect a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz):

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints.

  • Resonance Assignment: Use the TOCSY spectrum to identify individual amino acid residue types and the NOESY spectrum to link them sequentially along the peptide backbone.

  • Structure Calculation: Extract distance restraints from NOESY cross-peak intensities. Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental restraints.

Logical Relationships and Signaling Pathways

The incorporation of (S)-2-aminobutanoic acid can be a rational design strategy to enhance peptide function, such as inhibiting a specific protein-protein interaction.

G cluster_design Peptide Design Strategy cluster_properties Altered Physicochemical Properties cluster_outcome Improved Therapeutic Outcome abu Incorporate (S)-2-Aminobutanoic Acid (Abu) conf Altered Conformation (Δ Helicity / Stability) abu->conf hydro Modified Hydrophobicity abu->hydro steric New Steric Profile abu->steric val Replace Proteinogenic Residue (e.g., Valine, Leucine) val->abu outcome Enhanced Biological Activity (↓ MIC, ↑ Binding) conf->outcome hydro->outcome steric->outcome

Caption: Rationale for incorporating (S)-2-aminobutanoic acid.

For instance, a peptide designed to inhibit the p53-MDM2 interaction could incorporate Abu to improve its helical structure, which is crucial for fitting into the MDM2 binding pocket and reactivating p53's tumor suppressor function.[1]

G mdm2 MDM2 p53 p53 mdm2->p53 Binds & Inhibits degradation p53 Degradation p53->degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Activates peptide Abu-Containing Peptide Inhibitor peptide->mdm2 Blocks Interaction

References

Comparative Guide to Enantiomeric Purity Analysis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like (S)-tert-Butyl 2-aminobutanoate hydrochloride is critical. This guide provides a comparative overview of two primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). Both methods offer high precision and accuracy, but differ in sample preparation, instrumentation, and application suitability.

Comparison of Analytical Methods

The selection of an appropriate analytical method for enantiomeric purity analysis depends on several factors, including the availability of instrumentation, sample throughput requirements, and the desired level of sensitivity. The following table summarizes the key characteristics of Chiral HPLC and Chiral GC for the analysis of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase.Separation of volatile enantiomeric derivatives based on their differential interaction with a chiral stationary phase in the gas phase.
Sample Preparation Direct injection of the dissolved sample or derivatization to introduce a chromophore for enhanced detection.Derivatization is mandatory to increase volatility and thermal stability.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral capillary column, an appropriate injector, and a detector (e.g., FID, MS).
Typical Stationary Phase Polysaccharide-based (e.g., amylose or cellulose derivatives) or macrocyclic glycopeptide-based CSPs.Cyclodextrin derivatives or amino acid derivatives coated on a capillary column (e.g., Chirasil-Val).
Advantages - Direct analysis often possible. - Wide variety of chiral stationary phases available. - Well-suited for non-volatile and thermally labile compounds.- High resolution and efficiency. - Sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometer (MS).
Disadvantages - Can be lower in resolution compared to chiral GC. - Mobile phase consumption can be high.- Derivatization adds complexity and potential for side reactions or racemization. - Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar amino acid esters and may require minor optimization for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method involves the derivatization of the amino group with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) to introduce a chromophore, followed by separation on a polysaccharide-based chiral stationary phase.[1]

1. Sample Preparation (Derivatization)

  • Reagents:

    • (S)-tert-Butyl 2-aminobutanoate hydrochloride

    • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

    • Sodium borate buffer (0.1 M, pH 9.0)

    • Methanol

    • Acetonitrile

  • Procedure:

    • Dissolve a known amount of (S)-tert-Butyl 2-aminobutanoate hydrochloride in the sodium borate buffer to a final concentration of 1 mg/mL.

    • Prepare a 5 mg/mL solution of NBD-Cl in methanol.

    • To 100 µL of the sample solution, add 200 µL of the NBD-Cl solution.

    • Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.

    • After cooling to room temperature, add 700 µL of a methanol/acetonitrile (1:1, v/v) mixture to the solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • Instrument: HPLC system with a UV or fluorescence detector.

  • Chiral Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 470 nm.

  • Injection Volume: 10 µL.

Method 2: Chiral Gas Chromatography (GC)

This method requires a two-step derivatization of the analyte to make it sufficiently volatile for GC analysis. The carboxyl group is first esterified (though already present as a tert-butyl ester), and the amino group is then acylated.

1. Sample Preparation (Derivatization)

  • Reagents:

    • (S)-tert-Butyl 2-aminobutanoate hydrochloride

    • Dichloromethane (anhydrous)

    • Trifluoroacetic anhydride (TFAA)

    • Pyridine (anhydrous)

  • Procedure:

    • Dissolve approximately 1 mg of (S)-tert-Butyl 2-aminobutanoate hydrochloride in 1 mL of anhydrous dichloromethane in a vial.

    • Add 100 µL of anhydrous pyridine, followed by 150 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 100 °C for 1 hour.

    • After cooling, evaporate the solvent and excess reagents under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane for GC injection.

2. GC Conditions

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

Workflow and Pathway Diagrams

To visualize the experimental and logical processes described, the following diagrams are provided.

cluster_sample Sample cluster_hplc Chiral HPLC Analysis cluster_gc Chiral GC Analysis cluster_comparison Comparison Sample (S)-tert-Butyl 2-aminobutanoate hydrochloride Derivatization_HPLC Derivatization with NBD-Cl Sample->Derivatization_HPLC Derivatization_GC Derivatization with TFAA Sample->Derivatization_GC HPLC_Separation Separation on Chiralpak IA Derivatization_HPLC->HPLC_Separation HPLC_Detection UV Detection at 470 nm HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis: Enantiomeric Purity (%) HPLC_Detection->HPLC_Data Comparison Method Selection HPLC_Data->Comparison GC_Separation Separation on Chirasil-L-Val Derivatization_GC->GC_Separation GC_Detection FID or MS Detection GC_Separation->GC_Detection GC_Data Data Analysis: Enantiomeric Purity (%) GC_Detection->GC_Data GC_Data->Comparison

Caption: Workflow for Enantiomeric Purity Analysis.

cluster_hplc Chiral HPLC Pathway cluster_gc Chiral GC Pathway Analyte (S)-tert-Butyl 2-aminobutanoate hydrochloride NBD_Deriv NBD-Derivative Formation Analyte->NBD_Deriv TFAA_Deriv TFAA-Derivative Formation (Volatile) Analyte->TFAA_Deriv CSP_Interaction_HPLC Diastereomeric Interaction with Chiral Stationary Phase NBD_Deriv->CSP_Interaction_HPLC Separation_HPLC Differential Elution CSP_Interaction_HPLC->Separation_HPLC CSP_Interaction_GC Diastereomeric Interaction with Chiral Stationary Phase TFAA_Deriv->CSP_Interaction_GC Separation_GC Differential Migration CSP_Interaction_GC->Separation_GC

Caption: Analyte Pathways in Chromatographic Systems.

References

A Comparative Guide to the Biological Activity of Peptides Modified with α-Aminobutyric Acid (Abu) Residues

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of peptides with non-canonical amino acids is a cornerstone of modern drug development, aiming to enhance therapeutic properties such as stability, potency, and selectivity. Among these modifications, the substitution of natural amino acid residues with α-aminobutyric acid (Abu) has emerged as a valuable tool. This guide provides a comparative analysis of Abu-modified peptides versus their native counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to α-Aminobutyric Acid (Abu)

α-Aminobutyric acid is an isomer of aminobutyric acid with the chemical formula C4H9NO2. Structurally, it is similar to alanine but with an ethyl side chain instead of a methyl group. This seemingly minor difference can induce significant changes in a peptide's physicochemical properties. The incorporation of Abu is often used to probe structure-activity relationships (SAR), stabilize secondary structures like α-helices, and improve resistance to enzymatic degradation.

Comparative Analysis of Abu-Modified Peptides

The introduction of Abu residues can profoundly impact a peptide's biological activity. The primary effects observed are on conformational stability, receptor affinity, and proteolytic resistance.

Conformational Stability

The ethyl side chain of Abu can influence the local conformational preferences of the peptide backbone. In many cases, Abu is known to be a stronger helix-inducer than alanine, its closest natural analog. This stabilization of helical structures can be critical for the peptide's interaction with its biological target.

Proteolytic Stability

A key advantage of incorporating non-natural amino acids like Abu is the enhanced resistance to proteases. Peptidases, the enzymes responsible for peptide degradation, often have high specificity for natural L-amino acid residues. The presence of Abu can disrupt this recognition, sterically hindering the enzyme's ability to cleave the peptide bond and thereby extending the peptide's biological half-life.

The general workflow for evaluating the impact of Abu modification on a peptide is a systematic process of synthesis, purification, and multi-faceted bio-evaluation.

G cluster_synthesis Synthesis & Purification cluster_evaluation Comparative Bio-Evaluation cluster_analysis Data Analysis Native_Peptide Synthesize Native Peptide Abu_Peptide Synthesize Abu-Modified Peptide Purification HPLC Purification & Mass Spec Verification Native_Peptide->Purification Abu_Peptide->Purification Binding Receptor Binding Assay (e.g., Radioligand Assay) Purification->Binding Activity Functional Assay (e.g., cAMP accumulation) Purification->Activity Stability Proteolytic Stability Assay (e.g., Serum Incubation) Purification->Stability Compare Compare Potency (EC50/IC50), Affinity (Ki), & Half-life (t1/2) Binding->Compare Activity->Compare Stability->Compare G cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Abu-Modified Peptide Receptor GPCR Peptide->Receptor Binds & Activates G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Insulin Secretion) CREB->Response Induces Gene Transcription

A Spectroscopic Comparison of (S)- and (R)-tert-butyl 2-aminobutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (S) and (R) enantiomers of tert-butyl 2-aminobutanoate. Enantiomeric purity is a critical parameter in the pharmaceutical industry, and distinct spectroscopic profiles, while often subtle, are key to their identification and differentiation. This document outlines the expected data from standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for obtaining these measurements.

Introduction to Enantiomers and Spectroscopy

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, they differ in their three-dimensional arrangement. Spectroscopic techniques are fundamental in distinguishing between enantiomers, either directly or indirectly.

  • NMR Spectroscopy: In a standard achiral solvent, the ¹H and ¹³C NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, separate signals for each enantiomer can be observed, allowing for their differentiation and the determination of enantiomeric excess.

  • IR Spectroscopy: The IR spectra of enantiomers in an achiral environment are identical, as the vibrational modes of the bonds are not influenced by the chirality of the molecule.

  • Mass Spectrometry: Standard mass spectrometry techniques typically do not differentiate between enantiomers as they have the same mass. However, specialized techniques involving chiral reference compounds can induce diastereomeric interactions that may be distinguishable.

  • Chiral Chromatography: While not a spectroscopic technique in itself, chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers, and when coupled with a spectroscopic detector, it provides a definitive method for their individual analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the (S) and (R) enantiomers of tert-butyl 2-aminobutanoate. In an achiral medium, the data for both enantiomers are expected to be identical.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl)~0.9Triplet3H
-CH₂-~1.6-1.8Multiplet2H
-CH-~3.5Triplet1H
-NH₂~1.5-2.5Broad Singlet2H
-C(CH₃)₃~1.45Singlet9H
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₃ (ethyl)~10
-C H₂-~25
-C H-~55
-C (CH₃)₃~28
-C (CH₃)₃~81
-C =O~175
Table 3: Predicted IR Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300-3400Medium, Doublet
C-H Stretch (alkane)2850-2980Strong
C=O Stretch (ester)~1735Strong
N-H Bend (amine)1590-1650Medium
C-O Stretch (ester)1150-1250Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]+•159.1259Molecular Ion
[M-C₄H₉]+102.0504Loss of tert-butyl group
[M-OC(CH₃)₃]+86.0606Loss of tert-butoxy group
[C₄H₁₀N]+72.0813Fragmentation of the amino acid backbone

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of (S)- and (R)-tert-butyl 2-aminobutanoate

A common method for the synthesis of these compounds is the esterification of the corresponding enantiomer of 2-aminobutanoic acid.[1]

  • Esterification: To a solution of (S)- or (R)-2-aminobutanoic acid in a suitable solvent (e.g., tert-butanol or dichloromethane), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction mixture is then treated with an excess of a tert-butylating agent, such as isobutylene or tert-butyl acetate. The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure enantiomer of tert-butyl 2-aminobutanoate.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified enantiomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required.

  • Chiral Discrimination (Optional): To distinguish between the enantiomers, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent (e.g., Mosher's acid chloride) can be added to the NMR sample. This will induce diastereomeric interactions, leading to separate signals for the (S) and (R) enantiomers in the NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For a thin film, dissolve a small amount of the compound in a volatile solvent, apply the solution to the salt plate, and allow the solvent to evaporate. For a KBr pellet, grind a small amount of the sample with dry KBr powder and press the mixture into a transparent disk.

  • Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition of the molecular ion and fragment ions.

Logical Workflow for Enantiomer Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the (S) and (R) enantiomers of tert-butyl 2-aminobutanoate.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison S_start (S)-2-Aminobutanoic Acid Esterification Esterification with tert-butanol / H+ S_start->Esterification R_start (R)-2-Aminobutanoic Acid R_start->Esterification S_product (S)-tert-butyl 2-aminobutanoate Esterification->S_product R_product (R)-tert-butyl 2-aminobutanoate Esterification->R_product NMR NMR Spectroscopy (¹H, ¹³C) S_product->NMR IR FT-IR Spectroscopy S_product->IR MS Mass Spectrometry S_product->MS Chiral_HPLC Chiral HPLC S_product->Chiral_HPLC R_product->NMR R_product->IR R_product->MS R_product->Chiral_HPLC Comparison Comparison of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison Chiral_HPLC->Comparison

Caption: Workflow for Synthesis and Analysis.

Signaling Pathway for Chiral Recognition in NMR

The diagram below illustrates the principle of chiral recognition using a chiral solvating agent (CSA) in NMR spectroscopy. The enantiomers form transient diastereomeric complexes with the CSA, leading to different chemical environments and thus distinct NMR signals.

G cluster_complexes Diastereomeric Complexes cluster_nmr NMR Spectrum S_enantiomer (S)-Enantiomer S_complex (S)-Enantiomer-CSA Complex S_enantiomer->S_complex + CSA R_enantiomer (R)-Enantiomer R_complex (R)-Enantiomer-CSA Complex R_enantiomer->R_complex + CSA CSA Chiral Solvating Agent (CSA) CSA->S_complex CSA->R_complex S_signal Distinct Signal 1 S_complex->S_signal Leads to R_signal Distinct Signal 2 R_complex->R_signal Leads to

Caption: Chiral Recognition in NMR.

References

A Comparative Guide to the Cost-Effectiveness of (S)-2-Aminobutanoic Acid Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the synthesis and modification of chiral molecules like (S)-2-aminobutanoic acid is a critical decision. This choice significantly influences not only the chemical yield and purity of the final product but also the overall process economics. This guide provides an objective comparison of three widely used amino-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—evaluating their cost-effectiveness for the protection of (S)-2-aminobutanoic acid.

The ideal protecting group should be introduced in high yield, be stable throughout subsequent reaction steps, and be removed under mild conditions that do not compromise the integrity of the target molecule. This analysis considers reagent costs, reaction yields, and general processing considerations to provide a comprehensive overview for informed decision-making in a laboratory and process development setting.

At a Glance: Performance and Cost Comparison

The following tables summarize the key quantitative data for the Boc, Cbz, and Fmoc protection strategies for (S)-2-aminobutanoic acid. The cost analysis is based on a hypothetical 10 mmol scale reaction and considers typical reagent prices and reported yields.

Table 1: Reagent Cost and Stoichiometry

Protecting GroupReagentMolar Mass ( g/mol )Typical Price (USD/g)Cost per Mole (USD/mol)Equivalents Used
Boc Di-tert-butyl dicarbonate (Boc₂O)218.250.22 - 1.5048 - 3271.1
Cbz Benzyl Chloroformate (Cbz-Cl)170.590.28 - 12.7248 - 21701.1
Fmoc Fmoc-OSu337.330.25 - 8.5984 - 28961.1
Starting Material (S)-2-Aminobutanoic Acid103.120.20 - 0.5520.62 - 56.721.0

Note: Reagent prices are estimates based on a survey of various chemical suppliers and can vary based on purity, quantity, and vendor.

Table 2: Cost-Effectiveness Analysis per 10 mmol of (S)-2-Aminobutanoic Acid

Protecting GroupAssumed YieldCost of Protecting Reagent (USD)Cost of (S)-2-Aminobutanoic Acid (USD)Total Raw Material Cost (USD)Cost per Gram of Protected Product (USD/g)
Boc 95%0.53 - 3.600.21 - 0.570.74 - 4.170.38 - 2.15
Cbz 90%0.53 - 23.870.21 - 0.570.74 - 24.440.33 - 10.86
Fmoc 95%0.92 - 31.860.21 - 0.571.13 - 32.430.37 - 10.53

Note: The "Cost per Gram of Protected Product" is calculated based on the theoretical mass of the protected amino acid and the assumed yield.

From a raw material cost perspective, the Boc and Cbz protecting groups appear more economical, primarily due to the lower cost of their respective reagents, di-tert-butyl dicarbonate and benzyl chloroformate, at larger scales. However, the overall cost-effectiveness is also influenced by factors such as reaction efficiency, purification requirements, and the cost of deprotection.

Experimental Protocols and Methodologies

The following are representative experimental protocols for the protection of (S)-2-aminobutanoic acid with Boc, Cbz, and Fmoc groups.

N-Boc-(S)-2-aminobutanoic Acid Synthesis

Materials:

  • (S)-2-Aminobutanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane and Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-2-aminobutanoic acid in a 1M NaOH solution and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture to remove the dioxane and wash with ethyl acetate.

  • Acidify the aqueous layer with cold 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-Boc protected product. High yields are typically achieved with this method[1].

N-Cbz-(S)-2-aminobutanoic Acid Synthesis

Materials:

  • (S)-2-Aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (S)-2-aminobutanoic acid in a 1M aqueous solution of sodium carbonate at 0 °C.

  • Add benzyl chloroformate dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours[2].

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Cool the aqueous layer and acidify to pH 2 with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry. A reported yield for a similar Cbz protection is around 90%[3].

N-Fmoc-(S)-2-aminobutanoic Acid Synthesis

Materials:

  • (S)-2-Aminobutanoic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (S)-2-aminobutanoic acid in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu in acetone dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with ethyl acetate.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Workflow and Decision Making

The selection of a protection strategy often involves a trade-off between raw material costs, operational simplicity, and compatibility with the overall synthetic plan.

Protection_Strategy_Workflow Start Define Synthetic Requirements Cost Cost Constraints? Start->Cost Scale Scale of Synthesis? Cost->Scale Low Cost Priority Orthogonality Need for Orthogonal Deprotection? Cost->Orthogonality Performance Priority Boc Boc Protection (Lower Reagent Cost, Acid Labile) Scale->Boc Small to Medium Scale Cbz Cbz Protection (Economical at Scale, Hydrogenolysis) Scale->Cbz Large Scale Orthogonality->Boc No Orthogonality->Cbz No Fmoc Fmoc Protection (Higher Reagent Cost, Base Labile, Milder Deprotection) Orthogonality->Fmoc Yes

Decision workflow for selecting a protection strategy.

Signaling Pathways and Experimental Workflows

The choice of protecting group is a critical step in the overall workflow of synthesizing molecules derived from (S)-2-aminobutanoic acid. The following diagram illustrates a generalized experimental workflow.

Experimental_Workflow cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Start (S)-2-Aminobutanoic Acid Protect Add Protecting Reagent (Boc, Cbz, or Fmoc) + Base Start->Protect Protected_AA N-Protected (S)-2-Aminobutanoic Acid Protect->Protected_AA Reaction Subsequent Chemical Transformations Protected_AA->Reaction Intermediate Protected Intermediate Reaction->Intermediate Deprotect Deprotection (Acid, H2/Pd, or Base) Intermediate->Deprotect Final_Product Final Product Deprotect->Final_Product

Generalized experimental workflow for synthesis.

Conclusion

The selection of a protecting group for (S)-2-aminobutanoic acid is a multifaceted decision that requires careful consideration of economic and chemical factors.

  • Boc protection stands out as a highly cost-effective and efficient method for small to medium-scale synthesis, benefiting from relatively low reagent costs and generally high yields.

  • Cbz protection offers an economical alternative, particularly for larger-scale industrial applications where the cost of benzyl chloroformate is significantly lower. Its removal by catalytic hydrogenolysis provides an orthogonal deprotection strategy to acid- and base-labile groups.

  • Fmoc protection , while associated with higher initial reagent costs, can be advantageous in the context of solid-phase peptide synthesis and when mild, base-labile deprotection is required to preserve sensitive functionalities elsewhere in the molecule. The potential for higher overall process efficiency and purity can sometimes offset the higher raw material expenditure.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, the scale of the reaction, and a thorough analysis of the total cost of ownership, which includes not only raw materials but also process time, labor, and purification expenses.

References

(S)-tert-Butyl 2-aminobutanoate Hydrochloride: A Comparative Review of Its Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-Butyl 2-aminobutanoate hydrochloride , a chiral building block derived from the non-proteinogenic amino acid (S)-2-aminobutanoic acid, serves as a valuable intermediate in pharmaceutical research and organic synthesis. Its utility primarily stems from the temporary protection of the carboxylic acid functionality by the tert-butyl group, which allows for selective reactions at the amino group. This guide provides a comparative analysis of its application, focusing on its role in the synthesis of the anti-epileptic drug Levetiracetam, and contrasts its performance with alternative synthetic strategies.

Synthesis of (S)-tert-Butyl 2-aminobutanoate Hydrochloride

The most common method for the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride involves the esterification of (S)-2-aminobutanoic acid with tert-butanol or isobutylene in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt.[1]

Experimental Protocol:

Application in the Synthesis of Levetiracetam

Levetiracetam, an important anti-epileptic drug, is synthesized from (S)-2-aminobutyramide. (S)-tert-Butyl 2-aminobutanoate hydrochloride can serve as a protected precursor to this key intermediate. The synthetic strategy involves the amidation of the tert-butyl ester followed by deprotection of the carboxyl group.

Logical Relationship of Levetiracetam Synthesis:

G A (S)-2-Aminobutanoic Acid B (S)-tert-Butyl 2-aminobutanoate HCl A->B Esterification C (S)-2-Aminobutyramide B->C Amidation D Levetiracetam C->D Cyclization

Caption: Synthetic pathway to Levetiracetam starting from (S)-2-aminobutanoic acid.

Comparison of Synthetic Routes to Levetiracetam

Several synthetic routes to Levetiracetam have been developed, with variations in the starting material and the protecting group strategy. Here, we compare a route utilizing (S)-tert-Butyl 2-aminobutanoate hydrochloride with alternative methods.

Starting MaterialKey StepsOverall YieldPurityKey AdvantagesKey Disadvantages
(S)-tert-Butyl 2-aminobutanoate HCl 1. Amidation 2. Deprotection 3. Cyclization with 4-chlorobutyryl chlorideData not availableData not availablePotentially fewer side reactions due to protection.Requires additional protection and deprotection steps.
(S)-2-Aminobutanoic Acid 1. Esterification (Methyl ester) 2. Amidation 3. Cyclization~40-48%99.9% (HPLC)Well-established, high purity achievable.Multi-step process.
(S)-2-Aminobutanamide HCl 1. Direct cyclization with γ-butyrolactone (GBL)92% (intermediate), 58% (final)98.5% (intermediate), 99.0% (final)Fewer steps from the amide.Yield of cyclization can be moderate.
Racemic 2-Aminobutyric Acid 1. Racemic synthesis 2. Chiral resolutionLowHighUtilizes cheaper racemic starting material.Resolution step can be inefficient and costly.[2]

Comparison with Alternative Carboxyl Protecting Groups

The choice of a carboxyl protecting group is crucial in multi-step synthesis. The tert-butyl group offers specific advantages and disadvantages compared to other common protecting groups like the benzyl ester.

Protecting GroupIntroductionDeprotection ConditionsStabilityOrthogonality
tert-Butyl (tBu) Ester Acid-catalyzed esterification with isobutylene or tert-butanol.Mild acidic conditions (e.g., TFA).[3]Stable to basic and nucleophilic reagents.Orthogonal to benzyl-based protecting groups.
Benzyl (Bn) Ester Esterification with benzyl alcohol.Catalytic hydrogenolysis (H₂, Pd/C).[3]Stable to acidic and basic conditions.Orthogonal to Boc and tBu protecting groups.

Experimental Workflow: Protection and Deprotection

G cluster_0 tert-Butyl Protection cluster_1 Benzyl Protection A Amino Acid B tBu-Protected Amino Acid A->B Isobutylene, H+ C Deprotected Amino Acid B->C TFA D Amino Acid E Bn-Protected Amino Acid D->E BnOH, H+ F Deprotected Amino Acid E->F H2, Pd/C

Caption: Comparison of tert-butyl and benzyl protection/deprotection workflows.

Conclusion

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a versatile chiral building block, particularly valuable in peptide synthesis and the synthesis of complex pharmaceutical intermediates like Levetiracetam. The tert-butyl protecting group offers the advantage of facile removal under mild acidic conditions, providing orthogonality with other protecting groups.

The choice of synthetic strategy for molecules like Levetiracetam depends on various factors, including the desired scale of production, cost of starting materials, and the required purity of the final product. While direct synthesis from (S)-2-aminobutyric acid or its amide are well-established, the use of a protected intermediate like (S)-tert-Butyl 2-aminobutanoate hydrochloride can offer advantages in terms of minimizing side reactions and simplifying purification, although it introduces additional steps into the overall synthesis. The selection between a tert-butyl ester and other protecting groups like a benzyl ester is dictated by the overall synthetic plan, particularly the need for orthogonal deprotection strategies in complex molecules.

References

A Researcher's Guide to the Validation of Analytical Methods for Chiral Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate stereoisomeric analysis of chiral amino acid esters is paramount for ensuring product quality, efficacy, and safety. The differential biological activities of enantiomers demand robust and validated analytical methods to precisely quantify the desired enantiomer and its counterpart. This guide provides an objective comparison of the three primary analytical techniques for the chiral separation of amino acid esters: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of these methods is evaluated based on key validation parameters, supported by experimental data to facilitate informed method selection.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for the chiral analysis of amino acid esters is contingent on several factors, including the physicochemical properties of the analyte (e.g., volatility, polarity), the required sensitivity, and the sample matrix. Chromatographic techniques such as HPLC and GC are the most prevalent methods, primarily relying on chiral stationary phases (CSPs) for direct enantioseparation or derivatization with a chiral reagent for indirect separation. Capillary electrophoresis offers a high-efficiency alternative, particularly for charged or derivatized amino acid esters.

Data Presentation: A Comparative Look at Performance

The following table summarizes typical quantitative performance data for HPLC, GC, and CE methods used in the analysis of chiral amino acids and their esters. It is important to note that these values are representative and can vary significantly based on the specific analyte, instrumentation, derivatization strategy, and experimental conditions.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Analyte Example (S)-Leucine ethyl ester (derivatized with NBD-Cl)[1]D/L-Amino Acids (derivatized as N(O)-pentafluoropropionyl 2-propyl esters)[2]D/L-Amino Acids (derivatized with NBD-F)[3]
Limit of Detection (LOD) Analyte dependent, can reach low µg/mL to ng/mL levels. For N-FMOC-tryptophan, LOD was 7.5 µM.[4]High sensitivity, often in the low µg/mL to pg/mL range. D/L ratio down to 0.1% can be determined.[5]Typically in the µM to nM range. For D-serine, LOD was calculated as 3/10 of LOQ.[3]
Limit of Quantification (LOQ) Analyte dependent. For (S)-leucine ethyl ester, specific values were determined based on S/N ratio.[1] For N-FMOC-tryptophan, LOQ was 25 µM.[4]Typically in the µg/mL to ng/mL range.For D-serine, LOQ was determined by plotting RSD% vs. concentration and interpolating to 10% RSD.[3]
Linearity (R²) Generally > 0.99. For a series of L-amino acids, R² was > 0.9981.[6]Typically > 0.99.Generally > 0.99.
Accuracy (% Recovery) Typically within 98-102%. For (S)-leucine ethyl ester, intra-day accuracy was 100.05-102.12% and inter-day accuracy was 101.25-102.73%.[1]High accuracy, often within 95-105%.Typically within a range of 80-120% is considered acceptable.[3]
Precision (%RSD) Typically < 2%. For (S)-leucine ethyl ester, intra-day precision was 0.24-1.01% and inter-day precision was 0.65-1.35%.[1]High precision, with %RSD values typically below 5%.Generally, %RSD should be < 15% at the LOQ.[3]

Experimental Workflows and Logical Relationships

The validation of an analytical method follows a structured workflow to ensure its suitability for the intended purpose. The logical relationship between the different stages of method validation is depicted in the following diagram.

A flowchart illustrating the general workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative experimental protocols for the chiral analysis of amino acid esters using HPLC, GC, and CE.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase

This protocol describes a direct method for the enantioseparation of N-fluorenylmethoxycarbonyl (FMOC) protected amino acid esters using a polysaccharide-based chiral stationary phase.[7]

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Lux Cellulose-1 (250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water). A typical starting condition is a 60:40 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid.[7] The composition can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min (isocratic).[7]

  • Temperature: Ambient.[7]

  • Detection: UV at 265 nm or fluorescence detection (Excitation: 265 nm, Emission: 315 nm).

  • Sample Preparation: Dissolve the FMOC-amino acid ester in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: 5-20 µL.

Gas Chromatography (GC) with Derivatization

This protocol outlines an indirect method for the chiral analysis of amino acids, which can be adapted for their esters, following derivatization.[8]

  • Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as Chirasil-L-Val.[5][9]

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program:

    • Initial Temperature: e.g., 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.

    • Final Temperature: Hold at 200°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Derivatization (two-step):

    • Esterification: To 1 mg of the amino acid ester sample, add 1 mL of 3 N methanolic HCl. Heat at 100°C for 30 minutes. Cool and evaporate the solvent.[8]

    • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes. Cool and evaporate the excess reagent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC analysis.[8]

  • Injection: 1 µL of the derivatized sample.

Capillary Electrophoresis (CE) with a Chiral Selector

This protocol describes a method for the enantioseparation of derivatized amino acid esters using a chiral selector in the background electrolyte.[3]

  • Instrumentation: A capillary electrophoresis system with a UV or Laser-Induced Fluorescence (LIF) detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM sodium phosphate buffer, pH 2.5) containing a chiral selector. Cyclodextrins and their derivatives (e.g., beta-cyclodextrin) are commonly used.[3]

  • Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at a suitable wavelength (e.g., 214 nm) or LIF for fluorescently labeled analytes.

  • Sample Preparation: Dissolve the derivatized amino acid ester in the BGE or a compatible solvent. If derivatization is required for detection (e.g., with a fluorescent tag like NBD-F), follow a suitable derivatization protocol prior to analysis.[3]

Conclusion

The validation of analytical methods for chiral amino acid esters is a critical step in pharmaceutical development and quality control. HPLC, GC, and CE each offer distinct advantages and are suited to different analytical challenges. HPLC provides versatility with a wide range of available chiral stationary phases. GC offers high resolution and sensitivity, particularly for volatile analytes after derivatization. CE excels in high-efficiency separations with minimal sample and reagent consumption. The choice of the most appropriate technique depends on the specific requirements of the analysis, including the properties of the amino acid ester, the desired sensitivity, and the sample matrix. The provided data and protocols serve as a guide for researchers to select and validate the most suitable method for their specific application.

References

Safety Operating Guide

Proper Disposal of (S)-tert-Butyl 2-aminobutanoate hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-tert-Butyl 2-aminobutanoate hydrochloride, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.

I. Hazard Assessment and Safety Data

Before handling (S)-tert-Butyl 2-aminobutanoate hydrochloride, it is essential to be fully aware of its potential hazards. This information is critical for selecting the appropriate personal protective equipment (PPE) and for making informed decisions regarding its disposal.

Key Safety Information:

Hazard ClassificationGHS Pictogram(s)Precautionary Statement(s)Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2) [1][2]P264: Wash skin thoroughly after handling.[1][2]Protective gloves, Protective clothing[1][2]
Serious Eye Irritation (Category 2) [1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]Eye protection, Face protection[1][2]
May Cause Respiratory Irritation (Category 3) [1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]Use only outdoors or in a well-ventilated area.[1][2]
Harmful if Swallowed (Category 4) [3][4]P270: Do not eat, drink or smoke when using this product.[4]Not specified

II. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of (S)-tert-Butyl 2-aminobutanoate hydrochloride, from initial assessment to final waste stream allocation.

Caption: Disposal workflow for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

III. Detailed Disposal Protocol

The primary directive for the disposal of (S)-tert-Butyl 2-aminobutanoate hydrochloride is to "Dispose of contents/container to an approved waste disposal plant"[1][2][3][5]. This indicates that the chemical should be treated as hazardous waste and managed by trained professionals.

Experimental Protocol for Waste Collection and Disposal:

Objective: To safely collect, label, and store (S)-tert-Butyl 2-aminobutanoate hydrochloride waste for disposal by the institution's Environmental Health and Safety (EHS) department.

Materials:

  • Waste (S)-tert-Butyl 2-aminobutanoate hydrochloride (solid or in solution)

  • Appropriate hazardous waste container (compatible with the chemical, clearly labeled)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Hazardous waste labels

Procedure:

  • Don Appropriate PPE: Before handling the chemical waste, ensure you are wearing the required personal protective equipment as detailed in the safety table above.

  • Work in a Ventilated Area: All handling of the waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Segregate the Waste:

    • Do not mix (S)-tert-Butyl 2-aminobutanoate hydrochloride waste with other incompatible waste streams. It should be collected in its own designated waste container.

    • If the waste is in a solution, ensure the solvent is compatible with the waste container.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "(S)-tert-Butyl 2-aminobutanoate hydrochloride". Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Transfer the Waste:

    • Carefully transfer the solid or liquid waste into the labeled hazardous waste container.

    • Ensure the container is not overfilled (a general rule is to not exceed 80% capacity).

    • Securely close the lid of the waste container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and clearly marked.

  • Arrange for Disposal:

    • Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • Follow all institutional procedures for waste collection and documentation.

Disposal of Empty Containers:

  • Empty containers that previously held (S)-tert-Butyl 2-aminobutanoate hydrochloride must be managed carefully.

  • Triple rinse the empty container with a suitable solvent (e.g., water).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]

  • After thorough rinsing, deface or remove the original label from the container.

  • The clean, de-labeled container can then typically be disposed of in the regular laboratory trash.[7]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (S)-tert-Butyl 2-aminobutanoate hydrochloride, contributing to a secure and environmentally conscious laboratory environment. Always consult your institution's specific waste management guidelines, as local regulations may vary.

References

Personal protective equipment for handling (S)-tert-Butyl 2-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2].

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling (S)-tert-Butyl 2-aminobutanoate hydrochloride:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against serious eye irritation or damage from splashes of the chemical[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or neoprene). It is advisable to double glove for enhanced protection.Provides a barrier against skin contact, which can cause irritation[1][3]. Always change gloves immediately if they become contaminated.
Skin and Body Protection A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory.Protects the skin from potential splashes and direct contact with the substance[1][3].
Respiratory Protection All work should be conducted in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes the risk of inhaling dust, fumes, or vapors, which may cause respiratory irritation[1][2][4].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling (S)-tert-Butyl 2-aminobutanoate hydrochloride is crucial for laboratory safety.

  • Preparation :

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Gather all necessary PPE and ensure it is in good condition.

    • Review the Safety Data Sheet (SDS) before starting any work.

  • Handling :

    • Work exclusively within a chemical fume hood to maintain proper ventilation[1].

    • Avoid direct contact with skin, eyes, and clothing[1].

    • Minimize the generation of dust and aerosols[1].

    • Keep the container tightly closed when not in use[1][2].

    • Do not eat, drink, or smoke in the handling area[1].

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling the chemical[1][2].

    • Decontaminate the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE in designated hazardous waste containers[3].

Disposal Plan

Proper disposal of (S)-tert-Butyl 2-aminobutanoate hydrochloride and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All residual chemical and contaminated materials should be collected in a clearly labeled, sealed, and compatible hazardous waste container[1][3].

  • Contaminated PPE : Used gloves, aprons, and other disposable PPE must be collected in a designated hazardous waste container[3].

  • Regulations : Dispose of all waste in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance[1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe handle_weigh Weigh/Measure prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Workspace handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Safe handling workflow for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.